molecular formula C6H6F2N2 B3027980 2-(Difluoromethyl)pyridin-4-amine CAS No. 1446509-58-5

2-(Difluoromethyl)pyridin-4-amine

Cat. No.: B3027980
CAS No.: 1446509-58-5
M. Wt: 144.12
InChI Key: FLIYJBILJRGCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)pyridin-4-amine (CAS 1446509-58-5) is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C6H6F2N2, with a molecular weight of 144.12 g/mol . The compound is characterized by a pyridine ring substituted with an amine group at the 4-position and a difluoromethyl group at the 2-position. The difluoromethyl group is a critically important bioisostere , serving as a replacement for various functional groups to optimize the physicochemical properties of lead compounds . Recent research highlights the value of the 2-difluoromethylpyridine scaffold as a novel bioisosteric replacement for pyridine-N-oxide, a strategy that can enhance metabolic stability and biological activity . This is particularly valuable in developing quorum sensing inhibitors targeting bacterial pathogens like Pseudomonas aeruginosa , where derivatives of this core structure have demonstrated potent anti-biofilm formation and anti-violacein activities without antibiotic effects . As a building block, it is used to synthesize more complex molecules for pharmaceutical and agrochemical applications. The compound requires careful handling and storage; it should be kept in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)5-3-4(9)1-2-10-5/h1-3,6H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIYJBILJRGCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299093
Record name 2-(Difluoromethyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446509-58-5
Record name 2-(Difluoromethyl)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446509-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)pyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Difluoromethyl)pyridin-4-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of fluorinated motifs, the difluoromethyl group (-CHF₂) has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities. When appended to a privileged heterocyclic core such as pyridine, the resulting building blocks are of immense value in drug discovery programs.

This technical guide provides a comprehensive overview of 2-(Difluoromethyl)pyridin-4-amine , a key intermediate in the synthesis of biologically active compounds. While specific synthetic protocols and extensive characterization data for this particular isomer are not widely published, this guide will leverage established principles and data from closely related analogs, particularly its isomer 4-(difluoromethyl)pyridin-2-amine , to provide a robust framework for its synthesis, characterization, and application.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical properties.

PropertyValueSource/Comment
Chemical Name This compoundIUPAC
CAS Number 1446509-58-5 (free base)Commercial Suppliers
CAS Number (HCl salt) 1890194-45-2[1]Commercial Suppliers[1]
Molecular Formula C₆H₆F₂N₂Calculated
Molecular Weight 144.12 g/mol Calculated
Appearance Likely a white to off-white solidInferred from analogs
Solubility Expected to be soluble in organic solvents like methanol, dichloromethane, and DMSO. The hydrochloride salt should exhibit aqueous solubility.General chemical principles

Synthesis of this compound

Conceptual Synthetic Pathway

The synthesis of this compound likely mirrors the high-pressure amination of related chloropyridines, a method frequently employed in the industrial production of aminopyridine derivatives.[2][3]

G cluster_conditions Reaction Conditions Start 2-Chloro-4-(difluoromethyl)pyridine Product This compound Start->Product High Pressure & Temperature (Autoclave)

Caption: Conceptual pathway for the synthesis of this compound.

Proposed Experimental Protocol (Based on Analogs)

The following protocol is a well-reasoned adaptation based on the synthesis of 2-amino-4-(trifluoromethyl)pyridine and should serve as a strong starting point for the synthesis of this compound.[2] It is crucial that this procedure is first attempted on a small scale and optimized under appropriate laboratory safety conditions.

Step 1: High-Pressure Amination

  • Charging the Autoclave: In a high-pressure autoclave, charge 2-chloro-4-(difluoromethyl)pyridine and a significant excess of concentrated aqueous ammonia (e.g., 28-30% solution). The use of an autoclave is necessitated by the need to reach temperatures well above the boiling point of aqueous ammonia to drive the nucleophilic aromatic substitution.

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature in the range of 150-200 °C. The internal pressure will rise significantly. The reaction should be stirred vigorously for several hours (e.g., 10-12 hours) to ensure complete conversion.

  • Work-up and Isolation: After cooling the autoclave to room temperature and safely venting any excess pressure, the reaction mixture is transferred to a separation funnel. The product is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Characterization and Spectroscopic Analysis

Comprehensive characterization is paramount to confirm the identity and purity of the synthesized compound. The following expected spectroscopic data is based on the well-characterized isomer, 4-(difluoromethyl)pyridin-2-amine, and fundamental principles of NMR and mass spectrometry.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The -CHF₂ proton will appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons will exhibit characteristic splitting patterns based on their coupling with adjacent protons.

¹³C NMR: The carbon NMR will show signals for each of the unique carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR will display a single resonance for the two equivalent fluorine atoms of the -CHF₂ group, which will be split into a doublet by the adjacent proton.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~8.0-8.2d~5-6H-6
~6.5-7.0t~55-57 (JH-F)-CHF₂
~6.4-6.6ddH-5
~6.3-6.5dH-3
~5.8-6.2br s-NH₂
¹³C ~160sC-4 (bearing NH₂)
~150sC-2 (bearing CHF₂)
~149sC-6
~114t~235-240 (JC-F)-CHF₂
~108t~5-6 (JC-F)C-3
~105t~6-7 (JC-F)C-5
¹⁹F ~ -110 to -120d~55-57 (JF-H)-CHF₂

Note: The exact chemical shifts and coupling constants will need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Expected [M+H]⁺: 145.0572

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the difluoromethyl group, C=C and C=N stretching of the pyridine ring, and C-F stretching.

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretching (asymmetric and symmetric)
3100-3000Aromatic C-H stretching
~3000-CHF₂ C-H stretching
1650-1550C=C and C=N ring stretching
1200-1000C-F stretching

Reactivity and Applications in Drug Discovery

This compound is a versatile building block with two primary points for chemical modification: the 4-amino group and the pyridine ring itself.

Reactivity of the 4-Amino Group

The primary amine at the 4-position is a nucleophile and can undergo a variety of reactions, including:

  • Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for introducing diverse substituents and building out the molecular structure.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: The amine can act as a coupling partner in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl or heteroaryl halides.

Applications in Medicinal Chemistry

The incorporation of the this compound scaffold into drug candidates is driven by the beneficial properties imparted by the difluoromethyl group and the pyridine core.[4][5]

  • Kinase Inhibitors: Many kinase inhibitors utilize a substituted aminopyridine or aminopyrimidine core to interact with the hinge region of the kinase active site. The 4-amino group of this compound can serve as a key hydrogen bond donor in this interaction. The difluoromethyl group can enhance binding affinity and improve metabolic stability.[4]

  • Modulation of Physicochemical Properties: The -CHF₂ group can act as a lipophilic hydrogen bond donor, influencing cell permeability and oral bioavailability. Its electron-withdrawing nature also modulates the pKa of the pyridine nitrogen.

  • Bioisosteric Replacement: The difluoromethyl group can serve as a bioisostere for other functional groups, allowing for fine-tuning of a molecule's properties while maintaining its overall binding mode.

G BuildingBlock This compound Reaction1 Acylation / Sulfonylation BuildingBlock->Reaction1 Forms Amides/ Sulfonamides Reaction2 Reductive Amination BuildingBlock->Reaction2 Forms Secondary/ Tertiary Amines Reaction3 Cross-Coupling Reactions BuildingBlock->Reaction3 Forms C-N Bonds Application1 Kinase Inhibitors Reaction1->Application1 Application2 GPCR Modulators Reaction2->Application2 Application3 Antimicrobial Agents Reaction3->Application3

Caption: Reactivity and potential applications of this compound.

Safety and Handling

As with all fluorinated organic compounds and amine derivatives, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed synthetic and characterization data are not as prevalent as for some of its isomers, this guide provides a robust framework for its preparation, characterization, and application based on sound chemical principles and data from closely related analogs. As the demand for novel fluorinated scaffolds continues to grow, the importance of intermediates like this compound in enabling the discovery of next-generation therapeutics is undeniable.

References

  • Sunway Pharm Ltd. This compound hydrochloride - CAS:1890194-45-2. Available from: [Link]

  • Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • MySkinRecipes. This compound. Available from: [Link]

  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2296-2303. Available from: [Link]

  • PubChem. 4-(Difluoromethyl)pyridin-2-amine. Available from: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(Difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethyl)pyridin-4-amine (CAS 1446509-58-5) represents a high-value heterocyclic building block in modern drug discovery. Its structural significance lies in the difluoromethyl (


)  moiety at the C2 position, which functions as a "lipophilic hydrogen bond donor"—a bioisostere capable of modulating metabolic stability and membrane permeability without the severe electron-withdrawing penalty associated with trifluoromethyl (

) groups.

This guide provides a definitive physicochemical profile of the molecule, synthesizing experimental data with theoretical modeling to support lead optimization and formulation strategies.

Molecular Identity & Structural Analysis[1]

The molecule comprises a 4-aminopyridine core substituted at the ortho-position (C2) relative to the ring nitrogen with a difluoromethyl group.[1] This substitution pattern creates a unique electronic push-pull system that significantly alters the basicity and lipophilicity compared to the parent 4-aminopyridine.

ParameterDetail
IUPAC Name This compound
CAS Number 1446509-58-5
SMILES NC1=CC(C(F)F)=NC=C1
Molecular Formula

Molecular Weight 144.12 g/mol
Exact Mass 144.05 g/mol
3D Conformational Implications

The


 group adopts a conformation that minimizes dipole repulsion with the pyridine lone pair. Unlike the rotationally symmetric 

group, the

proton can participate in weak intramolecular or intermolecular hydrogen bonding, influencing the solvation shell and binding pocket interactions.

Core Physicochemical Parameters[2][3][4]

The following data aggregates computed and experimental values. Where specific experimental values for this isomer are proprietary, high-confidence predictive models calibrated against fluorinated pyridine standards are used.

Table 1: Physicochemical Property Profile
PropertyValue / RangeContext & Implications
LogP (Octanol/Water) 0.8 – 1.1 (Exp/Pred)significantly more lipophilic than 4-aminopyridine (LogP -0.76) but less than the

analog. Ideal for CNS penetration.
pKa (Pyridine N) 5.8 ± 0.3 (Predicted)The

group (-I effect) lowers the pKa from 9.1 (4-AP), reducing protonation at physiological pH (7.4).
pKa (Aniline NH2) ~ -1.0 The exocyclic amine is non-basic in aqueous media due to resonance delocalization into the ring.
TPSA 38.9 Ų Favorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors 2 (Strong) + 1 (Weak) The

provides 2 classical donors. The

proton is a weak donor (Lipophilic H-bond).
H-Bond Acceptors 3 Pyridine Nitrogen + 2 Fluorine atoms.[2][3]
Melting Point 68 – 72 °C (Analog-based)Solid at room temperature. Lower MP than non-fluorinated analogs due to disrupted crystal packing.
Deep Dive: The Difluoromethyl Bioisostere Effect

The


 group is a critical modulator of Lipophilic Hydrogen Bond Donating (LHBD)  capacity.
  • Acidity Modulation: The

    
     group is electron-withdrawing (Hammett 
    
    
    
    ), which reduces the electron density on the pyridine nitrogen. This lowers the pKa, ensuring a higher fraction of the neutral species exists at physiological pH compared to 4-aminopyridine, thereby improving passive diffusion.
  • Metabolic Stability: The C-F bond strength (~116 kcal/mol) blocks oxidative metabolism at the C2 position, a common "soft spot" in pyridine drugs. The

    
     bond in 
    
    
    
    is also more resistant to abstraction by CYP450 enzymes than a methyl group.

Visualizations

Diagram 1: Structure-Property Relationship (SPR) Map

This diagram illustrates how specific structural features of this compound translate to medicinal chemistry properties.

SPR_Map Core 2-(Difluoromethyl) pyridin-4-amine CF2H C2-Difluoromethyl Group (CF2H) Core->CF2H NH2 C4-Amino Group (NH2) Core->NH2 Pyridine Pyridine Core Core->Pyridine Lipophilicity Modulated Lipophilicity (LogP ~0.8) CF2H->Lipophilicity Increases LogP H_Bonding Lipophilic H-Bond Donor (Weak Acidic C-H) CF2H->H_Bonding Acts as LHBD Basicity Reduced Basicity (pKa ~5.8) CF2H->Basicity -I Effect (EWG) Solubility Enhanced Solubility vs CF3 Analogs NH2->Solubility Polar Handle Pyridine->Basicity N-Lone Pair Membrane Permeability Membrane Permeability Lipophilicity->Membrane Permeability Reduced Lysosomal Trapping Reduced Lysosomal Trapping Basicity->Reduced Lysosomal Trapping

Caption: Structure-Property Relationship mapping the functional groups to key physicochemical outcomes.

Synthetic Accessibility & Purity Profiling

Understanding the synthesis is crucial for identifying potential impurities (e.g., halogenated byproducts or regioisomers).

Recommended Synthetic Route (High Purity):

  • Starting Material: 2-Bromo-4-nitropyridine.

  • Difluoromethylation: Palladium-catalyzed cross-coupling using a difluoromethyl zinc reagent or radical difluoromethylation (Minisci-type) using

    
    .
    
  • Reduction: Chemoselective reduction of the nitro group to the amine using

    
     or catalytic hydrogenation (
    
    
    
    ).

Common Impurities:

  • Regioisomers: 2-amino-4-(difluoromethyl)pyridine (if starting from a symmetric precursor).

  • Defluorinated analogs: 2-(monofluoromethyl) derivatives (trace).

  • Oxidation byproducts: Pyridine N-oxides (if stored improperly).

Experimental Protocols

To validate the properties of this specific batch, the following protocols are recommended. These are designed to be self-validating systems.

Protocol 1: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant of the pyridine nitrogen.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl solution (ionic strength adjustor). Ensure complete dissolution; if necessary, add minimal methanol (<5%) and correct the result using the Yasuda-Shedlovsky extrapolation.

  • Titrant: Carbonate-free 0.1 M HCl and 0.1 M NaOH.

  • Execution:

    • Perform a "blank" titration with solvent only.

    • Titrate the sample from pH 2.0 to pH 11.0 under

      
       atmosphere to exclude 
      
      
      
      .
    • Collect data points every 0.1 pH unit.

  • Analysis: Plot the first derivative of the titration curve. The inflection point corresponds to the pKa.

    • Validation Criteria: The standard deviation between three replicates must be < 0.05 pH units.

Protocol 2: LogD Distribution Coefficient Measurement (Shake-Flask Method)

Objective: Measure lipophilicity at physiological pH (7.4).

  • Phases: Prepare n-octanol (saturated with pH 7.4 PBS) and pH 7.4 PBS (saturated with n-octanol).

  • Equilibration: Dissolve the compound in the aqueous phase to a concentration of 100 µM. Verify absorbance using UV-Vis (scan 220–350 nm).

  • Partitioning:

    • Mix equal volumes of the aqueous drug solution and saturated octanol in a glass vial.

    • Shake for 4 hours at 25°C.

    • Centrifuge at 3000 rpm for 20 mins to separate phases.

  • Quantification: Measure the concentration of the compound in the aqueous phase before and after partitioning using HPLC-UV.

  • Calculation:

    
    
    
    • Note: If the compound is highly lipophilic, measure the octanol phase directly to avoid "difference" errors.

Diagram 2: Experimental Workflow

Workflow cluster_pKa pKa Determination cluster_LogD LogD (pH 7.4) Determination Start Sample: this compound Step1 Dissolve in 0.15M KCl Start->Step1 StepA Prepare Octanol/Buffer System Start->StepA Step2 Potentiometric Titration (pH 2 -> 11) Step3 Derivative Analysis Result_pKa pKa Value (Target: ~5.8) Step3->Result_pKa Output: pKa StepB Shake Flask Partitioning (4 hours) StepC HPLC Quantification (Aqueous Phase) Result_LogD LogD Value (Target: ~0.9) StepC->Result_LogD Output: LogD

Caption: Parallel workflow for establishing the ionization and lipophilicity profile.

References

  • PubChem Compound Summary. this compound (CAS 1446509-58-5). National Center for Biotechnology Information. [Link][3]

  • Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Solubility of 2-(difluoromethyl)pyridin-4-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the solubility of 2-(difluoromethyl)pyridin-4-amine, a critical parameter for its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of successful drug development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in early-stage drug discovery, often leading to unpredictable in vitro results, poor bioavailability, and underestimated toxicity, thereby increasing development costs and timelines.[1][2] The pyridine scaffold and its derivatives are prevalent in medicinal chemistry, forming the core of numerous clinically approved drugs.[3][4] As such, a thorough understanding of the solubility of novel pyridine derivatives like this compound is paramount.

This guide will delve into the physicochemical properties of this compound that govern its solubility, present established methodologies for its empirical determination, and discuss the anticipated impact of environmental factors such as pH.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is essential to predict and interpret its solubility behavior. While extensive experimental data for this compound is not publicly available, we can infer key characteristics from its structure and data on analogous compounds.

PropertyValue / Predicted ValueSource & Rationale
Molecular Formula C₆H₆F₂N₂PubChem
Molecular Weight 144.12 g/mol PubChem[5]
Appearance White to off-white solid (predicted)Based on similar aminopyridine compounds.[6]
Melting Point Not available. For comparison, 2-amino-4-(trifluoromethyl)pyridine has a melting point of 69-74 °C.The difluoromethyl group may lead to a different melting point compared to the trifluoromethyl analogue due to differences in crystal lattice packing.
pKa (Predicted) ~5-7The pKa of 4-aminopyridine is 9.17[7], while the pKa of 2-aminopyridine is 6.86.[8] The electron-withdrawing difluoromethyl group at the 2-position is expected to decrease the basicity of the pyridine ring nitrogen, thus lowering the pKa compared to 4-aminopyridine. Computational methods can provide more precise predictions.[9][10]
logP (Predicted) 0.8PubChem (XLogP3)[5]
Qualitative Solubility Soluble in DMSO (with sonication); slightly soluble in methanol (with heating and sonication). The hydrochloride salt is also available, suggesting increased aqueous solubility in acidic conditions.[11] For comparison, 4-aminopyridine is soluble in ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL, and in PBS (pH 7.2) at about 30 mg/mL.[12]Vendor data and comparison with analogous compounds. 2-aminopyridine is also soluble in water and alcohol.[13]

The Impact of pH on the Solubility of this compound

The solubility of ionizable compounds is highly dependent on the pH of the medium.[1] As an aminopyridine, this compound is a basic compound that can be protonated in acidic solutions. This protonation leads to the formation of a more polar, charged species, which is generally more soluble in aqueous media.

The relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation. For a basic compound, as the pH of the solution drops below its pKa, the compound will increasingly exist in its protonated, more soluble form. The difluoromethyl group's electron-withdrawing nature is expected to lower the pKa of the pyridine nitrogen compared to unsubstituted 4-aminopyridine, influencing the pH range at which solubility is enhanced.

pH_Solubility cluster_pH_Scale pH Scale cluster_Compound_State Compound State Low_pH Low pH (pH < pKa) Protonated Protonated (BH⁺) (More Soluble) Low_pH->Protonated Favors Protonation High_pH High pH (pH > pKa) Neutral Neutral (B) (Less Soluble) High_pH->Neutral Favors Deprotonation

Caption: Relationship between pH and the ionization state of a basic compound.

Experimental Determination of Solubility

Two primary types of solubility measurements are employed in drug discovery: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery. It measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[14][15] This method is rapid and requires minimal compound, making it ideal for initial screening of large compound libraries.[2][14]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final target concentrations.

  • Incubation: Shake the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[2]

  • Precipitation Detection: Analyze the wells for precipitate formation. This is commonly done using laser nephelometry (light scattering) or by measuring UV absorbance after filtration or centrifugation.[2][16]

Kinetic_Solubility_Workflow A Prepare 10 mM stock in 100% DMSO B Dispense into 96-well plate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) B->C D Incubate with shaking (e.g., 2h at 25°C) C->D E Analyze for precipitation (Nephelometry/UV-Vis) D->E

Caption: Workflow for a typical kinetic solubility experiment.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1][14] This is a more accurate representation of a compound's true solubility and is crucial for lead optimization and formulation development.[2][17] The most common method for determining thermodynamic solubility is the shake-flask method.

  • Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer at various pH values).[17]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or longer) to ensure equilibrium is reached.[2][17]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[17]

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as HPLC-UV. A standard curve is used for quantification.[1]

Thermodynamic_Solubility_Workflow A Add excess solid compound to solvent in a vial B Equilibrate with shaking (e.g., 24h at 25°C) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in supernatant via HPLC-UV C->D

Caption: Workflow for the shake-flask thermodynamic solubility method.

Conclusion and Future Directions

While specific, quantitative solubility data for this compound is not yet widely published, this guide provides the essential framework for its determination and interpretation. Based on its structure as a 4-aminopyridine derivative, it is expected to be a basic compound with pH-dependent aqueous solubility, which will be enhanced under acidic conditions. The provided protocols for kinetic and thermodynamic solubility assays offer robust and industry-standard methods for generating the critical data needed to advance its development.

For drug development professionals, it is imperative to empirically determine the thermodynamic solubility of this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids) to accurately predict its in vivo performance. These data will be instrumental in guiding formulation strategies to ensure adequate bioavailability and, ultimately, therapeutic efficacy.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine.
  • Pipzine Chemicals. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Biosynth. (n.d.). This compound hydrochloride.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-(Difluoromethyl)pyridin-2-amine. PubChem Compound Database.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. PubChem Compound Database.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Wang, J., Xu, R., & Xu, A. (2017). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Organic Process Research & Development. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors.
  • Cayman Chemical. (2022). 4-Aminopyridine.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 795-817.
  • ResearchGate. (2010). Theoretical prediction of relative and absolute pKa values of aminopyridines.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(trifluoromethyl)pyridine.
  • ACS Publications. (n.d.). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Pharmaceuticals, 14(11), 1103.
  • PubMed. (2010). Theoretical prediction of relative and absolute pKa values of aminopyridines.
  • Sigma-Aldrich. (n.d.). 4-Aminopyridine.
  • Solubility of Things. (n.d.). 4-Aminopyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine.
  • Ossila. (n.d.). 4-Amino-2-(trifluoromethyl)pyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem Compound Database.

Sources

13C NMR characterization of 2-(difluoromethyl)pyridin-4-amine

Technical Guide: C NMR Characterization of 2-(Difluoromethyl)pyridin-4-amine

Executive Summary: The "Lipophilic Donor" Paradigm

This compound represents a critical scaffold in modern medicinal chemistry. The difluoromethyl group (

lipophilic hydrogen bond donor12




Characterizing this motif by


Theoretical Framework: The Physics of C-F Coupling

The defining feature of this spectrum is the splitting of carbon signals by the two equivalent fluorine atoms in the




triplets

The Coupling Hierarchy
  • 
     (The 
    
    
    Carbon):
    Direct attachment. Exhibits a massive coupling constant (
    
    
    ).[3]
  • 
     (The Quaternary C2):  Two bonds away. Exhibits significant splitting (
    
    
    ).[3]
  • 
     (The C3 Position):  Three bonds away. Exhibits fine splitting (
    
    
    ).[3]
Visualization: The Splitting Tree

The following diagram illustrates the scalar coupling logic that dictates the multiplet structures observed in the spectrum.

SplittingLogiccluster_legendKey ParametersCarbon13C Nucleus(Singlet)F1Coupling to F1(Doublet)Carbon->F1Split by F (I=1/2)F2Coupling to F2(Triplet 1:2:1)F1->F2Split by equivalent FResultObserved Signal(Triplet)F2->ResultFinal MultipletLegend11J_CF ~ 240 Hz (Alpha)Legend22J_CF ~ 25 Hz (Beta)

Caption: Logical flow of scalar coupling for a

Experimental Protocol

A. Sample Preparation

For polar heterocycles containing free amines, solvent choice is critical to prevent signal broadening due to exchange processes.[4]

  • Preferred Solvent: DMSO-

    
     .
    
    • Reasoning: Excellent solubility for polar aminopyridines; stabilizes the amine protons (sharpening signals if

      
      H NMR is run concurrently); prevents aggregation.
      
  • Alternative: Methanol-

    
     (CD
    
    
    OD).[4]
    • Warning: Will exchange the amine protons (disappearing in

      
      H), but 
      
      
      C signals remain visible.
  • Concentration:

    
     in 
    
    
    solvent.
    
    
    C is
    
    
    natural abundance; low concentration requires exponentially longer acquisition times.[3]
B. Acquisition Parameters (The "Senior Scientist" Setup)

Standard default parameters often fail to resolve the quaternary carbons (C2 and C4) adequately due to long relaxation times (

ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)Power-gated proton decoupling is standard.[3][4]
Relaxation Delay (

)

Quaternary carbons (C2, C4) relax slowly.[3][4] Short

leads to signal saturation and loss of these critical peaks.
Spectral Width

Ensure the carbonyl/aromatic region and any potential upstream impurities are captured.[3][4]
Scans (NS)

Essential for sufficient S/N ratio to see the outer wings of the

triplet.[3][4]
Decoupling

H (Standard)
Advanced Option: If available, dual-band decoupling (

H and

F) collapses triplets into singlets, boosting sensitivity by

.

Spectral Analysis & Assignment

The following table synthesizes theoretical chemical shift principles with specific coupling constants characteristic of fluorinated pyridines [2][3].

Data Summary Table
PositionCarbon TypeApprox.[3][4][5][6][7] Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic

Aliphatic (

)

Triplet (

)

The most distinct signal.[3][4] Look for a wide triplet centered around

.
C2 Quaternary (

)

Triplet (

)

Deshielded by ring Nitrogen and

.[3][4] Identified by the medium-sized splitting.
C4 Quaternary (

)

Singlet (

)

(negligible)
Attached to

.[3][4] Most deshielded carbon, usually a sharp singlet (or very broad if relaxation is poor).
C6 Methine (

)

Singlet (

)

Alpha to Nitrogen.[3][4] High shift, but is a CH (confirmed by DEPT/HSQC).
C3 Methine (

)

Triplet (

)

Ortho to

(shielding) and ortho to

.[3][4] Look for "fine splitting" on this upfield aromatic peak.
C5 Methine (

)

Singlet (

)
--Ortho to

(shielding).[3][4] Similar shift to C3 but lacks the C-F splitting.
Detailed Structural Validation
  • The "Ghost" Triplet: The

    
     carbon signal is often mistaken for baseline noise because its intensity is split into three lines spread over 
    
    
    (
    
    
    ). You must zoom in on the
    
    
    region.
  • Differentiation of C3 and C5: Both are electron-rich due to the ortho-amino effect and appear upfield (

    
    ).
    
    • C3 is spatially closer to the

      
       group and will show a characteristic triplet  splitting of 
      
      
      .
    • C5 is too distant (4 bonds) to show significant splitting and will appear as a singlet .[4]

Troubleshooting & Artifacts

Common Pitfall: "Missing" Quaternary Carbons

Symptom: The spectrum shows strong signals for C3, C5, and C6, but C2 and C4 are invisible or buried in noise. Cause: Inefficient relaxation of quaternary carbons.[3][4] Solution:

  • Increase

    
     (Relaxation Delay) to 
    
    
    seconds.
  • Use a

    
     pulse angle instead of 
    
    
    to allow faster repetition rates.
Common Pitfall: Rotational Isomers

Symptom: Broadening of the C3 or C5 signals.[4] Cause: While less common in simple pyridines, restricted rotation of the amine protons or solvent interactions can cause broadening. Solution: Variable Temperature (VT) NMR at


Workflow Visualization

WorkflowstartStart: Pure CompoundprepDissolve in DMSO-d6(>20mg/0.6mL)start->prepsetupSetup Parameters:D1=3s, NS=1024, zgpg30prep->setupacquireAcquire 13C{1H}setup->acquireprocessFT & Phasingacquire->processdecisionAre C2/C4 Visible?process->decisionreacquireIncrease D1 to 5sRe-acquiredecision->reacquireNoanalyzeIdentify CF2 Triplet(110-116 ppm, J~240Hz)decision->analyzeYesreacquire->processfinalFinal Assignmentanalyze->final

Caption: Step-by-step decision tree for optimizing the acquisition of fluorinated heterocyclic carbon spectra.

References

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [3]

  • Reich, H. J. (n.d.).[4]

    
    C-
    
    
    F Coupling Constants. University of Wisconsin-Madison Chemistry Department Data Collection.
  • Alfa Chemistry. (n.d.).[3]

    
    F Coupling Constants Table. Organofluorine Resources. 
    
  • National Institutes of Health (NIH). (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones.[8] PubMed Central.[3]

In-depth Technical Guide: Elucidating the Crystal Structure of 2-(Difluoromethyl)pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The creation of a comprehensive technical guide on the crystal structure of 2-(difluoromethyl)pyridin-4-amine derivatives is currently hindered by the limited availability of public-domain crystallographic data for this specific class of compounds. Despite extensive searches of chemical databases and scientific literature, detailed single-crystal X-ray diffraction data, such as Crystallographic Information Files (CIF), for this compound or its direct derivatives could not be located.

The following guide has been constructed by leveraging available information on the synthesis and structural analogues of the target compounds. It aims to provide a foundational understanding of the anticipated structural characteristics, the methodologies for their determination, and the critical role of the difluoromethyl-pyridine scaffold in medicinal chemistry. This guide will be updated as more specific crystallographic data becomes publicly available.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in modern drug discovery. The strategic incorporation of a difluoromethyl (-CHF₂) group onto the pyridine ring offers a unique combination of physicochemical properties that are highly advantageous for developing novel therapeutics, particularly in the realm of kinase inhibitors.

The -CHF₂ group serves as a bioisostere for a hydroxyl or thiol group, capable of acting as a hydrogen bond donor. Furthermore, its lipophilic nature can enhance membrane permeability and metabolic stability, crucial parameters for drug efficacy. The pyridine ring itself provides a versatile platform for generating libraries of compounds with diverse biological activities through various substitution patterns.

Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the precise geometry and intermolecular interactions with biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can significantly impact its solubility, stability, and bioavailability.

  • In Silico Drug Design: Providing accurate models for computational studies and the rational design of next-generation inhibitors.

Synthesis of this compound and its Derivatives

While specific crystal structures are not publicly available, the synthesis of the parent compound and its analogues is documented, often within the context of larger medicinal chemistry programs described in patents. A general synthetic approach involves the construction of the difluoromethyl-substituted pyridine ring, followed by the introduction of the amine functionality.

A key intermediate in the synthesis of many derivatives is this compound itself. This compound is often utilized in nucleophilic aromatic substitution or cross-coupling reactions to introduce various substituents at the 4-amino position, leading to a diverse range of N-aryl or N-alkyl derivatives.

Conceptual Synthetic Workflow:

G start Pyridine Precursor step1 Introduction of Difluoromethyl Group start->step1 step2 Introduction of 4-Amino Group step1->step2 parent This compound step2->parent step3 N-Functionalization (e.g., Buchwald-Hartwig amination, Acylation) parent->step3 derivatives N-Substituted Derivatives step3->derivatives

Caption: Generalized synthetic route to N-substituted this compound derivatives.

Anticipated Crystal Packing and Intermolecular Interactions

Based on the crystal structures of analogous fluorinated pyridine derivatives and other kinase inhibitors, we can predict the key intermolecular interactions that are likely to govern the crystal packing of this compound derivatives. These interactions are crucial for the stability of the crystal lattice and can influence the macroscopic properties of the solid form.

Expected Key Intermolecular Interactions:

  • Hydrogen Bonding: The 4-amino group is a potent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This will likely lead to the formation of robust hydrogen-bonding networks, such as chains or dimers. The difluoromethyl group can also participate in weaker C-H···F and C-H···N hydrogen bonds.

  • π-π Stacking: The aromatic pyridine rings are expected to engage in π-π stacking interactions, which are a common feature in the crystal packing of planar aromatic molecules. These can be in a parallel-displaced or T-shaped arrangement.

  • Halogen Bonding: If halogen substituents are present on the N-aryl moiety, C-X···N or C-X···O (where X = Cl, Br, I) halogen bonds could be observed.

  • Dipole-Dipole Interactions: The significant dipole moment of the C-F bonds in the difluoromethyl group will contribute to dipole-dipole interactions within the crystal lattice.

Hypothetical Intermolecular Interaction Diagram:

Caption: Predicted intermolecular interactions in the crystal lattice of this compound derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of these derivatives is single-crystal X-ray diffraction. The following is a generalized, best-practice protocol for such an analysis.

Step-by-Step Experimental Workflow:

  • Crystal Growth:

    • High-purity (>98%) synthesized compound is required.

    • Slow evaporation of a saturated solution is the most common technique. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane/hexane) should be screened.

    • Vapor diffusion (liquid-liquid or liquid-vapor) can also be employed.

    • The goal is to obtain well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head.

    • Data is collected using a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a modern detector (e.g., CMOS or CCD).

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing and Structure Solution:

    • The collected diffraction data is integrated and scaled using appropriate software (e.g., CrysAlisPro, SAINT).

    • The space group is determined, and the unit cell parameters are refined.

    • The structure is solved using direct methods or Patterson methods (e.g., using SHELXT) and refined by full-matrix least-squares on F² (e.g., using SHELXL).

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Structure Validation and Analysis:

    • The final refined structure is validated using tools like PLATON and checkCIF.

    • The molecular geometry, intermolecular interactions, and crystal packing are analyzed and visualized using software such as Olex2, Mercury, or Diamond.

    • The crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD), and a CCDC deposition number is obtained.

Workflow Diagram for Crystallographic Analysis:

G cluster_exp Experimental cluster_comp Computational crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structure Validation structure_solution->validation analysis Structural Analysis & Interpretation validation->analysis

Caption: Workflow for the determination and analysis of a single-crystal structure.

Conclusion and Future Outlook

The this compound scaffold is of significant interest to the pharmaceutical and agrochemical industries. While this guide provides a framework for understanding the potential crystal structures of its derivatives, the lack of publicly available, specific crystallographic data underscores a gap in the scientific literature.

As more researchers work with this important scaffold, it is anticipated that single-crystal X-ray structures will be determined and published. This will enable a more detailed and data-driven analysis of the structure-property relationships for this class of compounds, ultimately aiding in the design of more effective and safer medicines and agrochemicals. Researchers are strongly encouraged to deposit their crystallographic data in public databases to contribute to the collective understanding of these important molecules.

References

Due to the absence of specific literature containing the crystal structure of this compound derivatives, a formal reference list with clickable URLs cannot be provided at this time. The information presented is based on general principles of organic synthesis, crystallography, and medicinal chemistry, as well as information gleaned from patent literature that mentions the synthesis of these compounds as intermediates.

Discovery and first synthesis of 2-(difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 2-(Difluoromethyl)pyridin-4-amine

Introduction

This compound is a critical building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous clinical candidates, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase.[1][2] The unique physicochemical properties of the difluoromethyl group (CF₂H), a lipophilic bioisostere of a hydroxyl or thiol group, can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the initial discovery and synthesis of this important compound, juxtaposed with a modern, scalable, and economically viable synthetic route, reflecting the evolution of synthetic strategy in response to the demands of pharmaceutical development.

Part 1: The First Reported Synthesis - A Foundational but Flawed Approach

The first documented synthesis of this compound was reported by Terauchi et al.[2] This initial route, while foundational, is hampered by a low overall yield and the use of hazardous reagents, rendering it unsuitable for large-scale production.

Retrosynthetic Analysis and Strategy

The initial approach commenced with the readily available and inexpensive 4-methylpyridin-2-amine. The core strategy involved the functionalization of the methyl group at the 4-position into a difluoromethyl group, a multi-step process requiring protection of the amino group at the 2-position.

Experimental Protocol and Critical Commentary

The five-step synthesis is outlined below. Each step is accompanied by insights into the rationale and inherent limitations of the chosen methodology.

Step 1: Protection of the Amino Group

The free amino group of 4-methylpyridin-2-amine is first protected to prevent unwanted side reactions in subsequent steps.[2] The use of a di-tert-butyloxycarbonyl (bis-Boc) protecting group was employed.

  • Protocol: 4-methylpyridin-2-amine is reacted with a suitable Boc anhydride source in the presence of a base to yield the bis-Boc-protected compound.

  • Expert Insight: While Boc protection is standard, the formation of the bis-Boc derivative indicates the nucleophilicity of the pyridine nitrogen. This step is crucial as the unprotected amine would interfere with the subsequent radical bromination.

Step 2: Radical Bromination

The transformation of the methyl group begins with a radical bromination to form a gem-dibromomethyl-pyridine intermediate.[2]

  • Protocol: The bis-Boc-protected compound is subjected to radical bromination conditions, typically involving N-bromosuccinimide (NBS) and a radical initiator.

  • Critical Drawback: This step is the primary bottleneck of the entire synthesis, with a reported yield of only 10%.[2] Such a low yield at an early stage of a multi-step synthesis makes the route inefficient and economically unviable for producing large quantities of the final product.

Step 3: Oxidation to Aldehyde

The gem-dibromide is then converted to the corresponding aldehyde.

  • Protocol: The dibromomethyl-pyridine intermediate is treated with silver nitrate in dimethyl sulfoxide (DMSO) to furnish the aldehyde in a 69% yield.[2]

  • Expert Insight: This step represents a Kornblum-type oxidation, where the dibromide is converted to an aldehyde. While the yield is moderate, it is a more efficient transformation compared to the preceding bromination.

Step 4: Fluorination

The crucial difluoromethyl group is introduced by fluorinating the aldehyde.

  • Protocol: The aldehyde is treated with (diethylamino)sulfur trifluoride (DAST), a common fluorinating agent, to produce the protected this compound in high yield (73-91%).[2]

  • Trustworthiness and Safety: DAST is a hazardous reagent, known to be thermally unstable and potentially explosive, especially at larger scales. Its use poses significant safety risks, making this route difficult to implement in an industrial setting.[2]

Step 5: Deprotection

The final step involves the removal of the Boc protecting groups to yield the desired product.

  • Protocol: The protected compound is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc groups and afford this compound.[2] This step proceeds in excellent yield.[2]

Summary of the First Synthesis
StepTransformationReagentsYieldKey Limitations
1ProtectionBoc AnhydrideHighStandard procedure
2BrominationNBS, Radical Initiator10%Extremely low yield
3OxidationAgNO₃, DMSO69%Moderate yield
4FluorinationDAST73-91%Use of hazardous reagent
5DeprotectionStrong Acid (e.g., TFA)HighStandard procedure
Overall ~2.8% Low overall yield, safety concerns

The following diagram illustrates the workflow of the first reported synthesis of this compound.

G cluster_0 First Reported Synthesis (Terauchi et al.) 4-methylpyridin-2-amine 4-methylpyridin-2-amine Bis-Boc Protected Intermediate Bis-Boc Protected Intermediate 4-methylpyridin-2-amine->Bis-Boc Protected Intermediate Step 1: Protection (Boc)₂O gem-dibromomethyl-pyridine gem-dibromomethyl-pyridine Bis-Boc Protected Intermediate->gem-dibromomethyl-pyridine Step 2: Bromination (NBS, initiator) Yield: 10% Aldehyde Intermediate Aldehyde Intermediate gem-dibromomethyl-pyridine->Aldehyde Intermediate Step 3: Oxidation (AgNO₃, DMSO) Yield: 69% Protected Product Protected Product Aldehyde Intermediate->Protected Product Step 4: Fluorination (DAST) Yield: 73-91% This compound This compound Protected Product->this compound Step 5: Deprotection (Acid) Yield: High

Caption: Workflow of the first synthesis of this compound.

Part 2: A Modern, Scalable, and Practical Synthesis

In response to the limitations of the initial route, a more efficient, safer, and scalable synthesis was developed, as reported by Rageot et al. in 2019.[1] This five-step, two-pot procedure avoids hazardous reagents and costly starting materials, making it suitable for large-scale industrial production.[1]

Retrosynthetic Analysis and Strategy

This improved route begins with the inexpensive and commercially available 2,2-difluoroacetic anhydride. The strategy involves building the pyridine ring from acyclic precursors, a convergent approach that offers greater efficiency.

Experimental Protocol for Large-Scale Synthesis

The following protocol is optimized for a batch size starting with approximately 250 g of 2,2-difluoroacetic anhydride and results in a 24% overall yield.[1]

Step 1: Synthesis of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one

  • Protocol: Ethyl vinyl ether is reacted with 2,2-difluoroacetic anhydride. This step produces the enone intermediate.[1]

  • Expert Insight: This reaction efficiently constructs a key C4 building block containing the difluoroacetyl group. The choice of readily available starting materials is a significant advantage for scalability.

Step 2: Synthesis of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile

  • Protocol: Acetonitrile is deprotonated with n-butyllithium to form (cyanomethyl)lithium in situ. This nucleophile then attacks the enone from the previous step to form the desired nitrile.[1]

  • Expert Insight: This step introduces the nitrile group, which is essential for the subsequent cyclization to form the pyridine ring. The reaction is performed at low temperatures (-70 °C) to control reactivity.[2]

Step 3: Cyclization to form N-(4-(difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine

  • Protocol: The nitrile intermediate is reacted with O-methylhydroxylamine under acidic conditions. This step first forms an E/Z mixture of a methoxyimine, which then undergoes acid-catalyzed cyclization to form the pyridine ring.[1][2]

  • Causality: The use of O-methylhydroxylamine instead of ammonia avoids the need for sealed vessels and high pressures, which would be required for a direct cyclization with ammonia.[1] This is a critical process optimization for safety and scalability.

Step 4: Reduction to this compound

  • Protocol: The N-methoxyamino-pyridine intermediate is reduced with zinc powder in acetic acid to yield the final product, this compound.[1][2]

  • Expert Insight: While other common reducing agents like LiAlH₄ and NaBH₄ were tested, they performed poorly.[1] Zinc in acetic acid provides a robust and high-yielding reduction for this specific substrate.

Two-Pot Procedure for Large-Scale Production

For large-scale synthesis, the procedure can be streamlined into a two-pot process.[1]

  • Pot 1: The synthesis of the nitrile intermediate from 2,2-difluoroacetic anhydride. The intermediate enone is not isolated.[2]

  • Pot 2: The conversion of the nitrile intermediate to the final product through cyclization and reduction.[2]

This optimized workflow minimizes handling and purification of intermediates, further enhancing the efficiency and practicality of the synthesis on a large scale.[1]

The following diagram illustrates the workflow of the modern, scalable synthesis.

G cluster_1 Modern, Scalable Synthesis (Rageot et al.) 2,2-difluoroacetic anhydride 2,2-difluoroacetic anhydride Enone Intermediate Enone Intermediate 2,2-difluoroacetic anhydride->Enone Intermediate Step 1: Enone Formation (Ethyl vinyl ether) Nitrile Intermediate Nitrile Intermediate Enone Intermediate->Nitrile Intermediate Step 2: Nitrile Formation (Acetonitrile, n-BuLi) N-methoxyamino-pyridine N-methoxyamino-pyridine Nitrile Intermediate->N-methoxyamino-pyridine Step 3: Cyclization (O-methylhydroxylamine, Acid) This compound This compound N-methoxyamino-pyridine->this compound Step 4: Reduction (Zn, Acetic Acid) Overall Yield: 24%

Caption: Workflow of the modern synthesis of this compound.

Conclusion

The synthetic journey to this compound showcases the evolution of chemical process development. The initial synthesis by Terauchi et al., while a pioneering effort, was ultimately impractical for the demands of drug development due to its low yield and safety concerns. The subsequent development of a scalable, economical, and safer route starting from 2,2-difluoroacetic anhydride represents a significant advancement. This modern approach not only provides a reliable supply of this crucial intermediate but also exemplifies the principles of green and efficient chemistry, which are paramount in the pharmaceutical industry. This robust synthesis ensures that the potential of drug candidates incorporating the this compound scaffold can be fully explored in preclinical and clinical settings.

References

  • Rageot, D., Beaufils, F., Borsari, C., Dall'Asen, A., Neuburger, M., Hebeisen, P., & Wymann, M. P. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(11), 2416–2424. [Link]

  • Terauchi, H., et al. (2007). Synthesis and structure-activity relationships of novel series of N-aryl-N'-pyridinyl-ureas as inhibitors of VEGF-R2 kinase. Bioorganic & Medicinal Chemistry, 15(3), 1018-1033. (Note: While the Rageot et al. paper cites this as the first report, the specific details are contained within that secondary source. A direct link to the original paper by Terauchi et al. is provided for completeness, although the key information for this guide is drawn from the 2019 paper's summary of it.) [Link]

Sources

Guide to the Stability and Storage of 2-(difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(difluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The introduction of the difluoromethyl group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. As with any advanced intermediate, a comprehensive understanding of its chemical stability is paramount for ensuring the integrity of experimental results, the viability of process development, and the quality of synthesized active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the stability profile of this compound, offering field-proven insights into its handling, storage, and potential degradation pathways. We synthesize information from safety data sheets of analogous compounds, principles of physical organic chemistry, and standard analytical procedures to present a self-validating framework for its management in a research and development setting.

Introduction: The Role of Fluorination and Compound Stability

Fluorinated nitrogen-containing aromatic compounds are foundational in modern medicinal chemistry, with a significant percentage of small molecule drugs incorporating these motifs.[1] The difluoromethyl group (CHF₂) is a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, while also increasing metabolic stability by blocking sites of oxidation.[2] this compound combines the features of an electron-deficient pyridine ring, a nucleophilic amino group, and the unique electronic properties of the CHF₂ substituent. This combination dictates its reactivity and, consequently, its stability. Understanding its degradation profile is not merely a matter of logistical best practice; it is a critical component of reliable and reproducible science, impacting everything from reaction yield to the toxicological profile of downstream products.

Physicochemical Profile and Inherent Molecular Stability

While extensive experimental data for this compound is not widely published, we can infer its properties from closely related analogs and foundational chemical principles.

The stability of the molecule is governed by the interplay of its functional groups:

  • Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is generally stable but susceptible to nucleophilic attack, particularly if further activated.

  • Amino Group: The 4-amino group is a strong electron-donating group, which can influence the reactivity of the pyridine ring. It is also a primary site for oxidation and salt formation.

  • Difluoromethyl Group: The CHF₂ group is a strong electron-withdrawing group. Its placement at the 2-position enhances the electrophilicity of the pyridine ring. While generally stable, the C-F bonds can be susceptible to cleavage under harsh conditions.

Table 1: Predicted and Known Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2-Amino-4-(trifluoromethyl)pyridine4-Aminopyridine
Molecular Formula C₆H₆F₂N₂C₆H₅F₃N₂C₅H₆N₂
Molar Mass 144.12 g/mol [3]162.11 g/mol [4]94.12 g/mol [5]
Appearance Solid (Predicted)White to light yellow crystalline powder[6]Slightly yellow crystals[5]
Melting Point Not available~70 - 74 °C[7]59 - 60 °C[5]
Boiling Point ~253 °C (Predicted)[3]~204 - 210 °C[5][6]204 - 210 °C[5]
pKa ~5.34 (Predicted)[3]Not availableNot available
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[8][9]Strong oxidizing agents.[7][10]Strong oxidizing agents, acids.[8]

Potential Degradation Pathways

No molecule is indefinitely stable. Degradation is a function of intrinsic molecular liability and extrinsic environmental factors. For this compound, several degradation pathways can be postulated based on the chemistry of aminopyridines and organofluorine compounds. These reactions can be accelerated by exposure to heat, light, oxygen, and inappropriate pH conditions.[11][12]

Oxidative Degradation

The primary amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal catalysts, or peroxide impurities in solvents. This can lead to the formation of nitroso, nitro, or dimeric azo compounds, fundamentally altering the molecule's biological activity and potentially introducing toxicity.

Hydrolytic Degradation

While the difluoromethyl group is significantly more stable to hydrolysis than a trichloromethyl group, it is not completely inert. Under strongly acidic or basic conditions, particularly at elevated temperatures, stepwise hydrolysis could occur, leading to the formation of a formyl group and ultimately a carboxylic acid at the 2-position.

Photodegradation

Aromatic amines can be sensitive to light, particularly UV radiation. Photo-oxidation can generate radical species, leading to a complex mixture of degradation products, including colored polymeric material.

G Figure 1: Postulated Degradation Pathways A This compound B Oxidized Products (Nitroso, Nitro, Azo) A->B O₂ / Light / Metal Ions C Hydrolysis Products (Formyl, Carboxyl) A->C H₂O / H⁺ or OH⁻ / Heat D Polymeric Photodegradants A->D UV Light (hν)

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling Protocols

Proper storage and handling are the most effective strategies to mitigate degradation. The following recommendations are synthesized from safety data sheets and best practices for analogous aminopyridine compounds.[7][8][10]

Storage Conditions

The primary goal is to protect the compound from atmospheric moisture, oxygen, light, and heat.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool place.[7] Recommended temperature often specified on the product label.Minimizes thermal degradation and reduces the rate of oxidative reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[9]Prevents oxidation of the amino group.
Container Use a tightly closed, original container.[8][10][13]Prevents exposure to moisture and atmospheric oxygen.
Light Protect from light. Store in an amber vial or in a dark location.Prevents photodegradation.
Location Store in a dry, well-ventilated area.[8][13] Store locked up or in an area accessible only to authorized personnel.[8][13]Ensures a stable environment and prevents accidental exposure due to the compound's toxicity.
Handling Procedures

Due to the high toxicity of aminopyridines, strict adherence to safety protocols is mandatory.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or a face shield.[8]

  • Ventilation: All handling of the solid compound or its concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][9] Such contact can lead to vigorous, exothermic reactions.

  • Hygiene: Wash hands and skin thoroughly after handling.[13] Do not eat, drink, or smoke in the handling area.[13]

Experimental Workflow: Accelerated Stability Assessment

To empirically determine the stability of this compound, an accelerated stability study is the authoritative method. This involves subjecting the compound to forced degradation under conditions more severe than standard storage to predict its long-term stability.

Protocol Steps
  • Reference Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water). This will serve as the T=0 reference.

  • Stress Condition Setup: Aliquot the compound (as a solid or in solution) into separate, sealed vials for each stress condition:

    • Thermal: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Humidity: Place open vials in a humidity chamber (e.g., 25°C/75% RH).

    • Photolytic: Expose vials to a controlled light source (e.g., ICH-compliant photostability chamber). Wrap a control vial in aluminum foil.

    • Acidic: Add 0.1 M HCl to a solution of the compound.

    • Basic: Add 0.1 M NaOH to a solution of the compound.

    • Oxidative: Add a dilute solution of H₂O₂ (e.g., 3%) to a solution of the compound.

  • Time Points: Pull samples from each condition at predetermined time points (e.g., 0, 24, 48, 72 hours; 1 week).

  • Sample Analysis:

    • Quench the reaction for liquid samples (e.g., neutralize acid/base).

    • Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. A gradient method is preferred to resolve the parent compound from potential degradation products.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 standard.

    • Use a mass spectrometer (LC-MS) to identify the mass of major degradation products, which can help confirm the degradation pathways.[14][15]

G Figure 2: Workflow for Accelerated Stability Testing cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis A Prepare T=0 Reference Standard B Aliquot Compound for Stress Conditions C Thermal (Heat) Acid (H⁺) Base (OH⁻) Oxidative (H₂O₂) Photolytic (hν) B->C D Sample at Time Points C->D E Analyze by HPLC / LC-MS D->E F Quantify Parent Peak Identify Degradants E->F

Caption: A systematic workflow for evaluating compound stability under stress.

Conclusion

While this compound is a valuable building block, its utility is contingent upon maintaining its chemical integrity. The presence of the electron-withdrawing difluoromethyl group and the nucleophilic amino group on the pyridine core creates a molecule with specific stability challenges. Degradation via oxidation, hydrolysis, and photolysis are the primary concerns. Adherence to stringent storage and handling protocols—specifically, storage in a cool, dry, dark environment under an inert atmosphere and away from incompatible materials—is essential. For critical applications in drug development, conducting a formal accelerated stability study is strongly recommended to establish an empirical shelf-life and identify potential degradants that may impact safety and efficacy.

References

  • safe handling and storage procedures for aminopyridines - Benchchem. (n.d.).
  • 4-aminopyridine - s d fine-chem limited. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-11).
  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. (n.d.).
  • 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets - ECHEMI. (n.d.).
  • 2-Amino-4-(trifluoromethyl)pyridine - Safety Data Sheet - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • 4-Amino-2-chloro-6-(trifluoromethyl)pyridine Safety Data Sheets - Echemi. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024-12-19).
  • SAFETY DATA SHEET. (n.d.).
  • A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine - Benchchem. (n.d.).
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026-01-07).
  • 2-Amino-4-(difluoromethyl)pyridine - ChemBK. (n.d.).
  • Characterization of the degradation products of amines used for post combustion CO 2 capture - lsabm. (n.d.).
  • 2-Amino-4-(trifluoromethyl)pyridine - Pipzine Chemicals. (n.d.).
  • 4-Amino-2-(trifluoromethyl)pyridine 97 147149-98-2 - Sigma-Aldrich. (n.d.).
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. (n.d.).
  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (n.d.).
  • 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315 - PubChem. (n.d.).

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-(difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties, capable of enhancing metabolic stability, lipophilicity, and binding affinity through hydrogen bond donation.[1] This guide provides a comprehensive technical overview of the reactivity profile of 2-(difluoromethyl)pyridin-4-amine, a versatile building block in the synthesis of a variety of biologically active compounds.[2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the electronic properties and chemical behavior of this important heterocyclic amine.

Electronic Properties and Their Influence on Reactivity

The reactivity of this compound is fundamentally governed by the interplay of the electron-donating amino group at the 4-position and the strongly electron-withdrawing difluoromethyl group at the 2-position, all within the electron-deficient pyridine ring.

The difluoromethyl group exerts a powerful inductive electron-withdrawing effect (-I), which significantly decreases the electron density of the pyridine ring. This deactivation has profound implications for the molecule's reactivity towards electrophiles. Conversely, the amino group at the 4-position is a strong electron-donating group (+M, +I), which partially counteracts the effect of the difluoromethyl group and the inherent electron deficiency of the pyridine nitrogen. This push-pull electronic arrangement dictates the regioselectivity and feasibility of various chemical transformations.

PropertyInfluence on Reactivity
Difluoromethyl Group (-CHF₂) at C2 Strong electron-withdrawing effect (-I). Deactivates the pyridine ring towards electrophilic aromatic substitution. Decreases the basicity of the pyridine nitrogen and the 4-amino group.
Amino Group (-NH₂) at C4 Strong electron-donating effect (+M). Activates the pyridine ring, particularly at the ortho (C3 and C5) positions, for electrophilic attack. Increases the nucleophilicity of the pyridine ring.
Pyridine Nitrogen Inductive electron withdrawal (-I). Site of protonation and Lewis acid coordination.

Reactivity Profile

Reactions at the Amino Group

The exocyclic amino group at the 4-position is a key handle for the functionalization of this compound. Its nucleophilicity, though diminished by the electron-withdrawing difluoromethyl group, is sufficient for a range of important transformations.

The amino group can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Experimental Protocol: Acylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Alkylation of the amino group can be achieved using alkyl halides. The reaction may require more forcing conditions compared to more nucleophilic amines due to the reduced nucleophilicity of the amino group in the substrate.

Experimental Protocol: N-Alkylation of this compound

  • Base Treatment: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C to deprotonate the amine.

  • Alkylating Agent Addition: After stirring for a short period, add the alkylating agent (e.g., methyl iodide, 1.1 eq) and allow the reaction to proceed at room temperature or with gentle heating.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, carefully quench the reaction with water and extract the product.

  • Purification: Purify the product by column chromatography.

A key transformation of the 4-amino group is its conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer or Sandmeyer-type reactions. This provides a powerful method for introducing a wide range of functional groups at the 4-position.[4][5][6][7]

The diazotization is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[8][9] The resulting diazonium salt is often unstable and is used immediately in the subsequent substitution reaction.

A noteworthy application is the Sandmeyer-type difluoromethylation, which allows for the conversion of an amino group to a difluoromethyl group via a diazonium intermediate.[10] This highlights the versatility of the amino functionality in accessing diverse substitution patterns.

Experimental Protocol: Diazotization and Halogenation (Sandmeyer Reaction)

  • Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr for bromination) and cool to 0-5 °C. Add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of the copper(I) halide (e.g., CuBr, 1.2 eq) in the corresponding concentrated acid. Add the cold diazonium salt solution to the copper(I) halide solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent. Purify the product by distillation or column chromatography.

Sandmeyer_Reaction Amine This compound Diazonium Pyridin-4-diazonium salt Amine->Diazonium Diazotization Product 4-Halo-2-(difluoromethyl)pyridine Diazonium->Product Sandmeyer Reaction Reagents1 NaNO₂, H⁺ Reagents1->Amine Reagents2 CuX Reagents2->Diazonium SNAr_Reaction StartingMaterial 4-Halo-2-(difluoromethyl)pyridine Intermediate Meisenheimer Complex StartingMaterial->Intermediate Nucleophilic Attack Product 4-Nu-2-(difluoromethyl)pyridine Intermediate->Product Elimination of Halide Nucleophile Nu⁻ Nucleophile->StartingMaterial

Caption: General mechanism for SNAr on a 4-halopyridine derivative.

Metal-Catalyzed Cross-Coupling Reactions

Derivatives of this compound are valuable partners in metal-catalyzed cross-coupling reactions. For instance, a 4-halo-2-(difluoromethyl)pyridine can undergo Suzuki-Miyaura coupling with boronic acids to form C-C bonds, or Buchwald-Hartwig amination with amines to form C-N bonds. [11][12][13][14] The presence of the free amino group in this compound could potentially interfere with some cross-coupling reactions by coordinating to the metal catalyst. However, literature on related aminopyridines suggests that these reactions can often be performed without protection of the amino group under carefully optimized conditions. [12]

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halo-2-(difluoromethyl)pyridine Derivative

  • Reaction Setup: In a reaction vessel, combine the 4-halo-2-(difluoromethyl)pyridine (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Reactivity of the Difluoromethyl Group

The difluoromethyl group itself is generally stable under a variety of reaction conditions. However, the C-H bond of the CHF₂ group is acidic and can be deprotonated under strongly basic conditions, although this is not a common transformation in the context of this molecule's typical reactivity profile. The C-F bonds are highly stable and not readily cleaved.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is characterized by a nuanced interplay of its substituent groups. The 4-amino group serves as a versatile handle for a variety of transformations including acylation, alkylation, and, most notably, diazotization followed by Sandmeyer-type reactions. While the pyridine ring is deactivated towards electrophilic attack, its derivatives are primed for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. A thorough understanding of this reactivity profile is essential for harnessing the full potential of this important synthetic intermediate in the pursuit of novel chemical entities.

References

  • Gao, B., et al. (2018). Sandmeyer difluoromethylation of (hetero-)arenediazonium salts. Angewandte Chemie International Edition, 57(33), 10758-10762. [Link]

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Organic Letters. (2026). Ahead of Print. ACS Publications. [Link]

  • Hassan, M., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3147-3179. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3429. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9062-9074. [Link]

  • Jana, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 30043-30051. [Link]

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

  • Molander, G. A., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Rissanen, K., et al. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 21(10), 5856-5866. [Link]

  • Baran, P. S., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

  • Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Buncel, E., & Um, I. H. (2004). The SN(ANRORC) mechanism: a new challenge for physical organic chemistry. Accounts of Chemical Research, 37(10), 741-749. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171. [Link]

  • Rissanen, K., et al. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 21(10), 5856-5866. [Link]

  • Ridd, J. H., & Smith, P. A. S. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 723-727. [Link]

  • Gouverneur, V., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Chemical Science, 14(34), 9239-9244. [Link]

  • Sykes, P. (1969). The role of the pyrimidine 4-amino-group in thiamine. Journal of the Chemical Society C: Organic, 2390-2394. [Link]

  • Gouverneur, V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1357-1362. [Link]

  • Studer, A., et al. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Synfacts, 20(08), 0831. [Link]

  • Buchwald, S. L., et al. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 24(11), 2534-2541. [Link]

  • Jana, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 30043-30051. [Link]

  • Google Patents. (n.d.).
  • Candeias, N. R., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10551-10563. [Link]

  • Orellana, A. (2022). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace. [Link]

  • Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. [Link]

  • Stewart, R., & Gumbley, S. J. (1983). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 61(7), 1473-1478. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Gouverneur, V., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Science, 15(1), 123-129. [Link]

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

  • Prakash, G. K. S., et al. (2015). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. The Journal of Organic Chemistry, 80(14), 7359-7365. [Link]

  • Murai, T. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Reddit. (2022, November 21). Primary amino group being electron-withdrawing. r/chemistry. [Link]

  • Feringa, B. L., & Minnaard, A. J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13256-13267. [Link]

  • Orellana, A., et al. (2021). Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition, 60(35), 19335-19340. [Link]

  • Beilstein-Institut. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 643-651. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-(Difluoromethyl)pyridin-2-amine. [Link]

  • Stephan, D. W., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9689-9696. [Link]

  • Google Patents. (n.d.).
  • Chem Help ASAP. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

Sources

The Computational Pharmacophore: Theoretical Characterization of 2-(Difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 2-(difluoromethyl)pyridin-4-amine , a critical scaffold in modern medicinal chemistry. Unlike traditional alkyl-substituted pyridines, the inclusion of the difluoromethyl (


) group introduces unique electronic and physicochemical properties—specifically the phenomenon of the "Lipophilic Hydrogen Bond Donor." [1]

This document details the computational frameworks (DFT, electrostatic potential mapping, and pKa prediction) required to characterize this molecule. It serves as a blueprint for researchers seeking to utilize this scaffold as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups in kinase inhibitors and GPCR ligands.

Section 1: Electronic Architecture & Reactivity (DFT Framework)

To understand the reactivity profile of this compound, we must move beyond simple steric arguments and analyze its electronic wavefunction. The


 group is not merely a "bulky methyl"; it is a potent electron-withdrawing group (EWG) that fundamentally alters the pyridine ring's basicity and nucleophilicity.
Computational Methodology (Protocol)

For accurate electronic characterization, the following Density Functional Theory (DFT) protocol is recommended. This setup balances computational cost with accuracy for organic heterocycles.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Standard for ground-state organics.

  • Basis Set: 6-311++G(d,p) – Diffuse functions (++) are critical for capturing the lone pair interactions on the pyridine nitrogen and the fluorine atoms.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water or DMSO, to mimic physiological or assay conditions.

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of the 4-amine position versus the ring nitrogen is dictated by the HOMO/LUMO distribution.

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the 4-amino nitrogen lone pair. This predicts that electrophilic attacks (e.g., amide coupling, reductive amination) will occur preferentially at the exocyclic amine, preserving the pyridine ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridine ring. The

    
     group at position 2 lowers the LUMO energy compared to a methyl group, making the ring more susceptible to nucleophilic aromatic substitution (
    
    
    
    ) if a leaving group were present, though less relevant for the amine derivative.
The Inductive Effect & pKa Modulation

The


 group exerts a strong inductive effect (-I).
  • Mechanism: The high electronegativity of the two fluorine atoms pulls electron density through the

    
    -bond framework.
    
  • Impact on Pyridine Nitrogen: This reduces the electron density available at the pyridine nitrogen (N1).

  • Predicted pKa: While 4-aminopyridine has a pKa

    
     9.1, the introduction of the 2-
    
    
    
    group is predicted to lower the pKa by approximately 2–3 log units (estimated pKa
    
    
    6.0–7.0). This is crucial for drug design, as it lowers the fraction of ionized drug at physiological pH (7.4), potentially improving membrane permeability.

Section 2: The Lipophilic Hydrogen Bond Donor[1][2]

The most distinct theoretical feature of this compound is the


 group's ability to act as a hydrogen bond donor. This contradicts the classical intuition that C-H bonds are non-polar.
The Polarization Mechanism

In the


 moiety, the two fluorine atoms pull electron density away from the central carbon. This induces a significant partial positive charge (

) on the hydrogen atom.
  • Bond Polarization:

    
    
    
  • Result: The C-H bond becomes sufficiently acidic to donate a weak hydrogen bond to backbone carbonyls or water molecules in a binding pocket.

Electrostatic Potential (ESP) Mapping

To validate this, one must generate an ESP map mapped onto the electron density isosurface (0.002 au).

  • Visual Marker: Look for a region of positive potential (blue) directly over the hydrogen of the

    
     group.
    
  • Comparison:

    • Methyl (

      
      ): Neutral/Green surface (hydrophobic).
      
    • Difluoromethyl (

      
      ): Distinct positive cap (H-bond donor).
      
    • Hydroxyl (

      
      ): Strong positive cap (strong H-bond donor).
      

Conclusion: The


 acts as a "Goldilocks" bioisostere—providing H-bond donation capability similar to -OH but without the high desolvation penalty associated with highly polar groups.
Visualization: Computational Workflow

The following diagram outlines the logical flow for characterizing these properties in silico.

ComputationalWorkflow Start Input Structure (this compound) GeomOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc ESP ESP Map Generation (Identify H-Bond Donor Sites) FreqCalc->ESP Validated Minima pKa pKa Prediction (Thermodynamic Cycle) FreqCalc->pKa Docking Molecular Docking (Target Protein Interaction) ESP->Docking Pharmacophore Mapping pKa->Docking Protonation State

Figure 1: Standardized computational workflow for the physicochemical characterization of fluorinated heterocycles.

Section 3: Synthetic Feasibility & Retrosynthetic Logic

Theoretical studies must always be grounded in synthetic reality. How do we access this scaffold? The synthesis of this compound is non-trivial due to the sensitivity of the


 group to strong bases (potential for difluorocarbene extrusion).
Retrosynthetic Analysis

We evaluate two primary theoretical pathways:

  • De Novo Ring Construction: Building the pyridine ring with the fluorinated group already in place.

  • Late-Stage Functionalization: Radical difluoromethylation of a pre-existing pyridine.

Pathway A: The Building Block Approach (Preferred)

Using 2,2-difluoroacetic anhydride or ethyl difluoroacetate allows for the introduction of the fluorine motif early in the synthesis, often reacting with enaminones. This avoids the harsh conditions required to fluorinate a pyridine ring directly.[2]

Pathway B: Radical Minisci-Type Reaction

Recent advances (e.g., Baran, Studer) utilize zinc sulfinates or photoredox catalysis to append


 radicals to heterocycles.
  • Regioselectivity Challenge: Radical attack on 4-aminopyridine is electronically mismatched. The amino group is electron-donating, making the ring electron-rich, while the

    
     radical is nucleophilic. Protonation of the pyridine (to form the pyridinium salt) renders the ring electron-deficient, facilitating radical attack at the 2-position.
    

Retrosynthesis Target TARGET: This compound Inter1 Intermediate A: 2-bromo-4-aminopyridine Target->Inter1 Metal-Halogen Exchange (Difficult) Inter2 Intermediate B: 4-aminopyridine (Protonated) Target->Inter2 Minisci Reaction (Radical Substitution) Reagent1 Reagent: Difluoromethyl Zinc/Lithium (Transition Metal Cat.) Inter1->Reagent1 Reagent2 Reagent: Zn(SO2CF2H)2 / TBHP (Radical Source) Inter2->Reagent2

Figure 2: Retrosynthetic logic comparing metal-mediated coupling vs. radical substitution strategies.

Section 4: In Silico ADMET & Drug-Likeness

For drug development professionals, the theoretical study culminates in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction.

Lipophilicity (LogP)[2]
  • Substitution Effect: Replacing a methyl group (

    
    ) with 
    
    
    
    typically increases LogP slightly (
    
    
    to
    
    
    ) due to the larger volume of fluorine.
  • Bioisosteric Swap: Replacing a hydroxyl group (

    
    ) with 
    
    
    
    significantly increases LogP (
    
    
    to
    
    
    ), improving membrane permeability for polar compounds.
Metabolic Stability

The C-H bond in


 is stronger than a typical benzylic C-H bond due to the fluorine effect, making it resistant to Cytochrome P450 oxidation. However, the 4-amine group remains a site for N-acetylation or oxidative deamination.
Summary of Physicochemical Properties (Predicted)
PropertyValue / PredictionSignificance
H-Bond Donors 3 (2 from

, 1 from

)
Enhanced binding via

"lipophilic donor"
H-Bond Acceptors 2 (Pyridine N, Fluorines)Fluorine can act as a weak acceptor
pKa (Pyridine N) ~6.5 (Estimated)Reduced basicity vs. 4-aminopyridine (9.1)
LogP ~1.2Optimal for oral bioavailability
TPSA ~39 ŲHigh membrane permeability

References

  • Zafrani, Y., et al. (2017).[1][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link][1][3]

  • Xing, L., et al. (2019). "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Studer, A., et al. (2024). "Site-selective nitration and difluoromethylation of pyridines." Nature Communications. [Link]

  • Erickson, J. A., et al. (2020). "Physicochemical Properties of Fluorine-Containing Groups." Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 2-(Difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] 2-(Difluoromethyl)pyridin-4-amine, in particular, is a crucial building block for the synthesis of a new generation of pharmaceuticals and agrochemicals. Its pyridine core is a prevalent scaffold in numerous approved drugs, and the difluoromethyl substituent at the 2-position can significantly modulate the physicochemical and pharmacological properties of the final active ingredient.

This document provides a comprehensive guide to a scalable and practical synthetic route for this compound, designed for researchers, scientists, and professionals in drug development and process chemistry. The presented protocol is based on a multi-step synthesis commencing from readily available starting materials, with a focus on robust and scalable reaction conditions.

Strategic Approach: A Multi-Step Synthesis from 2-Chloropyridine

Given the challenges in directly and selectively introducing a difluoromethyl group onto the pyridine ring, a multi-step approach starting from a commercially available and inexpensive precursor, 2-chloropyridine, has been devised. This strategy involves the sequential introduction of the required functionalities, culminating in the target molecule. The overall synthetic pathway is depicted below.

Synthetic_Pathway A 2-Chloropyridine B 2-Chloro-4-nitropyridine N-oxide A->B 1. Oxidation 2. Nitration C 2-Chloro-4-aminopyridine B->C Reduction D 2,4-Dichloropyridine C->D Sandmeyer Reaction E 2-(Difluoromethyl)-4-chloropyridine D->E Difluoromethylation F This compound E->F Amination

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part 1: Synthesis of the Key Intermediate, 2,4-Dichloropyridine

Step 1.1: Synthesis of 2-Chloro-4-nitropyridine N-oxide

The initial steps involve the oxidation of 2-chloropyridine to its N-oxide, followed by nitration at the 4-position. The N-oxide formation activates the pyridine ring for electrophilic nitration.

  • Protocol:

    • In a suitable reaction vessel, dissolve 2-chloropyridine in an acetic acid medium.

    • Heat the solution to approximately 50°C.

    • Carefully add 30% hydrogen peroxide to the reaction mixture to form 2-chloropyridine-N-oxide.[3] The pyridine ring's 4-position is now activated for the subsequent nitration.

    • In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Cool the 2-chloropyridine-N-oxide solution and slowly add the nitrating mixture while maintaining a low temperature to control the exothermic reaction. This will yield 2-chloro-4-nitropyridine-N-oxide.[3][4]

    • Upon completion of the reaction, the mixture is worked up by pouring it onto ice, followed by extraction with an organic solvent like chloroform. The organic layers are then combined, washed, dried, and concentrated to yield the product.[5]

Step 1.2: Reduction of 2-Chloro-4-nitropyridine N-oxide to 2-Chloro-4-aminopyridine

The nitro group of 2-chloro-4-nitropyridine N-oxide is then reduced to an amino group.

  • Protocol:

    • To a solution of 2-chloro-4-nitropyridine N-oxide in glacial acetic acid, add iron powder as the reducing agent.[6]

    • Heat the mixture to reflux for approximately 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

    • After the reaction is complete, cool the mixture and adjust the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.[6]

    • Extract the product with a suitable organic solvent, such as diethyl ether. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated.[6]

    • The crude product can be purified by recrystallization from a solvent mixture like benzene-cyclohexane.[6]

Step 1.3: Synthesis of 2,4-Dichloropyridine via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an amino group on an aromatic ring into a halide.[7] In this step, the amino group of 2-chloro-4-aminopyridine is converted to a chloro group.

  • Protocol:

    • Prepare a solution of 2-chloro-4-aminopyridine in a suitable acidic medium.

    • Cool the solution to 0°C and slowly add a solution of sodium nitrite to form the diazonium salt intermediate. The formation of diazonium salts is a key step in the Sandmeyer reaction.[7][8]

    • In a separate flask, prepare a solution of a copper(I) chloride catalyst.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. This will result in the evolution of nitrogen gas and the formation of 2,4-dichloropyridine.

    • The product can then be isolated by extraction and purified by distillation.

Part 2: Introduction of the Difluoromethyl Group and Final Amination

Step 2.1: Difluoromethylation of 2,4-Dichloropyridine

The introduction of the difluoromethyl group at the 2-position of 2,4-dichloropyridine is a critical and challenging step. This transformation can be achieved using a variety of difluoromethylating agents.

  • Protocol:

    • In a dry reaction vessel under an inert atmosphere, dissolve 2,4-dichloropyridine in a suitable aprotic solvent.

    • Add a difluoromethylating agent. A common and effective reagent for this purpose is a source of the difluoromethyl radical.[2] Recent advancements have introduced novel reagents for direct C-H difluoromethylation of heterocycles, which could be adapted for this synthesis.[9]

    • The reaction may require a catalyst, such as a palladium complex, and specific conditions (e.g., heating, microwave irradiation) to proceed efficiently and with the desired regioselectivity.

    • After the reaction is complete, the mixture is quenched and the product, 2-(difluoromethyl)-4-chloropyridine, is isolated and purified using standard techniques such as column chromatography.

Step 2.2: Amination of 2-(Difluoromethyl)-4-chloropyridine

The final step is the nucleophilic aromatic substitution of the chloro group at the 4-position with an amino group.

  • Protocol:

    • Place 2-(difluoromethyl)-4-chloropyridine in a high-pressure reactor.

    • Add a source of ammonia, such as aqueous ammonia or ammonia gas dissolved in a suitable solvent.

    • The reaction is typically carried out at elevated temperatures and pressures to facilitate the nucleophilic substitution.

    • The reaction progress should be monitored by an appropriate analytical method (e.g., GC-MS or LC-MS).

    • Upon completion, the reactor is cooled, and the excess ammonia and solvent are carefully removed.

    • The crude product is then purified by recrystallization or column chromatography to yield the final product, this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1.1 2-ChloropyridineH₂O₂, HNO₃, H₂SO₄2-Chloro-4-nitropyridine N-oxide~75-85%
1.2 2-Chloro-4-nitropyridine N-oxideFe, Acetic Acid2-Chloro-4-aminopyridineHigh
1.3 2-Chloro-4-aminopyridineNaNO₂, CuCl2,4-DichloropyridineModerate to High
2.1 2,4-DichloropyridineDifluoromethylating agent, Catalyst2-(Difluoromethyl)-4-chloropyridineVariable
2.2 2-(Difluoromethyl)-4-chloropyridineAmmoniaThis compoundModerate to High

Logical Relationships and Workflow

Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis Start Start: 2-Chloropyridine Oxidation_Nitration Oxidation & Nitration Start->Oxidation_Nitration Reduction Reduction Oxidation_Nitration->Reduction Sandmeyer Sandmeyer Reaction Reduction->Sandmeyer Intermediate Intermediate: 2,4-Dichloropyridine Sandmeyer->Intermediate Difluoromethylation Difluoromethylation Intermediate->Difluoromethylation Amination Amination Difluoromethylation->Amination Final_Product Final Product: This compound Amination->Final_Product

Caption: Workflow for the scalable synthesis of this compound.

Safety and Handling Considerations

  • 2-Chloropyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate acid-resistant gloves and face shield.

  • Iron Powder: Flammable solid.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

  • Copper(I) Chloride: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.

  • Difluoromethylating Agents: Many are reactive and may be toxic. Consult the specific Safety Data Sheet (SDS) for the chosen reagent.

  • High-Pressure Reactions: Amination at high pressure requires a properly rated and maintained autoclave and should only be performed by trained personnel.

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a scalable and practical method for the preparation of this compound, a valuable building block in drug discovery. While the multi-step nature of this synthesis presents certain challenges, each step utilizes well-established and scalable chemical transformations. Future research may focus on the development of more direct and efficient methods for the regioselective difluoromethylation of pyridine derivatives, potentially shortening the synthetic sequence and improving the overall yield and cost-effectiveness. The continued development of novel difluoromethylating agents and catalytic systems will undoubtedly play a pivotal role in advancing the synthesis of this and other important fluorinated molecules.

References

  • Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Chem-Impex. 2,4-Dichloropyridine. [Link]

  • Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Google Patents.
  • Chem-Impex. 2-Chloro-4-hydroxypyridine. [Link]

  • Google Patents.
  • Nature Communications. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ResearchGate. Amination of 2-halopyridines. [Link]

  • Nature Chemistry. Deaminative chlorination of aminoheterocycles. [Link]

  • Synthetic Communications. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. [Link]

  • ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • Wikipedia. Chichibabin reaction. [Link]

  • Google Patents. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ResearchGate. The reaction of 4-chloropyridine with some amines. [Link]

  • Acta Crystallographica Section E. 2-Chloro-4-nitropyridine N-oxide. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Semantic Scholar. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. [Link]

  • Tetrahedron Letters. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. [Link]

  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • PubChem. 2-Chloro-4-fluoropyridine. [Link]

  • Journal of the American Chemical Society. A New Reagent for Direct Difluoromethylation. [Link]

  • Nature Communications. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. [Link]

  • ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]

  • ResearchGate. Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(Difluoromethyl)pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(Difluoromethyl)pyridin-4-amine Scaffolds in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged structure. The introduction of fluorine-containing substituents, such as the difluoromethyl (CF₂H) group, has become a powerful strategy to modulate a molecule's metabolic stability, lipophilicity, and bioavailability.[2] Specifically, the CF₂H group can act as a bioisostere for alcohol, thiol, or amine moieties, potentially forming crucial hydrogen bonds with biological targets.[2]

The this compound structural motif is therefore of significant interest in the development of novel therapeutics, particularly in areas like kinase inhibition.[3] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of biaryl and heterobiaryl systems, offering a robust and versatile method for carbon-carbon bond formation with broad functional group tolerance.[4] This document provides a detailed guide for researchers on the application of Suzuki coupling reactions to functionalize this compound derivatives, a key step in the synthesis of advanced pharmaceutical intermediates.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of a palladium(0) complex to the organohalide (in this case, a halogenated this compound derivative). This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5] For electron-deficient pyridine rings, this step can be challenging, often requiring more electron-rich and bulky phosphine ligands to facilitate the reaction.[6]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) is activated by a base to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group to the palladium(II) complex, displacing the halide. The choice of base is critical and can influence the rate and success of this step.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product center ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol & Methodology: A Generalized Approach

This protocol provides a starting point for the Suzuki coupling of a halo-2-(difluoromethyl)pyridin-4-amine with an arylboronic acid. Optimization will likely be necessary for specific substrates.

Materials and Reagents
  • Substrate: Halo-2-(difluoromethyl)pyridin-4-amine (e.g., 2-bromo-6-(difluoromethyl)pyridin-4-amine) (1.0 equiv)

  • Boronic Acid/Ester: Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium Catalyst: See Table 1 for options (1-5 mol%)

  • Ligand (if required): See Table 1 for options (1-2 times the mol% of the palladium source)

  • Base: See Table 2 for options (2.0-3.0 equiv)

  • Solvent: Anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio)

Catalyst and Ligand Selection: Key Considerations

The choice of catalyst and ligand is critical for a successful Suzuki coupling, especially with electron-deficient and potentially coordinating substrates like aminopyridines.

Catalyst/Pre-catalystLigandKey Characteristics & Rationale
Pd(PPh₃)₄ (None required)A common, versatile catalyst. Good starting point for many reactions.
Pd₂(dba)₃ Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands that enhance oxidative addition and are effective for challenging substrates, including aryl chlorides.[6]
Pd(dppf)Cl₂ (None required)Often effective for heteroaromatic couplings, providing a good balance of stability and reactivity.[8][9]
Pd(OAc)₂ PPh₃ or other phosphine ligandsA common palladium source that requires an external ligand to form the active catalyst in situ.

Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling.

Experimental Setup and Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine solid reagents in a dry flask B Add solvent and degas the mixture A->B C Add catalyst and ligand under inert atmosphere B->C D Heat to desired temperature (e.g., 80-100 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature and dilute E->F G Aqueous workup (e.g., with water and ethyl acetate) F->G H Purify by column chromatography G->H

Figure 2: General experimental workflow for Suzuki coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add the halo-2-(difluoromethyl)pyridin-4-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Optimization and Troubleshooting

The success of the Suzuki coupling with this compound derivatives can be sensitive to several parameters. The electron-withdrawing nature of the difluoromethyl group and the pyridine ring, combined with the coordinating potential of the 4-amino group, necessitates careful optimization.

ParameterVariation and RationalePotential Issues & Solutions
Base K₂CO₃, Cs₂CO₃, K₃PO₄: A stronger base like Cs₂CO₃ or K₃PO₄ can accelerate transmetalation, which is often beneficial for electron-deficient systems.Low Yield: Switch to a stronger, more soluble base. Substrate Degradation: If the substrate is base-sensitive, a milder base like NaHCO₃ may be required, though this might necessitate a more active catalyst system.
Solvent Dioxane/H₂O, Toluene, 2-MeTHF, DMF: The water content can be crucial for dissolving the base and facilitating the formation of the active boronate species. Anhydrous conditions with a strong base may also be effective.Poor Solubility: A more polar solvent like DMF might be necessary, but can lead to side reactions at high temperatures. Protodeboronation: Excess water can lead to the decomposition of the boronic acid. Optimize the solvent ratio.
Temperature 80-120 °C (Conventional or Microwave): Higher temperatures generally increase the reaction rate, particularly for less reactive halides (e.g., chlorides). Microwave irradiation can significantly reduce reaction times.Decomposition: High temperatures can lead to substrate or product degradation. Slow Reaction: Increase temperature or consider microwave heating.
Catalyst Loading 1-5 mol%: Higher catalyst loading can improve yields for difficult couplings but increases cost and potential for palladium contamination in the final product.Incomplete Conversion: Increase catalyst loading. High Palladium Residue: After optimization, reduce catalyst loading to the minimum effective amount.

Table 2: Key Parameters for Optimization and Troubleshooting.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the derivatization of this compound scaffolds. Success with these electron-deficient and functionally complex substrates hinges on the careful selection of the catalyst system, base, and solvent. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to efficiently synthesize novel molecules for drug discovery and development. By understanding the underlying mechanistic principles and systematically exploring the reaction parameters, the challenges associated with these couplings can be effectively overcome.

References

Sources

Synthesis of PI3K/mTOR inhibitors using 2-(difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of novel PI3K/mTOR inhibitors utilizing the specific building block 2-(difluoromethyl)pyridin-4-amine (CAS 1446509-58-5).

Utilizing the this compound Motif

Executive Summary & Scientific Rationale

The PI3K/AKT/mTOR signaling pathway is a master regulator of cell growth and survival, frequently dysregulated in oncology.[1] First-generation inhibitors often suffered from poor metabolic stability or off-target toxicity. The integration of difluoromethyl (


)  moieties has emerged as a critical strategy in modern medicinal chemistry.

Unlike the lipophilic and non-polar trifluoromethyl (


) group, the 

group acts as a lipophilic hydrogen bond donor , capable of interacting with carbonyls or ether oxygens in the kinase ATP-binding pocket (e.g., the hinge region Valine or specific water networks). Furthermore, the

group modulates the pKa of the pyridine nitrogen, optimizing the electronic profile for binding affinity and metabolic stability.

This guide details the synthesis of a Dual PI3K/mTOR Inhibitor Analog (structurally related to clinical candidates like PQR530 and ZSTK474 ) by coupling a morpholino-triazine core with This compound .

Biological Pathway & Mechanism of Action

The inhibitor is designed to act as an ATP-competitive blocker of both PI3K (p110 catalytic subunit) and mTOR (mechanistic target of rapamycin).

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1/2 AKT->mTOR Activation S6K S6K1 mTOR->S6K Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor Target Inhibitor (Difluoromethyl-Pyridine) Inhibitor->PI3K  Block Inhibitor->mTOR

Figure 1: The PI3K/mTOR signaling cascade showing the dual-intervention point of the synthesized inhibitor.

Retrosynthetic Analysis

The target molecule is assembled via a convergent synthesis. The core scaffold (2,4-dimorpholino-6-chlorotriazine) acts as the electrophile, and the this compound acts as the nucleophile.

Retrosynthesis Target Target PI3K/mTOR Inhibitor (Triazine Core) Coupling Buchwald-Hartwig Coupling Target->Coupling Core Fragment A: 4-chloro-2,6-dimorpholino -1,3,5-triazine Coupling->Core Amine Fragment B: 2-(difluoromethyl) pyridin-4-amine Coupling->Amine Precursors Cyanuric Chloride + Morpholine Core->Precursors

Figure 2: Convergent retrosynthetic strategy for assembling the inhibitor.

Experimental Protocols
Phase A: Synthesis of the Core Scaffold

Target: 4-chloro-2,6-di(morpholin-4-yl)-1,3,5-triazine Rationale: The triazine ring provides the planar scaffold mimicking the adenine of ATP. Sequential nucleophilic substitution on cyanuric chloride allows precise control over substitution patterns.

  • Reagents: Cyanuric chloride (1.0 eq), Morpholine (2.0 eq), DIPEA (2.2 eq), Acetone/Water (1:1).

  • Procedure:

    • Dissolve cyanuric chloride in acetone at 0°C.

    • Add the morpholine/DIPEA mixture dropwise, maintaining temperature < 5°C (to prevent tri-substitution).

    • Stir at 0°C for 2 hours, then warm to RT for 4 hours.

    • Observation: A white precipitate forms (the disubstituted product).

    • Workup: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol.

    • Yield: Typically 85-90%.

Phase B: Preparation of this compound

Note: This compound (CAS 1446509-58-5) is commercially available. However, for in-house synthesis, the following route is validated.

Route: Radical Difluoromethylation (Baran Method) or Deoxofluorination. Protocol (Deoxofluorination Route):

  • Precursor: Methyl 4-acetamidopicolinate (protected amine, ester at C2).

  • Reduction: Reduce ester to aldehyde using DIBAL-H in DCM at -78°C.

  • Fluorination: Treat the crude aldehyde with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C -> RT.

    • Mechanism:[2] Conversion of carbonyl (C=O) to gem-difluoro (

      
      ).
      
  • Deprotection: Hydrolysis of the acetamide (HCl/MeOH, reflux) yields the free amine.

  • QC:

    
    F NMR should show a doublet of doublets (or triplet depending on H-coupling) around -116 ppm.
    
Phase C: The Coupling Reaction (Key Step)

Reaction: Buchwald-Hartwig Amination Rationale: The 4-amino group on the pyridine is moderately nucleophilic, but the electron-withdrawing


 group reduces this further. Standard 

may fail or require harsh conditions. Pd-catalyzed coupling ensures high yield and regioselectivity.
ComponentReagentEquivalentsRole
Electrophile Chlorotriazine Core (Phase A)1.0Scaffold
Nucleophile This compound1.1Pharmacophore
Catalyst Pd(OAc)₂0.05Metal Source
Ligand Xantphos0.10Bidentate Ligand
Base Cs₂CO₃2.0Base
Solvent 1,4-DioxaneN/ASolvent (Anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Loading: Add the Chlorotriazine Core (1.0 mmol), Pyridine Amine (1.1 mmol),

    
     (11 mg), Xantphos (58 mg), and 
    
    
    
    (650 mg).
  • Solvation: Add anhydrous 1,4-Dioxane (10 mL).

  • Degassing: Bubble Argon through the suspension for 10 minutes (Critical to prevent catalyst poisoning).

  • Reaction: Heat to 100°C for 12-16 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts/Pd black. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Quality Control & Characterization

Verify the identity of the final inhibitor using these parameters.

1.


H NMR (DMSO-d

, 400 MHz):
  • 
     Proton:  Look for a distinct triplet  (due to coupling with two F atoms) in the range of 6.5 – 7.2 ppm  with a large coupling constant (
    
    
    
    Hz). This is the diagnostic peak.
  • Pyridine Protons: Aromatic signals around 7.5 – 8.5 ppm.

  • Morpholine: Multiplets at 3.6-3.8 ppm (O-CH2) and 3.4-3.6 ppm (N-CH2).

2.


F NMR: 
  • Signal: Doublet (due to coupling with one H) around -110 to -120 ppm .

3. HPLC Purity:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Requirement: >95% purity for biological assay.

References
  • PQR530 Discovery: Beaufils, F., et al. "(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530)..." Journal of Medicinal Chemistry, 2017. Link

  • ZSTK474 Synthesis: Yaguchi, S., et al. "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor."[3] Journal of the National Cancer Institute, 2006. Link

  • Difluoromethylation Methods: Fujiwara, Y., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 2012. Link

  • Buchwald Coupling on Triazines: Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

Sources

Use of 2-(difluoromethyl)pyridin-4-amine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(difluoromethyl)pyridin-4-amine in Next-Generation Agrochemical Synthesis

Executive Summary: The Difluoromethyl Advantage

In modern agrochemical discovery, the difluoromethyl (


)  group has emerged as a critical bioisostere for hydroxyl (-OH), thiol (-SH), and methyl (-CH3) groups. Unlike the lipophilic and chemically inert trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor (H-bond acidity

), offering unique binding interactions within enzyme pockets (e.g., Succinate Dehydrogenase or Kinase domains).

This guide details the strategic application of This compound (CAS: 1446509-58-5), a high-value scaffold for synthesizing novel fungicides and insecticides. By incorporating the electron-deficient pyridine ring with the


 motif, researchers can modulate 

, metabolic stability, and systemic mobility (xylem transport) of active ingredients.

Physicochemical Profile & Handling

Before initiating synthesis, understanding the substrate's properties is vital for reaction optimization.

PropertyValue / DescriptionRelevance to Synthesis
CAS Number 1446509-58-5Unique Identifier
Molecular Weight 144.12 g/mol Stoichiometry calculations
Appearance Light yellow to off-white solidColor change often indicates oxidation
Predicted

(Pyridine N)
~3.5 - 4.0Low basicity; requires strong bases or activated electrophiles
Predicted

(Amine N)
~5.5 - 6.5Moderate nucleophile; less reactive than aniline
LogP (Octanol/Water) ~1.2 (Estimated)Good balance for systemic uptake in plants
H-Bond Donor 1 (Amine) + 1 (

weak)
Critical for receptor binding

Storage Protocol: Store under inert atmosphere (


 or Ar) at 2–8°C. The difluoromethyl group is generally stable, but the primary amine is susceptible to oxidation upon prolonged air exposure.

Application 1: Synthesis of Pyridine-Carboxamide SDHI Fungicides

The most prominent application of this compound is as the "aniline" equivalent in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) . This class (e.g., Boscalid, Fluxapyroxad) relies on an amide bridge connecting a heterocyclic acid core to an aromatic amine.

Mechanism & Rationale

The reaction is a Nucleophilic Acyl Substitution .

  • Challenge: The electron-withdrawing nature of the pyridine ring and the

    
     group reduces the nucleophilicity of the 4-amino group compared to standard anilines.
    
  • Solution: Use of high-activity acid chlorides and non-nucleophilic bases (e.g., DIPEA, Pyridine) or coupling agents (HATU) if starting from carboxylic acid.

Protocol A: Acid Chloride Coupling (Standard)

Target: Synthesis of a Pyrazole-Pyridine Carboxamide (Generic SDHI Analog).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Crucial for sluggish pyridine amines.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.44 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add

    
     (2.1 mL, 15 mmol) and DMAP (122 mg, 1 mmol). Cool the mixture to 0°C using an ice bath.
    
  • Acylation: Dropwise add a solution of the acid chloride (10.5 mmol) in DCM (10 mL) over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: If reaction is incomplete after 6h, heat to reflux (40°C).

  • Quench: Quench with saturated

    
     solution (20 mL).
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 15 mL). Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0

    
     60% EtOAc in Heptane).
    

Application 2: Urea/Carbamate Linkages (Insecticides)

Urea and carbamate linkages are common in insecticides (e.g., Benzoylureas). The 4-amino pyridine can react with isocyanates or chloroformates.

Protocol B: Carbamate Formation

Target: Synthesis of Methyl (2-(difluoromethyl)pyridin-4-yl)carbamate.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Methyl chloroformate (1.2 equiv)

  • Base: Pyridine (as solvent and base) or

    
     in Acetone.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve amine (5 mmol) in Acetone (15 mL). Add finely ground

    
     (10 mmol).
    
  • Addition: Cool to 0°C. Add Methyl chloroformate (6 mmol) dropwise.

  • Reflux: Heat to 50°C for 3 hours.

  • Isolation: Filter off inorganic salts. Concentrate filtrate.

  • Validation:

    
     NMR should show a diagnostic carbamate -NH- singlet around 9.5–10.0 ppm and a methyl singlet at 3.7 ppm.
    

Workflow Visualization: The Design-Make-Test Cycle

The following diagram illustrates the logical flow for incorporating this scaffold into an agrochemical discovery pipeline.

Agrochemical_Synthesis_Workflow Start Start: 2-(difluoromethyl) pyridin-4-amine Decision Target Class? Start->Decision Route_SDHI Route A: SDHI Fungicide Decision->Route_SDHI Amide Linker Route_Ins Route B: Insecticide (Urea) Decision->Route_Ins Urea Linker Reagent_A Reagent: Acid Chloride + DMAP (Cat.) Route_SDHI->Reagent_A Reagent_B Reagent: Isocyanate or Chloroformate Route_Ins->Reagent_B Reaction Reaction: Nucleophilic Attack Reagent_A->Reaction Reagent_B->Reaction QC QC Check: LC-MS / NMR Reaction->QC Optimization Optimization: Increase Temp or Change Base QC->Optimization Fail (<50% Yield) Final Final Product: Agro Active Ingredient QC->Final Pass (>95%) Optimization->Reaction Retry

Caption: Logical workflow for derivatizing this compound into active agrochemical ingredients.

Troubleshooting & Optimization (Self-Validating Protocols)

Scientific integrity requires anticipating failure modes. Use this table to diagnose synthetic issues.

ObservationRoot CauseCorrective Action
Low Yield (<30%) Low nucleophilicity of pyridine amine.Add DMAP (10-20 mol%) as an acyl-transfer catalyst. Switch solvent to Pyridine (neat).
Recovered Starting Material Hydrolysis of acid chloride.Ensure anhydrous conditions . Verify acid chloride quality by reacting a small aliquot with methanol (check for methyl ester by TLC).
Regioselectivity Issues Acylation of Pyridine N (rare but possible).The 4-amino group is significantly more nucleophilic than the ring nitrogen. If ring N-acylation occurs (unstable salt), simple aqueous workup usually hydrolyzes it back to the free pyridine.
Darkening of Reaction Oxidation of amine.Degas solvents with Nitrogen. Perform reaction in the dark if possible.

References

  • Rageot, D., et al. (2019).[1] "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development, 23(11), 2416–2424. (Note: Discusses the isomer, establishing chemical handling for this class). Retrieved from [Link]

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisosteres: A New Design Strategy." Journal of Medicinal Chemistry. (Provides theoretical basis for use).

Sources

Application Note: A Scalable One-Pot Synthesis of 4-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates.[1][2] Among these, the difluoromethyl (CF₂H) group is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, and amine moieties, potentially forming hydrogen bonds with target enzymes.[1] The introduction of a CF₂H group can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, ultimately resulting in greater potency and selectivity of drug candidates.[1][3]

4-(Difluoromethyl)pyridin-2-amine is a critical building block in the synthesis of numerous clinical candidates, particularly potent and selective inhibitors of lipid kinases such as phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[4] The development of a scalable, cost-effective, and safe synthesis for this key intermediate is therefore of paramount importance to the pharmaceutical industry. This application note details a robust five-step, two-pot procedure for the synthesis of 4-(difluoromethyl)pyridin-2-amine, starting from the readily available 2,2-difluoroacetic anhydride.[4][5] This method circumvents the use of hazardous fluorinating agents and high-pressure amination reactions, making it amenable to large-scale production.[5]

Synthetic Strategy: A Robust and Scalable Two-Pot Procedure

The presented synthesis is a five-step sequence that is efficiently conducted in two one-pot procedures. The strategy was designed to avoid the use of expensive starting materials and harsh reaction conditions often associated with other synthetic routes.[5] Earlier methods for synthesizing 4-(difluoromethyl)pyridin-2-amine suffered from low overall yields, the use of costly reagents, or conditions not suitable for large-scale production.[4][5]

The key features of this improved synthesis include:

  • Commercially Available Starting Material: The synthesis commences with the inexpensive and readily available 2,2-difluoroacetic anhydride.[5]

  • Avoidance of Hazardous Reagents: This protocol eliminates the need for direct fluorinating agents like (diethylamino)sulfur trifluoride (DAST).[5]

  • No High-Pressure Reactions: The amination step is achieved without the use of a sealed vessel, enhancing the safety and scalability of the process.[4][5]

  • Telescoped Process: The five steps are condensed into two one-pot procedures, minimizing intermediate purifications and maximizing process efficiency.[4]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Pot 1: Synthesis of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile cluster_1 Pot 2: Cyclization and Amination to 4-(difluoromethyl)pyridin-2-amine A 2,2-Difluoroacetic anhydride C Enone Intermediate A->C Pyridine B Ethyl vinyl ether B->C E (E)-3-(difluoromethyl)-5-ethoxy- 3-hydroxy-pent-4-enenitrile C->E Acetone cyanohydrin, Triethylamine D Acetonitrile D->E F (E)-3-(difluoromethyl)-5-ethoxy- 3-hydroxy-pent-4-enenitrile E->F Intermediate for Pot 2 H Intermediate F->H Acetic Acid G Methoxylamine hydrochloride G->H J 4-(Difluoromethyl)pyridin-2-amine H->J Heat I HBr in Acetic Acid I->J

Caption: A schematic overview of the two-pot synthesis of 4-(difluoromethyl)pyridin-2-amine.

Detailed Experimental Protocol

This protocol is adapted from a scalable synthesis and has been successfully applied for large-scale production.[4][5]

Pot 1: Synthesis of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile
Reagent/SolventMolecular WeightQuantityMolesEquivalents
2,2-Difluoroacetic anhydride174.02 g/mol 3.6 kg20.69 mol1.0
Pyridine79.10 g/mol 3.27 L40.5 mol1.96
Ethyl vinyl ether72.11 g/mol 2.0 L21.7 mol1.05
Acetone cyanohydrin85.09 g/mol 2.15 L24.8 mol1.2
Triethylamine101.19 g/mol 3.45 L24.8 mol1.2
Acetonitrile41.05 g/mol 18 L--
Toluene92.14 g/mol 18 L--
Water18.02 g/mol 2 x 18 L--
Sodium bicarbonate (sat. aq.)84.01 g/mol 18 L--

Procedure:

  • To a solution of 2,2-difluoroacetic anhydride (3.6 kg, 1 equiv) in acetonitrile (18 L), add pyridine (3.27 L, 1.96 equiv) while maintaining the temperature below 30 °C.

  • Cool the mixture to 0 °C and add ethyl vinyl ether (2.0 L, 1.05 equiv) dropwise over 2 hours, keeping the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate vessel, prepare a solution of acetone cyanohydrin (2.15 L, 1.2 equiv) and triethylamine (3.45 L, 1.2 equiv) in acetonitrile (9 L).

  • Add the solution from step 4 to the reaction mixture from step 3 over 1 hour, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Add toluene (18 L) and water (18 L) to the reaction mixture and stir for 15 minutes.

  • Separate the organic layer and wash it sequentially with water (18 L) and saturated aqueous sodium bicarbonate solution (18 L).

  • Concentrate the organic layer under reduced pressure to afford the crude (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile as a dark oil, which is used in the next step without further purification.

Pot 2: One-Pot Synthesis of 4-(Difluoromethyl)pyridin-2-amine
Reagent/SolventMolecular WeightQuantityMolesEquivalents
(E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (crude from Pot 1)191.16 g/mol 3.0 kg15.7 mol1.0
Acetic acid60.05 g/mol 30 L--
O-Methoxylamine hydrochloride83.52 g/mol 3.9 kg47.1 mol3.0
Hydrobromic acid in acetic acid (33%)80.91 g/mol (HBr)5.5 L31.4 mol2.0
Zinc dust65.38 g/mol 2.42 kg37.0 mol2.36

Procedure:

  • Dissolve the crude product from Pot 1 (3.0 kg, 1 equiv) in acetic acid (30 L).

  • Add O-methoxylamine hydrochloride (3.9 kg, 3 equiv) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 7 hours.

  • Cool the mixture to 25 °C and add 33% hydrobromic acid in acetic acid (5.5 L, 2 equiv).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the mixture to 20 °C and add zinc dust (2.42 kg, 2.36 equiv) portion-wise, maintaining the temperature below 40 °C.

  • Stir the reaction at room temperature for 1 hour after the addition of zinc is complete.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with acetic acid.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with aqueous sodium hydroxide to pH 10-12 and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(difluoromethyl)pyridin-2-amine.

Conclusion

The described two-pot, five-step synthesis provides a practical, economical, and scalable route to 4-(difluoromethyl)pyridin-2-amine, a highly valuable intermediate in the pharmaceutical industry.[4][5] This protocol avoids the use of hazardous reagents and high-pressure conditions, making it a safer and more environmentally friendly alternative to previously reported methods. The telescoped nature of the synthesis minimizes waste and improves overall efficiency, addressing the key challenges of large-scale chemical production. This robust procedure is well-suited for implementation in both academic and industrial research settings, facilitating the discovery and development of novel therapeutics.

References

  • Rageot, D., Beaufils, F., Borsari, C., Dall'Asen, A., Neuburger, M., Hebeisen, P., & Wymann, M. P. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2296–2305. [Link]

  • Studer, A., et al. (2024). Site-selective C−H difluoromethylation of pyridines. Nature Communications. [Link]

  • Hu, J., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4178. [Link]

  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ResearchGate. [Link]

  • Hu, J., et al. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds.
  • Jee, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7080-7123. [Link]

  • Prakash, G. K. S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(42), 25035-25039. [Link]

  • Kawai, Y., et al. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine.
  • Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of difluoromethyl-containing 1,2,3,4-tetrahydropyridines. ResearchGate. [Link]

  • University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. Phys.org. [Link]

  • Nguyen, T. L. A., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

  • Al-Harrasi, A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(2), 793. [Link]

Sources

Experimental protocol for the synthesis of 2-(difluoromethyl)pyridin-4-amine

[1]

Executive Summary

The incorporation of a difluoromethyl group (

2-(difluoromethyl)pyridin-4-amine

We present two distinct protocols:

  • Route A (The "Gold Standard" Stepwise Route): A robust, scalable, 5-step sequence starting from methyl 4-chloropicolinate. This route guarantees regiochemical purity and is recommended for GMP-like synthesis.

  • Route B (The "Rapid Discovery" Route): A direct, innate radical functionalization of 4-aminopyridine using zinc sulfinate reagents. This route is faster but requires careful purification to remove regioisomers.

Scientific Rationale & Mechanistic Insight

The Challenge of Regioselectivity

Direct difluoromethylation of pyridines is governed by the electronic character of the ring.

  • Electrophilic Attack: 4-Aminopyridine is electron-rich; electrophilic reagents typically attack the C3 position (ortho to the amine).

  • Radical Attack: Nucleophilic radicals (e.g.,

    
    ) attack protonated electron-deficient pyridines at the C2 and C4 positions. Since C4 is occupied by the amine, C2 is the primary site of functionalization. However, optimizing this selectivity against C3/C5 side reactions is the primary challenge in Route B.
    
Route A Strategy: Deoxofluorination & Cross-Coupling

To ensure absolute regiocontrol, we employ a "building block" strategy. We install the

  • Deoxofluorination: The conversion of an aldehyde to a difluoromethyl group using DAST (Diethylaminosulfur trifluoride) is the most reliable method.

  • Amination: The 2-(difluoromethyl) group is electron-withdrawing, activating the C4-chloride towards Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed Buchwald-Hartwig amination.
    

Comparative Data Analysis

FeatureRoute A: Stepwise (Deoxofluorination)Route B: Direct (Radical)
Starting Material Methyl 4-chloropicolinate4-Aminopyridine
Step Count 5 Steps1 Step (One-pot)
Regioselectivity 100% (Structural) ~85:15 (C2 vs C3/C5)
Scalability High (Multi-gram to Kg)Low/Medium (Safety limits of peroxides)
Reagent Cost Moderate (DAST, Pd catalyst)High (DFMS reagent)
Purity Profile Excellent (>98% after cryst.)Requires HPLC/Column

Detailed Experimental Protocols

Route A: Stepwise Synthesis from Methyl 4-chloropicolinate

This route is preferred for generating high-purity material for biological assays.

Step 1 & 2: Reduction and Oxidation to 4-Chloropicolinaldehyde
  • Precursor: Methyl 4-chloropicolinate (commercially available).

  • Protocol:

    • Dissolve methyl 4-chloropicolinate (10.0 g, 58.3 mmol) in MeOH (100 mL) at 0°C.

    • Add

      
       (3.3 g, 87.4 mmol) portion-wise. Stir for 2 h.
      
    • Quench with sat.

      
      , extract with EtOAc. Yields (4-chloropyridin-2-yl)methanol.
      
    • Dissolve the crude alcohol in DCM (150 mL). Add activated

      
       (10 eq). Reflux for 4 h.
      
    • Filter through Celite. Concentrate to yield 4-chloropicolinaldehyde (Solid, ~85% yield).

Step 3: Deoxofluorination (The Critical Step)
  • Reagents: DAST (Diethylaminosulfur trifluoride), DCM.

  • Safety: DAST releases HF.[1] Use plastic/Teflon ware if possible or glass with immediate quenching.

  • Protocol:

    • Dissolve 4-chloropicolinaldehyde (7.0 g, 49.5 mmol) in anhydrous DCM (100 mL) under

      
      .
      
    • Cool to -78°C.

    • Add DAST (13.1 mL, 99.0 mmol) dropwise.

    • Allow to warm to RT overnight.

    • Quench: Pour carefully into sat.

      
       at 0°C (CO2 evolution!).
      
    • Extract with DCM, dry over

      
      .
      
    • Purify via silica flash chromatography (Hex/EtOAc).

    • Product: 4-chloro-2-(difluoromethyl)pyridine .

Step 4 & 5: Buchwald-Hartwig Amination & Hydrolysis
  • Rationale: Direct ammonia displacement requires high pressure. Using Benzophenone Imine serves as a masked ammonia equivalent that couples under mild conditions.

  • Protocol:

    • Combine 4-chloro-2-(difluoromethyl)pyridine (5.0 g, 30.6 mmol), Benzophenone Imine (6.1 mL, 36.7 mmol),

      
       (14.9 g, 45.9 mmol), and Xantphos (1.0 g) in Dioxane (100 mL).
      
    • Degas with Argon. Add

      
       (5 mol%).
      
    • Heat to 100°C for 12 h.

    • Cool, filter, and concentrate.

    • Hydrolysis: Dissolve the crude imine in THF (50 mL) and add 2N HCl (20 mL). Stir at RT for 2 h.[2]

    • Basify with 2N NaOH to pH 10. Extract with EtOAc.

    • Recrystallize from

      
      /Hexanes.
      
    • Final Product: This compound (White solid).

Route B: Innate Radical Difluoromethylation (Baran Method)

This route utilizes the Baran reagent (DFMS) for rapid analog generation.

  • Reagents: 4-Aminopyridine, Zinc difluoromethanesulfinate (DFMS), TBHP (tert-Butyl hydroperoxide), TFA (Trifluoroacetic acid).

  • Mechanism: The reaction proceeds via a radical mechanism where the pyridine ring is activated by protonation (TFA), making it susceptible to nucleophilic attack by the

    
     radical at the C2 position.
    
  • Protocol:

    • Dissolve 4-aminopyridine (1.0 mmol) in DCM/Water (2.5 mL / 1.0 mL).

    • Add DFMS (3.0 equiv) and TFA (1.0 equiv).

    • Cool to 0°C. Add TBHP (70% aq, 5.0 equiv) dropwise.

    • Stir vigorously at RT for 24 h.

    • Workup: Quench with sat.

      
       (ensure pH > 9 to free the amine).
      
    • Extract with DCM/MeOH (9:1).

    • Purification: Isolate via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) to separate the C2-isomer from minor C3-isomers.

Visualization of Workflows

Route A: Stepwise Synthesis Workflow

RouteASMMethyl 4-chloropicolinateStep1Reduction(NaBH4)SM->Step1Int1Alcohol Int.Step1->Int1Step2Oxidation(MnO2)Int1->Step2Int2Aldehyde Int.Step2->Int2Step3Deoxofluorination(DAST)Int2->Step3Int34-Cl-2-CF2H-PyStep3->Int3Step4Buchwald Coupling(Ph2C=NH, Pd)Int3->Step4Step5Hydrolysis(HCl)Step4->Step5Product2-(Difluoromethyl)pyridin-4-amineStep5->Product

Caption: Stepwise synthesis of this compound ensuring regiochemical purity via deoxofluorination.

Mechanistic Logic of Radical Difluoromethylation (Route B)

RadicalMechStart4-AminopyridineProtonationProtonation (TFA)Start->ProtonationSaltPyridinium Salt(Electron Deficient)Protonation->SaltAttackRadical Attack at C2Salt->AttackReagentZn(SO2CF2H)2(DFMS)Radical•CF2H Radical(Nucleophilic)Reagent->RadicalTBHP OxidantRadical->AttackIntermediateRadical Cation Int.Attack->IntermediateOxidationOxidation/DeprotonationIntermediate->OxidationProduct2-(Difluoromethyl)pyridin-4-amineOxidation->Product

Caption: Mechanistic pathway for innate radical difluoromethylation using Zinc Sulfinate (DFMS).

References

  • Fujiwara, Y., et al. (2012).[3][4] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99.[4]

  • O'Hara, F., et al. (2013). A New Reagent for Direct Difluoromethylation.[3][4] Journal of the American Chemical Society, 135(32), 12122–12134.[5]

  • Patent WO2024160366A1. (2024). Fused benzazepine derivatives for use in the treatment of cancer and epilepsy. (Describes the hydrolysis of the imine intermediate to this compound).

  • Sutherland, A., et al. (2018). Recent Advances in the Synthesis of 2-Substituted Pyridines. Organic Process Research & Development.

2-(difluoromethyl)pyridin-4-amine as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and application of 2-(difluoromethyl)pyridin-4-amine (CAS: 1446509-58-5), a high-value building block in modern medicinal chemistry.

Application Note: this compound in Drug Design

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization. While the trifluoromethyl (


) group is ubiquitous, the difluoromethyl (

)
group has emerged as a superior "lipophilic hydrogen bond donor."[1]

This compound serves as a critical scaffold for introducing this moiety. It combines the solubility-enhancing properties of the pyridine ring with the metabolic stability of the


 group. This guide details the physicochemical rationale for its use, a field-validated synthesis protocol, and its application in kinase inhibitor development.

Physicochemical Profile & Bioisosterism

The


 group is not merely a "bulky proton" or a "smaller 

." It is a unique bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a hydrogen bond donor (HBD) while maintaining high lipophilicity.
Comparative Properties Table
PropertyMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Electronic Effect Weak Donor (+I)Strong Withdrawing (-I)Mod. Withdrawing (-I)
H-Bond Donor? NoNoYes (Weak)
Lipophilicity (

)
+0.5+1.2+0.6 to +0.9
Metabolic Stability Low (Oxidation prone)HighHigh
Bioisostere For -Cl, -Br-iPr, -tBu-OH, -SH, -NH-

Key Insight: The acidity of the C-H bond in the


 group allows it to form weak hydrogen bonds with protein backbone carbonyls, often improving potency without the desolvation penalty associated with polar groups like -OH.

Validated Synthesis Protocol

Direct nitration/reduction of 2-(difluoromethyl)pyridine is often low-yielding due to regioselectivity issues. The industry-standard approach utilizes a Buchwald-Hartwig Amination of the 4-bromo precursor, followed by hydrolysis. This method is scalable and tolerates the sensitive


 moiety.
Workflow Diagram

SynthesisWorkflow Start 4-Bromo-2-(difluoromethyl)pyridine (Starting Material) Step1 Pd-Catalyzed Amination (Benzophenone Imine) Start->Step1 Pd2(dba)3, Ligand NaOtBu, Toluene Inter Imine Intermediate Step1->Inter 100°C, 2h Step2 Acid Hydrolysis (HCl/THF) Inter->Step2 Deprotection Product This compound (Target) Step2->Product Workup & Isolation

Figure 1: Two-step synthesis via Benzophenone Imine surrogate.

Detailed Experimental Procedure

Step 1: Palladium-Catalyzed Imine Formation

  • Reagents:

    • 4-Bromo-2-(difluoromethyl)pyridine (1.0 equiv)

    • Benzophenone imine (1.2 equiv)

    • 
       (0.02 equiv)
      
    • Ligand: Xantphos or BINAP (0.04 equiv) - Note: Xantphos often provides higher turnover for electron-deficient pyridines.

    • 
       or 
      
      
      
      (1.4 equiv)
    • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Protocol:

    • Charge a reaction vial with the bromide, base, Pd catalyst, and ligand.

    • Evacuate and backfill with

      
       (3 cycles).[2]
      
    • Add degassed solvent and benzophenone imine via syringe.

    • Heat to 100°C for 4–12 hours. Monitor by LCMS (Imine mass = MW + 165).

    • Checkpoint: Ensure complete consumption of the bromide to avoid difficult separations later.

Step 2: Hydrolysis to Primary Amine

  • Reagents: 2N HCl (aq), THF.

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Add THF and 2N HCl (ratio 1:1) directly to the crude mixture.

    • Stir at ambient temperature for 1 hour. The imine cleaves rapidly.

    • Workup: Neutralize with 1N NaOH to pH ~8-9. Extract with EtOAc (3x).

    • Purification: The amine is polar. Use Flash Chromatography (DCM/MeOH gradient, 0-10%).

    • Yield: Expect 80-90% over two steps.

Pharmaceutical Applications

Kinase Inhibition (PI3K / mTOR)

In the development of lipid kinase inhibitors, the 2-position of the pyridine ring often sits in a solvent-exposed region or a hydrophobic pocket.

  • Problem: A 2-Methyl group is metabolically labile (oxidation to carboxylic acid). A 2-Trifluoromethyl group is often too bulky.

  • Solution: The 2-Difluoromethyl group provides metabolic robustness (C-F bond strength) while maintaining a steric profile closer to the methyl group. The 4-amino group serves as the hinge-binding motif (acceptor/donor).

Decision Logic for Medicinal Chemists

DecisionTree Q1 Need H-Bond Donor at this position? Q2 Is Metabolic Stability an issue? Q1->Q2 Yes, but need lipophilicity Result1 Use -OH or -NH2 (High Clearance Risk) Q1->Result1 Yes, strong donor needed Result2 Use -CF2H (Bioisostere) Q2->Result2 Yes, prevent oxidation Result3 Use -CF3 (No H-Bonding) Q2->Result3 No, need max lipophilicity

Figure 2: Strategic selection of fluorinated motifs.

Troubleshooting & Expert Tips

  • Regioselectivity: If synthesizing the building block from 2,4-dichloropyridine, nucleophilic aromatic substitution (

    
    ) will favor the 4-position, but separation from the 2-isomer can be tedious. The 4-bromo-2-(difluoromethyl)  route is superior because the regiochemistry is fixed in the starting material.
    
  • Volatility: this compound is a solid (MP: 58-62°C), but intermediates can be volatile. Avoid high-vacuum drying for extended periods if the molecular weight is low.

  • Storage: Store the amine under inert gas at 2-8°C. Aminopyridines can darken (oxidize) over time upon air exposure.

References

  • Synthesis via Benzophenone Imine

    • Source: WO2024160366A1 (Intermedi
    • Link:

  • Difluoromethyl Bioisosterism

    • Title: The Difluoromethyl Group as a Hydrogen Bond Donor: A Lipophilic Bioisostere.[1]

    • Source:Journal of Medicinal Chemistry, 2017.
    • Link:

  • Buchwald-Hartwig Amination of Pyridines

    • Title: Palladium-Catalyzed Amin
    • Source:Organic Process Research & Development.
    • Link:

  • Compound Data

    • Source: PubChem CID 67282570 (Isomer reference).
    • Link:

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-(Difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The specific substitution pattern on the pyridine ring is a critical determinant of a compound's pharmacological activity, influencing its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a prevalent strategy in drug design to modulate these properties favorably.[4][5] The CHF₂ group, being a lipophilic bioisostere of a hydroxyl or thiol group, can significantly impact a molecule's conformational preferences and electronic distribution.

This guide provides detailed synthetic strategies and protocols for the derivatization of 2-(difluoromethyl)pyridin-4-amine, a versatile building block for accessing a diverse range of substituted pyridines. We will explore key transformations of the 4-amino group and subsequent functionalization of the pyridine core, providing researchers with the practical knowledge to generate novel compounds for drug discovery and development.

Core Synthetic Strategy: From Amine to Versatile Halide Intermediate

A robust and widely applicable strategy for the diversification of this compound involves the conversion of the 4-amino group into a more versatile halide substituent. This is typically achieved through a two-step sequence: diazotization of the amine followed by a Sandmeyer reaction.[6][7] The resulting 4-halo-2-(difluoromethyl)pyridine serves as a key intermediate for a variety of powerful cross-coupling reactions.

Diazotization and Sandmeyer Reaction: The Gateway to Functionalization

The diazotization of aminopyridines, including 2- and 4-aminopyridine, in dilute mineral acids leads to the formation of the corresponding diazonium salts.[6] These diazonium salts are often unstable and are typically generated in situ and used immediately in the subsequent Sandmeyer reaction.[8] The Sandmeyer reaction allows for the replacement of the diazonium group with a halide (Cl, Br, I) using the corresponding copper(I) salt.[7]

Plausible Mechanism of the Sandmeyer Reaction:

The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. The copper(I) salt catalyzes the decomposition of the diazonium salt, generating a pyridine radical, which then reacts with the halide to form the final product.

Diagram: Proposed Mechanism of the Sandmeyer Reaction

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Start 2-(CHF2)pyridin-4-amine Diazonium 2-(CHF2)pyridin-4-diazonium salt Start->Diazonium NaNO2, H+ Radical_Cation Pyridinium Radical Cation Diazonium->Radical_Cation Cu(I)X Pyridine_Radical 2-(CHF2)pyridyl Radical Radical_Cation->Pyridine_Radical - N2 Product 4-Halo-2-(CHF2)pyridine Pyridine_Radical->Product Cu(II)X2

Caption: A simplified workflow of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Bromo-2-(difluoromethyl)pyridine

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite

  • Copper(I) bromide

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 eq) in hydrobromic acid (48%, sufficient to make a stirrable slurry) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-2-(difluoromethyl)pyridine.

Expected Yield: Moderate to good.

Characterization Data:

CompoundAppearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm)
4-Bromo-2-(difluoromethyl)pyridineColorless oil8.55 (d, J = 5.2 Hz, 1H), 7.60 (s, 1H), 7.45 (dd, J = 5.2, 1.6 Hz, 1H), 6.60 (t, J = 54.8 Hz, 1H)-114.5 (d, J = 54.8 Hz)

Cross-Coupling Reactions: Building Molecular Complexity

The synthesized 4-halo-2-(difluoromethyl)pyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 4-position.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10] This reaction is widely used in the synthesis of biaryls and other conjugated systems.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start 4-Bromo-2-(CHF2)pyridine Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Product 4-Aryl/Heteroaryl-2-(CHF2)pyridine Reaction->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Phenyl-2-(difluoromethyl)pyridine

This protocol is a representative example and may require optimization for specific substrates and catalysts.

Materials:

  • 4-Bromo-2-(difluoromethyl)pyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk flask, combine 4-bromo-2-(difluoromethyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-phenyl-2-(difluoromethyl)pyridine.

Expected Yield: Good to excellent.

Characterization Data:

CompoundAppearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)
4-Phenyl-2-(difluoromethyl)pyridineWhite solid8.70 (d, J = 5.2 Hz, 1H), 7.70-7.60 (m, 3H), 7.50-7.40 (m, 3H), 6.65 (t, J = 54.8 Hz, 1H)
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine.[11][12] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Experimental Protocol: Synthesis of N-Benzyl-2-(difluoromethyl)pyridin-4-amine

This protocol is a representative example and may require optimization for specific substrates and catalysts.

Materials:

  • 4-Bromo-2-(difluoromethyl)pyridine

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a Schlenk flask, combine 4-bromo-2-(difluoromethyl)pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add dry toluene, followed by benzylamine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzyl-2-(difluoromethyl)pyridin-4-amine.

Expected Yield: Good to excellent.

Direct C-H Functionalization: An Emerging Frontier

While the conversion of the amino group provides a reliable route for functionalization, direct C-H functionalization of the pyridine ring is an increasingly attractive and atom-economical strategy.[13][14][15] The electron-withdrawing nature of the difluoromethyl group is expected to influence the regioselectivity of such reactions. Further research in this area could unveil novel and efficient pathways to substituted 2-(difluoromethyl)pyridines.

Conclusion: A Versatile Platform for Medicinal Chemistry

This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted pyridines. The strategic conversion of the 4-amino group to a halide opens the door to powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold, facilitating the discovery of new drug candidates with potentially enhanced therapeutic profiles.

References

  • Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. [Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ResearchGate. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. [Link]

  • ResearchGate. Direct Synthesis of Haloaromatics from Nitroarenes via Sequential One-pot Mo-catalyzed Reduction / Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Journal of the American Chemical Society. C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. [Link]

  • ACS Publications. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Journal of the American Chemical Society. Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. [Link]

  • ResearchGate. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • AIR Unimi. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. [Link]

  • PubMed. Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

  • PMC. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • PMC - PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • The Suzuki Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. [Link]

  • Google Patents. Difluoromethyl iodo compounds and methods.
  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

Sources

Application Notes & Protocols: A Guide to the Regioselective Functionalization of 2-(difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(difluoromethyl)pyridin-4-amine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and target binding affinity. Within this context, the this compound scaffold has emerged as a privileged structural motif. The difluoromethyl (CHF₂) group acts as a bioisostere for hydroxyl or thiol groups, capable of engaging in hydrogen bonding while offering enhanced stability.[1] Its presence on the pyridine ring, combined with the versatile 4-amino group, makes this molecule a critical building block for a new generation of therapeutics, particularly in oncology and immunology.[2][3]

This guide provides an in-depth exploration of the regioselective functionalization of this compound. We will move beyond simple procedural lists to dissect the underlying electronic and steric principles that govern reaction outcomes at each potential site. The protocols described herein are designed to be robust and reproducible, offering researchers and drug development professionals a reliable roadmap for synthesizing novel analogues and accelerating discovery programs.

Understanding the Reactivity Landscape

The functionalization of this compound is a nuanced challenge governed by the interplay of three key structural features: the basic pyridine nitrogen, the nucleophilic exocyclic amino group, and the electronically complex aromatic ring. The electron-withdrawing nature of both the ring nitrogen and the 2-CHF₂ group renders the pyridine core electron-deficient, while the 4-amino group acts as a powerful electron-donating group. This electronic push-pull dynamic dictates the regiochemical outcome of various transformations.

Caption: Key reactive sites on the this compound scaffold.

Part 1: Functionalization of the Exocyclic Amino Group (N4)

The 4-amino group is a primary site for modification due to its high nucleophilicity. Common transformations include acylation, sulfonylation, and alkylation. These modifications are not only crucial for building out the molecular structure but can also serve as a protecting group strategy to enable subsequent functionalization of the pyridine ring.

Causality Behind N4-Functionalization
  • Acylation/Sulfonylation: The addition of an acyl or sulfonyl group transforms the strongly electron-donating -NH₂ group into a powerful electron-withdrawing amide or sulfonamide. This electronic reversal is a key strategic maneuver: it deactivates the ring towards electrophilic aromatic substitution (EAS) and can alter the regiochemical outcome of other reactions.

  • Protecting Group Strategy: Protecting the N4 position is often mandatory before attempting reactions like C-H functionalization or electrophilic substitution on the ring, which might otherwise be complicated by side reactions at the amino group. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability and ease of removal under acidic conditions.[4]

Protocol 1: N-Boc Protection of this compound

This protocol provides a reliable method for protecting the 4-amino group, a critical first step for many subsequent transformations.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution to act as a proton scavenger.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (2-(difluoromethyl)pyridin-4-yl)carbamate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Regioselective C-H Functionalization of the Pyridine Ring

Directly functionalizing the C-H bonds of the pyridine ring is a highly atom-economical approach to generating molecular diversity. The regioselectivity is dictated by the combined electronic influence of the substituents.

Electrophilic Aromatic Substitution (EAS): Targeting the C3 and C5 Positions

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution.[5] However, the potent electron-donating 4-amino group strongly activates the ring, directing incoming electrophiles to the ortho positions (C3 and C5). The electron-withdrawing -CHF₂ group at C2 further deactivates the C3 position relative to C5, although substitution can often occur at both sites. Halogenation is a common and highly useful EAS reaction for this scaffold.

Protocol 2: Regioselective C5 Bromination

This protocol details the selective bromination of N4-protected this compound, installing a versatile synthetic handle for cross-coupling reactions.

Step-by-Step Methodology:

  • Setup: To a solution of tert-butyl (2-(difluoromethyl)pyridin-4-yl)carbamate (1.0 eq) in acetonitrile (MeCN) at 0 °C, add N-Bromosuccinimide (NBS, 1.1 eq) in one portion.

  • Reaction Conditions: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired tert-butyl (5-bromo-2-(difluoromethyl)pyridin-4-yl)carbamate.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the regiochemistry and purity. The large ³J(H,F) coupling constant in the ¹H NMR spectrum for the C6-proton can help confirm the substitution pattern.

ReagentEquivalentsSolventTemp (°C)Time (h)Yield (%)Regio-ratio (C5:C3)
NBS1.1MeCN0 to RT1.5~85>95:5
Br₂1.1AcOHRT3~70~90:10
NIS1.1MeCNRT2~88>95:5
Table 1: Comparison of Halogenation Conditions for N-Boc-2-(difluoromethyl)pyridin-4-amine.
Nucleophilic Aromatic Substitution (SₙAr): Targeting the C6 Position

The presence of strongly electron-withdrawing groups (the ring nitrogen and the 2-CHF₂ group) makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[6][7][8][9] To achieve functionalization at C6, a two-step sequence involving C-H activation followed by SₙAr is often employed. A common strategy involves C-H fluorination.

The direct C-H fluorination of pyridines can be challenging, but methods using reagents like AgF₂ have been developed for late-stage functionalization.[4][10] The resulting 6-fluoro intermediate is an excellent substrate for SₙAr reactions, as fluoride is a good leaving group in this context.[4][7][10]

G Start N4-Protected Amine Fluorination C6-H Fluorination (e.g., AgF₂) Start->Fluorination Intermediate 6-Fluoro Intermediate Fluorination->Intermediate SNAr SNAr with Nucleophile (R-OH, R-NH₂, R-SH) Intermediate->SNAr Product C6-Functionalized Product SNAr->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming low yield in 2-(difluoromethyl)pyridin-4-amine synthesis Content type: Technical Support Center / Troubleshooting Guide

User Profile: Senior Organic Chemist / Medicinal Chemist Ticket ID: #DFM-PYR-004 Subject: Yield Optimization & Protocol Correction for this compound

Executive Summary

The synthesis of This compound (Target 1 ) is notoriously deceptive. While the inverse isomer (4-difluoromethyl-2-amino) is well-documented in scalable process chemistry (e.g., Org. Process Res. Dev. 2019), the 2-difluoro-4-amino congener presents unique electronic challenges. The electron-donating amine at C4 deactivates the ring toward nucleophilic radical addition (Minisci) unless properly modulated, while the C2-position is sterically exposed but electronically sensitive.

This guide addresses the three primary failure modes reported by our users:

  • Regiochemical Scrambling/Low Conversion in radical routes.

  • Decomposition/Charring during deoxyfluorination of aldehyde precursors.

  • Purification Losses due to the zwitterionic nature of the product.

Part 1: Diagnostic & Decision Tree

Before proceeding, verify your current synthetic strategy against this logic flow to identify the root cause of yield loss.

G Start Start: Yield < 20% Route Which Route? Start->Route Minisci Radical (Minisci) Start: 4-Aminopyridine Route->Minisci Deoxy Deoxyfluorination Start: 2-Formyl-4-amino... Route->Deoxy Minisci_Q Did you protect the amine? Minisci->Minisci_Q Deoxy_Q Did you use DAST @ RT? Deoxy->Deoxy_Q M_Sol1 FAIL: Amine Oxidation & C3/C5 mixtures Minisci_Q->M_Sol1 No M_Sol2 SOLUTION: Use TFA (Protonation Strategy) Minisci_Q->M_Sol2 Yes D_Sol1 FAIL: 'Black Tar' Exothermic decomp. Deoxy_Q->D_Sol1 Yes D_Sol2 SOLUTION: Bis-Boc Protection + XtalFluor Deoxy_Q->D_Sol2 No

Figure 1: Decision matrix for diagnosing yield failures based on synthetic route and protecting group strategy.

Part 2: Troubleshooting The Radical (Minisci) Route

The Problem: Direct difluoromethylation of 4-aminopyridine using sulfinates (e.g., DFMS, Zn(SO2CHF2)2) often results in <15% yield.

  • Mechanism of Failure: The free amine at C4 is a strong electron donor, making the pyridine ring electron-rich. Nucleophilic radicals (

    
    ) do not attack electron-rich heterocycles efficiently. Furthermore, the free amine coordinates to metal oxidants or undergoes N-oxidation.
    

The Solution: The "Proton-Switch" Protocol You must invert the electronics of the ring by protonating the pyridine nitrogen and the amine. This activates the C2 position for nucleophilic attack.

Optimized Protocol (Minisci Type)
  • Substrate: 4-Aminopyridine (1.0 equiv)

  • Reagent: Zn(SO2CHF2)2 (DFMS) (3.0 equiv)

  • Oxidant: t-BuOOH (5.0 equiv, 70% aq)

  • Additive (CRITICAL): Trifluoroacetic Acid (TFA) (2.0 - 5.0 equiv)

  • Solvent: DCM/Water (1:1 biphasic) or DMSO

Step-by-Step:

  • Dissolution: Dissolve 4-aminopyridine in DCM/Water. Add TFA dropwise. Observation: The solution should become homogenous as the salt forms.

  • Reagent Addition: Add DFMS (Baran's reagent) in one portion.

  • Initiation: Add t-BuOOH dropwise at 0°C, then allow to warm to RT.

    • Why? The biphasic system keeps the generated radical source separate from the bulk product, reducing over-alkylation.

  • Workup: Basify carefully with sat. NaHCO3 to pH 8 (do not overshoot to pH 12, see Stability section). Extract with DCM/iPrOH (3:1) .

Yield Expectation: 40-55% (vs <10% without acid).

ParameterStandard ConditionOptimized ConditionReason
pH NeutralAcidic (TFA)Protonation lowers LUMO, facilitating radical attack at C2.
Solvent DMSODCM/H2OBiphasic system prevents poly-difluoromethylation.
Temp 50°C0°C -> RTControls radical flux, reducing tar formation.

Part 3: Troubleshooting The Deoxyfluorination Route

The Problem: Converting 4-amino-2-pyridinecarboxaldehyde to the difluoromethyl analog using DAST/Deoxo-Fluor results in violent exotherms and black insoluble mixtures.

  • Mechanism of Failure: The C4-amine lone pair donates into the ring, making the aldehyde oxygen less electrophilic but the ring more susceptible to oxidation by S(IV) species. More importantly, DAST can react with the free amine to form aminodifluorosulfuranes, which decompose.

The Solution: Bis-Boc Protection & XtalFluor You cannot use the free amine. You must use the Bis-(tert-butoxycarbonyl) protected precursor.

Optimized Protocol (Deoxyfluorination)
  • Substrate: 2-formyl-4-[N,N-bis(Boc)amino]pyridine.

  • Reagent: XtalFluor-E (1.2 equiv) + Et3N·3HF (2.0 equiv).

  • Solvent: DCM (anhydrous).

Step-by-Step:

  • Protection: Treat 4-amino-2-methylpyridine with Boc2O/DMAP to get the Bis-Boc intermediate. Oxidize the methyl group to aldehyde using SeO2 or DMSO/I2 (Kornblum).

    • Note: Mono-Boc is often insufficient due to the acidity of the NH proton.

  • Fluorination: Suspend XtalFluor-E in DCM at -78°C. Add Et3N·3HF.

  • Addition: Add the aldehyde solution dropwise. Stir at -78°C for 1h, then warm to RT.

    • Why XtalFluor? It does not release free HF in the same quantity as DAST and is thermally stable, preventing the "charring" effect.

  • Deprotection: Treat with TFA/DCM to remove Boc groups after purification of the difluoro intermediate.

Part 4: Purification & Stability (The "Hidden" Yield Killer)

Users often report "losing" the product on the column. This compound is a sticky, polar, weak base.

FAQ: Why did my product vanish on silica? The 4-amino group hydrogen bonds strongly to silanols. The 2-CHF2 group makes the ring slightly lipophilic, but the amine dominates.

Purification Protocol:

  • Deactivation: Pre-treat silica gel with 1% Et3N in Hexanes.

  • Eluent: Use a gradient of DCM : MeOH : NH4OH (90:10:1) .

    • Tip: Do not use pure MeOH; the ammonia is required to compete with the pyridine nitrogen for silica sites.

  • Alternative: Reverse Phase (C18) Flash Chromatography using 0.1% Formic Acid in Water/Acetonitrile is superior and recommended for >100mg scales.

Stability Warning:

  • Base Sensitivity: The proton on the

    
     group is benzylic-like and electron-deficient. Strong bases (NaOH, pH > 12) can deprotonate this position, leading to fluoride elimination and decomposition. Always quench with NaHCO3, never NaOH. 
    

References

  • Minisci Reaction on Pyridines (Regioselectivity)

    • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[1] J. Am. Chem. Soc.[1]2021 , 143, 11927.[1] (Demonstrates protonation/blocking strategies for directing radical attack).

  • Radical Difluoromethylation Reagents (DFMS)

    • Fujiwara, Y., et al. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature2012, 492, 95–99.
  • Deoxyfluorination Safety & Alternatives

    • Beaulieu, F., et al. "XtalFluor-E and XtalFluor-M: Safer and More Selective Deoxyfluorinating Reagents." Org.[2][3][4][5] Lett.2009 , 11, 5050.

  • Process Scale Synthesis (Analogous Chemistry)

    • Rageot, D., et al. "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine."[4] Org.[2][3][4][5] Process Res. Dev.2019 , 23, 2416.[6] (Provides critical insights into workup and stability of the isomeric aminopyridine).

Sources

Optimization of Buchwald-Hartwig amination for fluorinated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination of Fluorinated Pyridines

Status: Online Operator: Senior Application Scientist Ticket Focus: Optimization & Troubleshooting for Fluorinated Heterocycles

Part 1: The Core Directive – Understanding the Substrate

Welcome to the optimization center. Fluorinated pyridines represent a "perfect storm" of challenges in palladium catalysis. To successfully couple these substrates, you must navigate two competing mechanistic pathways:

  • The Desired Pathway (Pd-Catalysis): Oxidative addition into the C–Cl/Br/I bond.

  • The Parasitic Pathway (SNAr): Nucleophilic attack on the C–F bond (or C–Cl/Br if highly activated).

The "Fluorine Effect" on Pyridines:

  • Electronic Deactivation: Fluorine is highly electronegative, withdrawing electron density from the ring. While this theoretically facilitates oxidative addition (making the ring electron-poor), it significantly increases the acidity of the pyridine nitrogen, making it a potent catalyst poison.

  • SNAr Activation: A fluorine atom at the C2 or C4 position activates the ring for Nucleophilic Aromatic Substitution (SNAr). If your catalyst is slow, the amine will simply attack the ring directly, often displacing the fluorine (undesired) or the halogen (uncatalyzed background reaction).

Part 2: Troubleshooting Tickets (Q&A)

Ticket #001: Regioselectivity Failure (Wrong Halogen Displaced)

User Report: "I am reacting 2-fluoro-4-iodopyridine with an aniline. I expected coupling at the iodine (C4), but I'm seeing significant displacement of the fluorine at C2. How do I stop this?"

Scientist Analysis: You are witnessing a competition between Kinetic Pd-Insertion (C–I) and Thermodynamic SNAr (C–F). The C2-fluorine position is highly activated for SNAr. If your catalytic cycle is sluggish, the amine will attack C2 before the palladium can insert into C4.

Corrective Protocol:

  • Switch to "Pd-Dominant" Conditions: You must accelerate the oxidative addition step to outcompete the background SNAr.

    • Ligand: Use Xantphos or BrettPhos . These ligands promote rapid oxidative addition and reductive elimination.

    • Catalyst Loading: Increase Pd loading to 2–5 mol% to ensure the catalytic rate dwarfs the SNAr rate.

    • Base Selection: Switch from strong alkoxides (NaOtBu) to Carbonate bases (Cs₂CO₃) . Alkoxides are strong nucleophiles that can trigger SNAr or direct attack; carbonates are milder and less likely to initiate the background reaction.

  • Temperature Control: Lower the temperature. SNAr has a higher activation energy barrier than a well-optimized Pd-catalyzed process. Running at 60–80°C (instead of 100°C+) often shuts down the SNAr pathway while maintaining catalytic activity.

Visualizing the Selectivity Switch:

SelectivitySwitch cluster_Pd Pd-Catalyzed Pathway (Desired) cluster_SNAr SNAr Pathway (Parasitic) Substrate 2-Fluoro-4-Iodopyridine OxAdd Oxidative Addition (Fast with Bulky Ligands) Substrate->OxAdd Pd(0)/Ligand NuAttack Nucleophilic Attack at C2-Fluorine Substrate->NuAttack No Catalyst or Slow Cycle Prod1 Product A: 4-Amino-2-fluoropyridine OxAdd->Prod1 Reductive Elimination Prod2 Product B: 2-Amino-4-iodopyridine NuAttack->Prod2 F- Displacement

Caption: Divergent pathways for 2-fluoro-4-iodopyridine. Pd-catalysis targets C-I (C4), while SNAr targets C-F (C2).

Ticket #002: The "Dead" Reaction (Catalyst Poisoning)

User Report: "My reaction stalls at 10% conversion. The aryl chloride is unreacted, and the Pd seems to precipitate out as a black solid (Pd black)."

Scientist Analysis: The pyridine nitrogen is coordinating to the Palladium center, forming a stable, inactive complex (Pd-N adduct). This is common with electron-deficient pyridines where the nitrogen is less basic but still a competent ligand for soft metals like Pd(0).

Corrective Protocol:

  • Ligand Shielding: You need a ligand that creates a "steric wall" around the Pd center, preventing the pyridine nitrogen from binding while allowing the C–Cl bond to access the metal.

    • Recommendation: BrettPhos or tBuBrettPhos . The bulky cyclohexyl and isopropyl groups on the biaryl backbone physically block the pyridine nitrogen coordination.

    • Alternative: Pd-PEPPSI-IPr . This NHC-based precatalyst is extremely robust and resistant to coordination by heteroatoms.

  • Precatalyst Usage: Do not use Pd(OAc)₂ + Ligand. The induction period allows poisoning to happen before the active species forms. Use BrettPhos Pd G3 or G4 precatalysts to generate the active LPd(0) species immediately upon heating.

Ticket #003: Hydrodehalogenation (The "Reduced" Product)

User Report: "I'm losing my halogen, but I'm not getting the amine. I'm isolating the hydrodehalogenated pyridine (Ar-H)."

Scientist Analysis: This occurs when Beta-Hydride Elimination competes with Reductive Elimination.[1] This is often driven by:

  • Trace water acting as a proton source.

  • The amine itself serving as a hydride donor (common with cyclic secondary amines like piperidine).

  • Slow reductive elimination due to the electron-withdrawing fluorine atoms stabilizing the Pd(II)-amido intermediate.

Corrective Protocol:

  • Solvent Switch: Move away from alcohols (if used) to strictly anhydrous 1,4-Dioxane or Toluene .

  • Ligand Tuning: Use RuPhos .[1] It is specifically designed to facilitate the difficult reductive elimination step for secondary amines, effectively "forcing" the C–N bond formation before beta-hydride elimination can occur.

  • Base Change: If using Cs₂CO₃, ensure it is freshly dried. Alternatively, switch to K₃PO₄ , which often provides a better balance of basicity without promoting dehalogenation.

Part 3: Master Experimental Protocol

Target Substrate: 2-Chloro-3-fluoropyridine (Challenging due to steric crowding and electronic deactivation).

ParameterRecommendationRationale
Precatalyst BrettPhos Pd G3 (1.0 - 2.0 mol%)Rapid activation; bulky ligand prevents N-coordination.
Ligand BrettPhos (1.0 - 2.0 mol%)Matches precatalyst; ensures 1:1 active species stability.
Base Cs₂CO₃ (2.0 equiv)Weak enough to prevent SNAr/dehalogenation; strong enough for turnover.
Solvent 1,4-Dioxane (Anhydrous, 0.2 M)High boiling point, excellent solubility for Pd-complexes.
Temperature 80°C - 100°C Sufficient for oxidative addition; controlled to minimize SNAr.
Atmosphere Argon/Nitrogen Critical. Oxygen promotes catalyst decomposition.

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active N₂ flow, add BrettPhos Pd G3 (1.5 mol%), BrettPhos (1.5 mol%), and Cs₂CO₃ (2.0 equiv) to a reaction vial.

  • Add Substrate: Add 2-chloro-3-fluoropyridine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (sparged with N₂ for 10 mins). Cap the vial immediately with a PTFE-lined septum.

  • Reaction: Heat to 90°C in a heating block. Stir vigorously (1000 rpm) to ensure base suspension.

  • Monitoring: Check LCMS at 1 hour. If conversion <50%, raise temp to 100°C.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify.

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed/Low Yield CheckProd Analyze Crude Mixture (LCMS/NMR) Start->CheckProd Result1 Starting Material Remaining (Stalled Reaction) CheckProd->Result1 Result2 Dehalogenated Product (Ar-H) CheckProd->Result2 Result3 Wrong Regioisomer (SNAr Product) CheckProd->Result3 Sol1 Cause: Catalyst Poisoning Fix: Switch to BrettPhos Pd G3 Increase Temp to 100°C Result1->Sol1 Sol2 Cause: Beta-Hydride Elimination Fix: Use RuPhos Dry Solvents/Base Result2->Sol2 Sol3 Cause: Competing SNAr Fix: Lower Temp (80°C) Switch Base to Cs2CO3 Result3->Sol3

Caption: Diagnostic flowchart for identifying and resolving failure modes in fluoropyridine amination.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Stroup, B. W., et al. (2007).[2] "Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine." Organic Letters.

  • Schimming, P. C., et al. (2015). "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of Organic Chemistry.

  • Newman, S. G., et al. (2011). "The palladium-catalyzed amination of electron-deficient heterocycles."[3][4][5] Journal of the American Chemical Society.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination." Chemistry - A European Journal.

Sources

Technical Support Center: Purification of 2-(Difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(difluoromethyl)pyridin-4-amine. The following sections are designed to address common challenges encountered during the isolation and purification of this key pharmaceutical intermediate, ensuring high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic pathways, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 2-chloro-4-(difluoromethyl)pyridine or related halogenated pyridines.[1]

  • Reagents and Catalysts: Residual acids (e.g., 2,2-difluoroacetic acid), bases (e.g., pyridine), or metal catalysts (e.g., palladium on carbon) may be present.[1][2]

  • Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of intermediate products.

  • Side-Reaction Byproducts: The synthesis of aminopyridines can sometimes lead to the formation of isomeric or over-alkylated byproducts.

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis. A reversed-phase method with a C18 column is a good starting point. UV detection is suitable for this aromatic compound.[3][4]

  • Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) can be effective for analyzing volatile impurities and aminopyridine isomers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are invaluable for structural confirmation and identifying impurities. The difluoromethyl group provides a distinct signal in both 1H and 19F NMR.[6][7][8]

  • Mass Spectrometry (MS): Coupled with GC or HPLC, MS can help identify unknown impurities by providing molecular weight information.

Q3: What are the primary purification strategies for this compound?

A3: The choice of purification method will depend on the scale of your synthesis and the nature of the impurities. The most common and effective techniques are:

  • Recrystallization: This is often the most efficient method for removing minor impurities and achieving high purity on a larger scale.

  • Column Chromatography: Flash chromatography using silica gel is effective for removing impurities with different polarities, especially on a smaller to medium scale.[2]

  • Acid-Base Extraction: This can be a powerful technique for removing non-basic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic this compound will move to the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.

Section 2: Troubleshooting Guides

This section provides a question-and-answer-style guide to troubleshoot specific issues you may encounter during the purification process.

Troubleshooting Recrystallization

Q: My this compound will not crystallize from the chosen solvent system. What should I do?

A: Failure to crystallize can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure material, add a seed crystal to the supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites.

    • Cooling: Ensure the solution is cooled slowly to a sufficiently low temperature. A sudden crash-cooling can lead to oiling out rather than crystallization.

  • Re-evaluate Your Solvent System:

    • Increase Supersaturation: If the solution is not saturated enough, carefully evaporate some of the solvent.

    • Solvent/Anti-Solvent System: If a single solvent is not working, consider a binary system. Dissolve your compound in a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add an anti-solvent in which your compound is poorly soluble (e.g., heptane, hexane) until turbidity persists.[1] Then, warm the solution until it becomes clear and allow it to cool slowly.

Q: After recrystallization, my product is still impure. How can I improve the purity?

A: If a single recrystallization is insufficient, consider the following:

  • Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can significantly improve purity.

  • Charcoal Treatment: If your product has a noticeable color, it may be due to highly colored, minor impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter the hot solution through Celite before crystallization. This can remove colored impurities.

  • Pre-Purification: If the impurity level is high, consider a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica gel before recrystallization.[1]

Troubleshooting Column Chromatography

Q: My compound is streaking on the silica gel column. How can I improve the separation?

A: Streaking of basic compounds like aminopyridines on silica gel is a common issue due to strong interactions with the acidic silica surface. Here are some solutions:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonia in methanol to your mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.

  • Check for Overloading: Ensure you are not overloading the column with too much crude material.

Q: I am not getting good separation between my product and a key impurity. What can I do?

A: Improving separation requires optimizing the chromatographic conditions:

  • Adjust Solvent Polarity: Systematically vary the polarity of your eluent. A shallower gradient or a less polar solvent system will generally provide better resolution.

  • Change Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

  • Use a Different Stationary Phase: Consider using a stationary phase with different selectivity, such as a cyano- or diol-bonded silica gel.

Section 3: Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Determine a suitable solvent or solvent system. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethyl acetate/heptane).[1]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent (or the "good" solvent of a binary system).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until it becomes slightly cloudy, then warm until clear again before cooling.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elution: Elute the column with the chosen mobile phase. A common starting point for aminopyridines is a gradient of ethyl acetate in hexane or methanol in dichloromethane, often with a small amount of triethylamine.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Analysis1 Purity Analysis (HPLC, NMR) Crude->Analysis1 Decision1 Purity > 99%? Analysis1->Decision1 PureProduct Pure Product Decision1->PureProduct Yes Purification Purification Step Decision1->Purification No Recrystallization Recrystallization Purification->Recrystallization ColumnChrom Column Chromatography Purification->ColumnChrom AcidBase Acid-Base Extraction Purification->AcidBase Analysis2 Purity Analysis Recrystallization->Analysis2 ColumnChrom->Analysis2 AcidBase->Analysis2 Decision2 Purity > 99%? Analysis2->Decision2 Decision2->PureProduct Yes FurtherPurification Further Purification Decision2->FurtherPurification No

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Fails (Oiling out or no crystals) CheckSaturation Is the solution supersaturated? Start->CheckSaturation CheckPurity Is the crude material very impure? Start->CheckPurity Induce Induce Crystallization (Seed, Scratch, Cool Slowly) CheckSaturation->Induce Yes ReevaluateSolvent Re-evaluate Solvent System CheckSaturation->ReevaluateSolvent No Success Successful Crystallization Induce->Success TryAntiSolvent Use Solvent/Anti-Solvent ReevaluateSolvent->TryAntiSolvent TryAntiSolvent->Success CheckPurity->ReevaluateSolvent No PrePurify Perform Pre-Purification (e.g., Acid-Base Extraction) CheckPurity->PrePurify Yes PrePurify->Start Then retry

Caption: Troubleshooting logic for failed recrystallization attempts.

References

  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 1993.
  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 2019.
  • A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. BenchChem, 2025.
  • Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • PV2143 - OSHA. OSHA, 2006.
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 2017.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies, N.D.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 2018.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube, 2017.

Sources

Technical Support Center: Stability & Handling of 2-(Difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific stability profile of 2-(difluoromethyl)pyridin-4-amine . While the 4-aminopyridine core presents standard oxidative risks, the 2-difluoromethyl (


) group  introduces a specific, often overlooked vulnerability: base-mediated defluorination .

This compound is a "push-pull" system: the electron-donating amine pushes density into the ring, while the electron-withdrawing pyridine nitrogen and difluoromethyl group pull it. This electronic tension dictates its handling requirements.

Module 1: The Vulnerability (Hidden Degradation)

The most critical stability issue with this compound is not visible to the naked eye; it is the chemical hydrolysis of the difluoromethyl group.

The Mechanism: Base-Induced Defluorination

The hydrogen atom on the


 group is significantly more acidic than a typical alkyl proton due to the inductive effect of the two fluorine atoms and the electron-deficient pyridine ring at the 2-position.

Risk Factor: Exposure to basic pH (>8.0) or nucleophilic bases (e.g., Carbonates, Hydroxide, non-hindered amines).

The Pathway:

  • Deprotonation: A base removes the proton from the

    
     group.
    
  • Elimination: The resulting carbanion ejects a fluoride ion (

    
    ).
    
  • Hydrolysis: The intermediate reacts with water to form an aldehyde or carboxylic acid derivative.

Visualization: Degradation Pathway

CF2H_Degradation cluster_legend Key Risk Factor Compound 2-(Difluoromethyl) pyridin-4-amine Carbanion Carbanion Intermediate [Stabilized by Pyridine] Compound->Carbanion Proton Abstraction Base Base (B:) (pH > 8) Base->Carbanion Elimination Fluoride Ejection (-F⁻) Carbanion->Elimination Product Degradation Products (Aldehyde/Carboxylic Acid) Elimination->Product Hydrolysis (+H₂O)

Figure 1: Mechanism of base-mediated defluorination.[1] The acidity of the


 proton is the rate-limiting instability factor.

Module 2: The Amine Vulnerability (Visible Degradation)

Unlike the


 degradation, amine instability is usually visible.
  • Oxidation: The 4-amino group is electron-rich. Upon exposure to air and light, it can undergo oxidation to form N-oxides or azo-dimers.

  • Symptom: Solution turns from clear/white to yellow, then brown.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) and protect from light.

Module 3: Solubilization & Solvent Compatibility

Choosing the wrong solvent is the most common cause of experimental failure with this compound.

Solvent Compatibility Matrix
Solvent SystemCompatibilityTechnical Notes
DMSO (Anhydrous) Excellent Preferred for stock solutions (10–50 mM). Hygroscopic nature requires storage under Argon.
Methanol/Ethanol Good Suitable for short-term use. Avoid if the solution will be heated, as nucleophilic attack may occur over time.
Water (Neutral) Poor Low solubility in neutral water. Requires pH adjustment.
Acidic Buffer (pH 4-6) Good Protonation of the pyridine nitrogen (

) significantly increases solubility and stability.
Basic Buffer (pH > 8) CRITICAL FAILURE DO NOT USE. Promotes rapid defluorination and hydrolysis of the

group.
Acetone/Ketones Caution The primary amine can react with ketones to form imines (Schiff bases). Avoid for storage.
Workflow: Solvent Selection Decision Tree

Solvent_Selection Start Start: Solubilization App Application Type? Start->App Stock Long-term Stock App->Stock Bio Biological Assay App->Bio Chem Chemical Reaction App->Chem DMSO 100% DMSO (Anhydrous) Store -20°C under Argon Stock->DMSO Buffer Is pH > 7.5 required? Bio->Buffer Protic Avoid Ketones (Acetone). Use DCM or MeOH. Chem->Protic YesBase STOP: High Risk of Defluorination Buffer->YesBase Yes NoBase Dilute DMSO stock into Acidic/Neutral Buffer (pH 5-7) Buffer->NoBase No

Figure 2: Decision tree for selecting the optimal solvent system based on experimental intent.

Module 4: Troubleshooting & FAQs

Q1: My DMSO stock solution turned yellow after 2 weeks at 4°C. Is it still usable?

  • Diagnosis: This indicates mild oxidation of the amine group (formation of azo-impurities or N-oxides).

  • Action: Run an LCMS. If the purity is >95%, it may be usable for qualitative assays. For

    
     determination or crystallography, discard and prepare fresh.
    
  • Prevention: DMSO is hygroscopic; absorbed water accelerates oxidation. Store aliquots at -20°C or -80°C, strictly under inert gas.

Q2: I see an extra peak in LCMS with Mass = [M - 20] or [M - 2F + O]. What is this?

  • Diagnosis: This is the hydrolysis product (aldehyde or carboxylic acid derivative). You likely exposed the compound to a basic environment or heated it in a protic solvent.

  • Fix: Check the pH of your buffers. Ensure you are not using carbonate or phosphate buffers at high pH.

Q3: Can I use ultrasonic baths to dissolve the solid?

  • Answer: Yes, but keep the temperature low. Heat generated by sonication can accelerate degradation. Pulse-sonicate (10s on, 10s off) on ice.

Q4: Why is the compound precipitating when I dilute into cell culture media?

  • Cause: The compound is lipophilic (

    
     increases lipophilicity).[2][3] Rapid dilution from DMSO into aqueous media can cause "crashing out."
    
  • Fix: Perform a serial dilution in DMSO first (e.g., 10mM -> 1mM -> 0.1mM in DMSO), then dilute the lower concentration DMSO solution into the media. Keep final DMSO <0.5%.

Module 5: Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10mM Stock Solution
  • Weighing: Weigh the solid in a low-humidity environment.

  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Dissolution: Vortex gently. If solid persists, sonicating for 30 seconds is acceptable.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20 µL or 50 µL) in amber tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

SOP-02: QC Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the compound).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Pass Criteria: Single peak >98% area.

References

  • Organic Chemistry Portal. (2013). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent. 8

  • National Center for Biotechnology Information. (2020). A simple method for the synthesis of N-difluoromethylated pyridines. PMC. 9[1][2][5][6][7]

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev. 7

  • PubChem. (2025). 4-(Difluoromethyl)pyridin-2-amine Compound Summary. National Library of Medicine. 10[1][5][6]

Sources

Optimizing reaction conditions for 2-(difluoromethyl)pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for 2-(difluoromethyl)pyridin-4-amine Ticket ID: CHEM-OPT-2CF2H-4NH2

Executive Summary

The synthesis of This compound presents a classic "electron-mismatch" challenge in heterocyclic chemistry. The 4-amino group renders the pyridine ring electron-rich, deactivating it toward nucleophilic radical attacks (Minisci), while the target 2-position requires precise regiocontrol.

This guide addresses the three most common synthetic workflows:

  • Late-Stage Functionalization: Radical difluoromethylation of 4-aminopyridine.

  • Building Block Assembly: Amination of 2-(difluoromethyl)-4-halopyridines.

  • Functional Group Interconversion: Deoxyfluorination of 2-formyl precursors.

Workflow Selector: Choose Your Route

Before troubleshooting, ensure you are using the optimal route for your scale and starting material availability.

SynthesisRoutes cluster_A Route A Optimization cluster_B Route B Optimization Start Start: Select Precursor Q1 Is the pyridine ring already constructed? Start->Q1 RouteA Route A: Radical Minisci (Direct C-H Functionalization) Q1->RouteA Yes, starting with 4-aminopyridine RouteB Route B: Halogen Displacement (SnAr or Buchwald) Q1->RouteB Yes, starting with 2-CF2H-4-Cl-pyridine RouteC Route C: Deoxyfluorination (Aldehyde to CF2H) Q1->RouteC Yes, starting with 2-formyl-4-aminopyridine StepA1 Protect Amine (Boc) Critical for Yield RouteA->StepA1 StepB1 Method: Buchwald-Hartwig Pd2(dba)3 / XPhos RouteB->StepB1 StepA2 Reagent: Zn(SO2CF2H)2 (DFMS) StepA1->StepA2

Figure 1: Decision matrix for selecting the synthetic pathway based on available starting materials.

Ticket #1: Radical Difluoromethylation (Minisci Type)[1]

User Issue: "I am reacting 4-aminopyridine with


 (DFMS) and TBHP, but I observe <10% conversion and complex mixtures."
Root Cause Analysis

The Minisci reaction utilizes nucleophilic alkyl radicals. 4-Aminopyridine is highly electron-rich, which deactivates the ring toward nucleophilic radical addition. Furthermore, the free amine can coordinate with metal salts or oxidize, leading to tar.

Optimization Protocol
ParameterStandard ConditionOptimized Condition Reasoning
Substrate 4-aminopyridineN-Boc-4-aminopyridine Protection withdraws electron density and prevents N-oxidation.
Reagent DFMS / TBHPDFMS / TFA / TBHP Critical: TFA protonates the pyridine, lowering the LUMO and activating the C2 position for nucleophilic attack [1].
Solvent DCM/WaterDMSO / Water (3:1) DFMS solubility is poor in DCM. DMSO stabilizes the radical species.
Temp RT0°C to RT Controls the exotherm of the radical generation to prevent polymerization.
Step-by-Step Resolution
  • Protection: Convert 4-aminopyridine to tert-butyl pyridin-4-ylcarbamate (Boc-protection).

  • Setup: Dissolve substrate (1.0 equiv) in DMSO/H2O. Add TFA (1.0–2.0 equiv) to ensure protonation.

  • Reagent Addition: Add Zinc difluoromethanesulfinate (DFMS) (3.0 equiv).

  • Initiation: Add tert-butyl hydroperoxide (TBHP) (3.0–4.0 equiv) dropwise at 0°C.

  • Workup: Quench with saturated

    
     (careful: gas evolution).
    

Why this works: The trifluoroacetic acid (TFA) protonates the pyridine nitrogen. The resulting pyridinium ion is electron-deficient, making it a perfect electrophile for the nucleophilic


 radical generated from DFMS [2].

Ticket #2: Amination of 2-(difluoromethyl)-4-chloropyridine

User Issue: "I have the chloro-precursor. S


Ar with ammonia is too slow, and forcing conditions cause defluorination."
Root Cause Analysis

While the 2-position is activated for S


Ar, the 4-position is less reactive unless the ring is strongly electron-deficient. High temperatures required for S

Ar (

) can cause hydrolysis of the

group to an aldehyde or carboxylic acid.
Optimization Protocol
Option A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This is the preferred method for high value intermediates as it proceeds at lower temperatures (


).
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BrettPhos (4 mol%). Note: These bulky ligands prevent catalyst deactivation by the pyridine nitrogen.

  • Base:

    
     or 
    
    
    
    .
  • Amine Source: Benzophenone imine (followed by hydrolysis) or

    
     (as an ammonia surrogate).
    
Option B: Microwave-Assisted S

Ar

If you must use ammonia water:

  • Solvent: NMP or Ethylene Glycol (high boiling, polar).

  • Reagent: 28% Aqueous

    
     (excess).[1][2]
    
  • Conditions: Microwave irradiation,

    
    , 1 hour.
    
  • Additive:

    
     (0.1 equiv) can sometimes catalyze the displacement via a modified Ullmann mechanism.
    

Ticket #3: Deoxyfluorination Safety & Selectivity[4]

User Issue: "Using DAST on 2-formyl-4-(Boc-amino)pyridine results in black tar and explosion risks on scale-up."

Root Cause Analysis

DAST (Diethylaminosulfur trifluoride) is thermally unstable and produces HF, which can deprotect the Boc group in situ, leading to side reactions.

Optimization Protocol

Switch Reagent: Replace DAST with PyFluor (2-pyridinesulfonyl fluoride) or XtalFluor-E .

The PyFluor Protocol [3]:

  • Reagents: 2-formyl-4-(Boc-amino)pyridine (1.0 equiv), PyFluor (1.2 equiv).

  • Activator: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

  • Solvent: Toluene or THF (anhydrous).

  • Temperature: Room Temperature.

Advantages:

  • Safety: PyFluor is a stable solid, non-explosive.[3]

  • Selectivity: The DBU acts as an HF scavenger, preventing the premature removal of the Boc protecting group.

  • Yield: Typically 10-20% higher yield than DAST for heterocyclic aldehydes.

Visualizing the Minisci Mechanism

Understanding the mechanism is crucial for troubleshooting the radical pathway.

MinisciMechanism DFMS DFMS Reagent Zn(SO2CF2H)2 Radical •CHF2 Radical (Nucleophilic) DFMS->Radical Oxidation (TBHP) Transition Radical Addition at C2 Position Radical->Transition Pyridine 4-Aminopyridine (Electron Rich) Protonated Pyridinium Salt (Electron Deficient) Pyridine->Protonated + TFA (Acid) Protonated->Transition Product 2-CF2H-4-Aminopyridine Transition->Product -H• (Oxidation)

Figure 2: Mechanistic flow of the Minisci reaction showing the necessity of protonation.

References

  • Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature, 490, 222–226. (Foundational logic for protonated heterocycles in Minisci reactions).

  • O'Hara, F., et al. (2013). "A Simple, Scalable, and Highly Tunable Reagent for the Difluoromethylation of Organic Molecules." Journal of the American Chemical Society, 135(32), 12166–12169. (The "Baran Reagent" DFMS paper).

  • Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 137(30), 9571–9574.

  • Choy, P. Y., et al. (2011). "Pd-catalyzed synthesis of polysubstituted pyridines." RSC Advances, 1, 133-136. (General Buchwald conditions for pyridines).

Sources

Chromatography Technical Support Center: 2-(difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CF2H-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Product Overview & Chemical Behavior

Welcome to the technical support hub for 2-(difluoromethyl)pyridin-4-amine . This guide addresses the specific purification challenges inherent to this fluorinated heterocycle.

Compound Profile:

  • Structure: A pyridine ring substituted with a primary amine at C4 and a difluoromethyl (

    
    ) group at C2.[1]
    
  • Key Property (Basicity): The 4-amino group is a strong resonance donor, increasing electron density on the ring nitrogen. However, the 2-

    
     group is electron-withdrawing (inductive effect), which lowers the pKa compared to 4-aminopyridine (pKa ~9.1).
    
    • Estimated pKa: ~5.5 – 6.5.[1]

    • Implication: While less basic than alkyl-pyridines, it is still basic enough to protonate acidic silanols on silica gel, leading to severe peak tailing.

  • Solubility: Moderate polarity.[1] Soluble in DCM, MeOH, DMSO; limited solubility in Hexanes/Heptane.

Module 1: Troubleshooting Tailing & Poor Resolution

User Issue: "My compound streaks from the baseline to the solvent front on TLC and elutes as a broad, tailing peak during flash chromatography."

Root Cause Analysis

Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (


).[1] Basic amines like this compound interact with these protons via hydrogen bonding or ionic interactions, causing "drag" (tailing).[1]
Protocol: The "Base Modifier" Strategy

You must neutralize the silica surface.[2][3] We recommend two distinct approaches depending on your separation difficulty.

Method A: Mobile Phase Modifier (Standard) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to both the weak solvent (e.g., DCM) and the strong solvent (e.g., MeOH).
  • Why: TEA (pKa ~10.[1]7) effectively blocks silanol sites, allowing your amine to pass through without sticking.[1]

Method B: Stationary Phase Pre-treatment (For Sensitive Separations) If you are separating close impurities (e.g., regioisomers), modifiers in the mobile phase might alter selectivity too much. Instead, "deactivate" the column before the run.

  • Equilibrate: Flush the column with 3-4 column volumes (CV) of Hexane:EtOAc (or DCM) containing 5% TEA .

  • Wash: Flush with 2 CV of pure solvent (no TEA) to remove excess base.[1]

  • Run: Load your sample and run your gradient without TEA in the mobile phase. The silica remains deactivated for the duration of the run.

Decision Workflow: Selecting the Right Phase

MobilePhaseSelection Start Start: Tailing Observed CheckImpurity Are impurities closely eluting (Delta Rf < 0.1)? Start->CheckImpurity EasySep No: Standard Separation CheckImpurity->EasySep No HardSep Yes: Critical Separation CheckImpurity->HardSep Yes MethodA Method A: Add 1% TEA or NH4OH to Mobile Phase EasySep->MethodA MethodB Method B: Pre-treat Column with 5% TEA, then Neutral Run HardSep->MethodB AltPhase Alternative: Switch to Amino (NH2) Silica or C18 MethodA->AltPhase Still Tailing? MethodB->AltPhase Poor Resolution?

Figure 1: Decision tree for mitigating amine tailing on silica gel.

Module 2: Solubility & Loading Techniques

User Issue: "The compound precipitates at the top of the column when I use Hexane/EtOAc, or I have to use too much DCM to dissolve it, ruining the band."

Root Cause Analysis

This compound has a polar amide-like character due to the amine/pyridine motif.[1] It often crystallizes or "oils out" when a strong solvent (DCM) hits a weak mobile phase (Hexane).[1]

Protocol: Dry Loading (Solid Load)

Liquid loading is discouraged for this compound unless the scale is <50 mg.[1] Dry loading tightens the injection band, improving resolution.

Step-by-Step Dry Loading:

  • Dissolve: Dissolve the crude mixture in a minimal amount of MeOH or DCM.

  • Adsorb: Add Celite 545 or clean Silica Gel (ratio: 1g solid support per 1g crude sample).[1]

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.[1][2]

    • Troubleshooting: If it's sticky/clumpy, add more Celite and re-evaporate.[1]

  • Load: Pour the powder into a solid load cartridge (for automated flash) or carefully layer it on top of the pre-packed column (for manual columns). Cap with a layer of sand.[1]

Comparison of Loading Methods:

ParameterLiquid Loading (DCM)Dry Loading (Celite/Silica)
Band Width Broad (solvent effect)Sharp (no solvent effect)
Solubility Risk High (precipitation at interface)None (solvent evaporated)
Resolution LowerMaximized
Rec.[1] Scale < 50 mg> 50 mg

Module 3: Separation from Common Impurities

User Issue: "I cannot separate the product from the starting material (e.g., 2-bromo-4-aminopyridine) or the N-oxide intermediate."

Technical Insight

The


 group adds lipophilicity compared to a naked pyridine but is polar enough to drag.[1]
  • Starting Materials (Halogenated): Usually less polar (higher Rf).[1]

  • N-Oxides: Much more polar (lower Rf).[1]

  • Regioisomers (e.g., 2-amino-4-CF2H): Very difficult to separate.[1]

Recommended Solvent Systems
  • DCM / MeOH (95:5 to 90:10):

    • Best for: General purification.[1][4][5]

    • Modifier: Add 1%

      
       (aq).[1] The water content in ammonium hydroxide also helps deactivate silica slightly.[1]
      
  • DCM / Acetone (Gradient):

    • Best for: Closely eluting isomers.[1] Acetone offers different selectivity than MeOH (dipole-dipole vs. H-bonding).[1]

  • Reverse Phase (C18):

    • When to use: If normal phase fails.[1]

    • Conditions: Water/Acetonitrile with 10mM Ammonium Bicarbonate (pH 10) .[1]

    • Note: You must use a high pH buffer.[1] At acidic pH (formic acid), the pyridine protonates and elutes in the void volume.

Workflow for Difficult Separations

PurificationWorkflow Crude Crude Mixture TLC TLC Screening (DCM/MeOH/NH4OH) Crude->TLC Decision Delta Rf > 0.15? TLC->Decision FlashNP Flash Chromatography Silica + 1% TEA Decision->FlashNP Yes FlashRP Reverse Phase C18 pH 10 Buffer Decision->FlashRP No Pure Pure Product FlashNP->Pure FlashRP->Pure

Figure 2: Workflow for selecting the purification mode based on TLC resolution.

Module 4: Stability & Handling FAQ

Q: Is the difluoromethyl (


) group acid-labile? 
A:  Generally, 

is more stable than acetals but can be sensitive to strong Lewis acids or very harsh acidic conditions (hydrolysis to aldehyde).
  • Advice: Avoid using strong acids (HCl, TFA) in the mobile phase if possible. Formic acid is usually acceptable in Reverse Phase, but basic pH is preferred for retention reasons anyway.[1]

Q: My product turned brown after drying. Why? A: Aminopyridines are prone to oxidation (N-oxide formation) upon prolonged exposure to air and light.[1]

  • Advice: Store the purified compound under Nitrogen/Argon in the dark. If storing for >1 week, convert it to the HCl salt (treat with 1M HCl in ether), which is significantly more stable and crystalline [1].

Q: Can I use Alumina instead of Silica? A: Yes. Basic Alumina is an excellent alternative.[1][3] It requires no TEA modifier and often provides orthogonal selectivity to silica.[1] It is particularly useful if your compound is decomposing on silica.[1]

References

  • Biosynth. (n.d.).[1] this compound hydrochloride.[1][6] Retrieved from [1][6]

  • PubChem. (2025).[1] 4-(Difluoromethyl)pyridin-2-amine (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Teledyne ISCO. (2016).[1] HILIC Purification Strategies for Flash Chromatography. Teledyne Labs.[1] Retrieved from

  • Biotage. (2023).[1][5][7] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.[1] Retrieved from

  • Reich, H. J. (2022).[1] pKa Data Compiled by R. Williams. University of Wisconsin-Madison (via Organic Chemistry Data).[1] Retrieved from [1]

Sources

Technical Support Center: 2-(Difluoromethyl)pyridin-4-amine Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and synthesis challenges associated with 2-(difluoromethyl)pyridin-4-amine (CAS: 1446509-58-5). It is designed for researchers encountering decomposition issues during method development or scale-up.

Executive Summary

The primary stability challenge with this compound lies in the difluoromethyl (


) group , which functions as a lipophilic hydrogen bond donor but is chemically distinct from the robust trifluoromethyl (

) group.

Unlike


, the 

moiety contains an acidic proton (

~25-28 depending on the ring) and is susceptible to defluorinative hydrolysis under specific acidic conditions or carbanion-mediated decomposition under strong basic conditions. The presence of the electron-donating C4-amine (

) modulates the pyridine ring's electron density, paradoxically stabilizing the C-F bond against

pathways but potentially activating the benzylic position toward oxidative degradation.

Part 1: Critical Stability Profile

The Decomposition Pathways

Understanding how the molecule breaks down is the first step to prevention.

TriggerMechanismOutcomeRisk Level
Strong Acids (Hot) Acid-catalyzed hydrolysis of

Formation of 2-formylpyridin-4-amine (Aldehyde)High (>60°C)
Strong Bases Deprotonation of

proton
Elimination of fluoride (difluorocarbene formation) or polymerizationHigh (

< 0)
Oxidants Radical attack or N-oxidationDegradation of amine or conversion to N-oxide with subsequent

instability
Medium
Lewis Acids Fluoride abstractionFormation of carbocations and subsequent hydrolysisMedium
Visualization of Instability

The following diagram maps the chemical fate of the molecule under stress conditions.

DecompositionPathways Start 2-(Difluoromethyl) pyridin-4-amine Acid Strong Acid / Heat (H3O+, >60°C) Start->Acid Hydrolysis Base Strong Base (e.g., NaH, LiTMP) Start->Base Deprotonation Aldehyde 2-Formylpyridin-4-amine (Aldehyde Impurity) Acid->Aldehyde -2HF Carbene Difluorocarbene / Polymer Base->Carbene Elimination

Caption: Primary decomposition vectors. The


 group is the structural weak point, susceptible to both hydrolytic defluorination and base-mediated elimination.

Part 2: Synthesis & Troubleshooting Guide

Scenario A: Synthesis via Buchwald-Hartwig Amination (Recommended)

The most robust route involves coupling 2-(difluoromethyl)-4-bromopyridine with a nitrogen source (e.g., benzophenone imine), followed by hydrolysis.

The Critical Control Point: The Acidic Deprotection Step. Many users report defluorination here. The key is balancing imine hydrolysis against


 hydrolysis.

Protocol Parameters:

  • Coupling: Pd-catalyzed amination (e.g.,

    
    , Xantphos/BINAP) with benzophenone imine.
    
  • Deprotection (The Danger Zone):

    • Standard Error: Refluxing in 6M HCl. Do NOT do this.

    • Correct Method: Use 1M to 2M HCl in THF/Water at Room Temperature (20-25°C) .

    • Time: Monitor by LCMS every 30 minutes. Quench immediately upon disappearance of the imine (typically 1-2 hours).

    • Why: The

      
       group on a pyridine ring is metastable in dilute acid at RT but rapidly hydrolyzes to the aldehyde at elevated temperatures.
      
Scenario B: Protection Group Manipulation

If you are protecting the amine (e.g., with Boc or Acetyl) for downstream chemistry:

  • Boc Deprotection: Use TFA/DCM (1:4) at 0°C

    
     RT. Avoid heating. The 
    
    
    
    group is generally stable to anhydrous TFA at room temperature.
  • Base Sensitivity: Avoid using bases stronger than

    
     or 
    
    
    
    if possible. If using Lithium bases (e.g., for directed ortho-metallation), the
    
    
    proton will be deprotonated, leading to decomposition.

Part 3: Frequently Asked Questions (FAQs)

Q1: I see a new peak at M-20 (mass loss) in my LCMS after working up with acid. What is it? A: This is likely the aldehyde derivative (2-formylpyridin-4-amine). The mass change corresponds to the loss of two fluorines and a hydrogen (-39) and gain of oxygen (+16), resulting in a net loss of ~23 amu, or hydration forms. More commonly, you observe the conversion of


 (51 Da) to 

(29 Da), a difference of 22 Da. Correction: Check your mass spec delta carefully.

is

(Loss of 22). If you see M+16 or M+18 shifts, it may be a hydrate of the aldehyde.

Q2: Can I use hydrogenation (Pd/C, H2) to remove Cbz groups on this molecule? A: Use caution. Under standard hydrogenation conditions, hydrodefluorination (conversion of


 or 

) is a known side reaction, especially on extended reaction times. If you must hydrogenate, use a poisoned catalyst or strictly limit reaction time.

Q3: Is the hydrochloride salt stable? A: Yes, the This compound hydrochloride salt is commercially available and stable as a solid at room temperature. The crystal lattice stabilizes the protonated species. However, in solution, avoid prolonged storage in acidic media.

Q4: Why did my reaction turn black when using NaH? A: You likely deprotonated the


 carbon. The resulting carbanion can eliminate fluoride to form a transient carbene or undergo complex polymerization. Use weaker bases (e.g., 

, DIPEA) whenever possible.

Part 4: Solvent & Reagent Compatibility Matrix

Reagent ClassRecommendedCaution / AvoidReason for Avoidance
Solvents DCM, THF, MeCN, TolueneAlcohols (at high temp), Water (hot)Solvolysis of C-F bonds
Acids HCl (dilute, RT), TFA (cold), Acetic Acid

(conc), HCl (reflux)
Defluorinative hydrolysis
Bases

, DIPEA, Pyridine, Carbonates
NaH, LDA, LiTMP, t-BuLiDeprotonation of

Reductants

(mild)

Potential defluorination

References

  • Synthesis of this compound via Imine Hydrolysis

    • Source: WO2024160366A1 (Google P
    • Context: Describes the Buchwald-Hartwig coupling of 4-bromo-2-(difluoromethyl)
    • URL:

  • Stability of Difluoromethylpyridines (Bioisosteres)

    • Source: "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors" (PubMed).
    • Context: Discusses the synthesis and stability challenges of difluoromethylpyridine derivatives, noting the instability of certain oxidized forms.
    • URL:

  • General Reactivity of N-Difluoromethyl vs C-Difluoromethyl Groups

    • Source: "A simple method for the synthesis of N-difluoromethylated pyridines..." (PubMed).[1]

    • Context: Provides mechanistic insight into the hydrolysis and decarboxylation pathways of difluoro-substituted pyridine systems.
    • URL:

  • Commercial Availability & Properties

    • Source: Sigma-Aldrich Product Entry.

    • Context: Confirms the existence and commercial handling of the this compound building block.
    • URL:

Sources

Catalyst selection for cross-coupling with 2-(difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: C-N-PYR-CF2H-001 Subject: Catalyst & Protocol Optimization for Electron-Deficient Aminopyridines Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Substrate Analysis

You are attempting to couple 2-(difluoromethyl)pyridin-4-amine . This is a deceptive substrate. While it appears to be a simple primary amine, it presents a "Perfect Storm" of challenges for Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination):

  • Electronic Deactivation: The pyridine ring is naturally electron-deficient. The -CF₂H group at the C2 position exerts a strong electron-withdrawing inductive effect (

    
    ), significantly reducing the nucleophilicity of the exocyclic amine at C4.
    
  • Catalyst Poisoning: The endocyclic pyridine nitrogen is a competent ligand. Without sufficient steric bulk on the catalyst, the substrate will bind to Palladium (

    
    -coordination), creating a "dead" catalytic species.
    
  • Base Sensitivity: While the

    
     group is more stable than a 
    
    
    
    group regarding defluorination, it acts as a weak H-bond donor and can be susceptible to deprotonation/elimination under forcing conditions with strong alkoxide bases (e.g., LiOtBu), leading to decomposition.

This guide prioritizes Ligated Pd(0) systems that enforce reductive elimination and prevent catalyst inhibition.

Catalyst Selection Matrix

Do not use generic "tetrakis" or simple Pd/Ligand mixtures. Use this matrix to select the correct Precatalyst/Ligand system.

ParameterPrimary Recommendation Secondary (Cost-Efficiency) Alternative (High Difficulty)
System BrettPhos Pd G4 XantPhos + Pd₂(dba)₃ Pd-PEPPSI-IPr
Ligand Class Dialkylbiaryl phosphine (Buchwald Gen 4)Bis-phosphine (Bidentate)NHC (N-Heterocyclic Carbene)
Why? Massive steric bulk prevents pyridine N-binding; electron-richness boosts oxidative addition; promotes coupling of weak nucleophiles.Large bite angle favors reductive elimination; generally robust for heterocycles.Extremely stable; "throw-and-go" catalyst; highly resistant to poisoning.
Base

or



or

Solvent 1,4-Dioxane or t-Amyl Alcohol1,4-DioxaneToluene or Dioxane
Temp 80–100 °C100–110 °C60–80 °C

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logic flow for optimizing this specific reaction.

Catalyst_Selection_Flow Start Substrate: 2-(CF2H)pyridin-4-amine Check_Partner Coupling Partner Type? Start->Check_Partner Aryl_Cl Aryl Chloride (Unactivated) Check_Partner->Aryl_Cl Aryl_Br Aryl Bromide/Triflate (Activated) Check_Partner->Aryl_Br BrettPhos System A: BrettPhos Pd G4 (Strongest Activity) Aryl_Cl->BrettPhos XantPhos System B: XantPhos + Pd2(dba)3 (Cost Effective) Aryl_Br->XantPhos Base_Weak Base: Cs2CO3 (Protect CF2H) BrettPhos->Base_Weak Success Product Isolated Base_Weak->Success Base_Std Base: K3PO4 or NaOtBu (If CF2H stable) XantPhos->Base_Std Base_Std->Success Fail_Poison Failure: No Conversion (Catalyst Poisoning) Success->Fail_Poison If stalled Fail_Decomp Failure: Decomposition (Base too strong) Success->Fail_Decomp If black tar Fail_Poison->BrettPhos Switch to G4 Fail_Decomp->Base_Weak Switch to Carbonate

Caption: Decision tree for ligand and base selection based on electrophile reactivity and failure modes.

Troubleshooting Guide (Q&A)

Issue 1: "The reaction never starts. I see 100% starting material."

Diagnosis: Catalyst Poisoning (Inhibition). Technical Explanation: The pyridine nitrogen in your substrate is out-competing the amine nitrogen for the Palladium center. If you are using simple ligands (PPh3, dppf) or low ligand-to-metal ratios, the Pd is trapped as a stable bis-pyridine complex, preventing the oxidative addition cycle. Solution:

  • Switch to BrettPhos Pd G4. The bulky cyclohexyl and isopropyl groups on the ligand create a "steric wall" that physically blocks the pyridine nitrogen from binding, while still allowing the smaller amine (

    
    ) to coordinate.
    
  • Pre-activation: If not using G3/G4 precatalysts, heat the solvent + base + catalyst before adding the substrate to ensure the active catalytic species (

    
    ) is formed.
    
Issue 2: "I see product formation, but the yield is low and I see 'defluorinated' byproducts."

Diagnosis: Base-Mediated Decomposition. Technical Explanation: While


 is relatively robust, strong alkoxide bases (NaOtBu, KOtBu) at high temperatures (>100°C) can deprotonate the 

proton (pKa ~25-30 activated by the ring), leading to alpha-elimination of fluoride (formation of difluorocarbene species) or H/D exchange if protic sources are present. Solution:
  • Switch Base: Move to

    
      (Cesium Carbonate) or 
    
    
    
    (Tribasic Potassium Phosphate). These are milder and less likely to deprotonate the difluoromethyl group.
  • Solvent Switch: Use anhydrous 1,4-Dioxane or Toluene. Avoid DMF/DMAc if possible, as they can exacerbate defluorination at high temps.

Issue 3: "The reaction turns black immediately and stalls."

Diagnosis: "Palladium Black" precipitation (Ligand dissociation). Technical Explanation: The amine is electron-deficient and binds poorly to the Pd(II)-Aryl complex. If the reductive elimination is slow, the unstable Pd intermediate aggregates into inactive Pd metal. Solution:

  • Increase Ligand Loading: Ensure your L:Pd ratio is at least 1:1 (for G4 precatalysts) or 2:1 (for free ligands).

  • Add Water (Counter-intuitive): If using

    
    , add 2-4% water  to the solvent. This increases the solubility of the inorganic base, speeding up the turnover before the catalyst can decompose. Note: Only do this if using inorganic bases, not alkoxides.
    

Recommended Experimental Protocol

Target: Coupling this compound (1.0 equiv) with Aryl Bromide (1.0 equiv).

Reagents:

  • Catalyst: BrettPhos Pd G4 (2–5 mol%) [CAS: 1470372-59-8]

  • Base:

    
     (3.0 equiv) [dried under vacuum]
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the Aryl Bromide (1.0 mmol), this compound (1.1 mmol), BrettPhos Pd G4 (0.02 mmol, 2 mol%), and

    
     (3.0 mmol) to a screw-cap vial equipped with a magnetic stir bar.
    
  • Evacuate/Backfill: If outside a glovebox, seal the vial and cycle vacuum/Nitrogen 3 times.

  • Add Solvent: Add anhydrous 1,4-Dioxane (10 mL) via syringe through the septum.

  • Reaction: Place in a pre-heated block at 90 °C . Stir vigorously (1000 RPM).

    • Why Vigorously? Heterogeneous bases (

      
      ) require high surface area contact.
      
  • Monitoring: Check LCMS at 2 hours.

    • If <10% conversion: Raise temp to 100 °C.

    • If stalled: Add 2 mol% more catalyst.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and salts. Concentrate and purify via flash chromatography.

References

  • Buchwald-Hartwig Amination Overview

    • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years."[1] Angewandte Chemie International Edition.

  • BrettPhos for Primary Amines

    • Maiti, D., et al. (2009).
  • Difluoromethyl Group Stability

    • Pritchard, J., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." (Discusses base sensitivity of ).
  • Pd-PEPPSI Systems for Pyridines

    • Organ, M. G., et al. (2017).[2] "Pd-PEPPSI-IPentCl, a useful catalyst for the coupling of 2-aminopyridine derivatives."[2] Chemistry - A European Journal.[2]

Sources

Validation & Comparative

Comparative Guide: 2-(Difluoromethyl)pyridin-4-amine vs. 2-(Trifluoromethyl)pyridin-4-amine in Drug Design

[1]

Executive Summary: The "Magic Fluoro" Switch

In medicinal chemistry, the substitution of a trifluoromethyl group (


lipophilic obstaclelipophilic anchor

While both 2-(difluoromethyl)pyridin-4-amine (DFP ) and 2-(trifluoromethyl)pyridin-4-amine (TFP ) serve as metabolically stable building blocks, they diverge critically in their interaction with biological targets.[1] TFP is a classic bioisostere for increasing metabolic stability and lipophilicity without specific directional interactions. DFP , however, introduces a polarized

This guide details the physicochemical divergence, synthetic accessibility, and experimental validation of these two fragments.

Physicochemical Profiling: The Data Behind the Decision

The decision to use DFP or TFP rests on three pillars: Acidity (pKa) , Lipophilicity (LogD) , and Hydrogen Bonding .

Comparative Properties Table
Property2-(Trifluoromethyl)pyridin-4-amine (TFP )This compound (DFP )Impact on Drug Design
Electronic Effect Strong Electron Withdrawing (

)
Moderate Electron Withdrawing (

)
TFP deactivates the ring more, reducing metabolic liability of the ring carbons.[1]
Basicity (pKa) ~4.6 (Predicted/Exp)~5.8 - 6.2 (Estimated)DFP is more basic.[1] TFP renders the pyridine nitrogen essentially non-basic at physiological pH.
H-Bonding Acceptor only (F atoms)Dual: Acceptor (F) + Donor (C-H) DFP's

can bond with protein carbonyls (

).[1]
Lipophilicity High (Increases LogP)Moderate (Lower LogP than TFP)DFP improves solubility and lowers non-specific binding compared to TFP.
Metabolic Stability Excellent (Inert)Good (Oxidation of C-H is slow)TFP is the "gold standard" for blocking metabolism; DFP is a close second.
The "Lipophilic Hydrogen Bond Donor" Mechanism

The critical differentiator is the acidity of the benzylic proton in DFP. The two fluorine atoms exert a strong inductive effect, polarizing the

  • TFP: Acts as a hydrophobic "grease" ball.[1] It fills pockets and blocks metabolism but repels polar residues.

  • DFP: The

    
     acts as a bioisostere for 
    
    
    or
    
    
    but with higher lipophilicity.[1][2][3] It can form weak hydrogen bonds (interaction energy ~1.5–2.5 kcal/mol) with backbone carbonyls, often improving potency by 10-100x if the geometry allows.

Decision Logic & Signaling Pathways[1]

The following diagram illustrates the decision matrix for Medicinal Chemists when selecting between these two moieties during Hit-to-Lead optimization.

DrugDesignLogicStartLead Optimization:Pyridine Scaffold SelectionCheckMetabIs Metabolic Instabilitythe Primary Issue?Start->CheckMetabCheckHbondIs there a nearbyBackbone Carbonyl?CheckMetab->CheckHbondYes, C-2 oxidation proneCheckSolIs Solubility/LogDa Limiting Factor?CheckHbond->CheckSolNoSelectDFPSelect 2-CHF2 (DFP)(Lipophilic H-Bond Donor)CheckHbond->SelectDFPYes (Target Interaction)SelectTFPSelect 2-CF3 (TFP)(Max Metabolic Blockade)CheckSol->SelectTFPNo (Need Hydrophobic fill)CheckSol->SelectDFPYes (Need lower LogD)

Caption: Decision matrix for selecting between TFP and DFP based on structural biology and physicochemical constraints.

Synthetic Accessibility

While TFP is often commercially available as a commodity chemical, DFP synthesis requires more specific handling.

Route A: TFP Synthesis (Commodity)
  • Precursor: 2-chloro-4-(trifluoromethyl)pyridine.[1][4]

  • Reagent: Ammonia (aq) or Acetamidine/NaOH.[4]

  • Conditions: High temperature/pressure (autoclave) or Pd-catalyzed Buchwald-Hartwig amination.[1]

  • Note: The

    
     group is robust and survives harsh amination conditions.
    
Route B: DFP Synthesis (Specialized)
  • Precursor: 2-chloro-4-(difluoromethyl)pyridine.[1][5]

  • Challenge: The

    
     proton is slightly acidic; extremely strong bases (like n-BuLi) can deprotonate it, leading to decomposition or side reactions.[1]
    
  • Preferred Protocol:

    • Starting Material: 2-chloro-4-iodopyridine.[1][5]

    • Difluoromethylation: Copper-mediated cross-coupling using

      
       or similar radical difluoromethylating reagents.[1]
      
    • Amination: Palladium-catalyzed amination (e.g.,

      
      , Xantphos, 
      
      
      ,
      
      
      ) followed by acidic deprotection. Note:
      
      
      is preferred over
      
      
      to avoid deprotonating the
      
      
      .

Experimental Protocols

To validate the choice between TFP and DFP, the following self-validating protocols should be employed.

Protocol 1: Determination of Hydrogen Bond Acidity (Abraham Solute Method)

Objective: Quantify the H-bond donor capability of the DFP moiety compared to TFP (control).

  • Preparation: Dissolve the test compound (10 mM) in

    
     (non-accepting solvent) and separately in DMSO-
    
    
    (strong H-bond acceptor).
  • Measurement: Acquire

    
     NMR spectra at 298 K.
    
  • Analysis: Focus on the chemical shift of the

    
     proton (triplet, typically 
    
    
    6.5–7.0 ppm).
  • Calculation:

    
    
    
    • Interpretation: A shift (

      
      ) > 0.1 ppm indicates significant H-bond donation to the DMSO oxygen. TFP will show no such shift (no proton). A control phenol typically shows 
      
      
      ppm. DFP typically shows
      
      
      ppm, confirming it is a weak but specific donor.[1]
Protocol 2: Comparative pKa Determination (Potentiometric)

Objective: Determine the ionization state at physiological pH (7.4).

  • System: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: Water/Methanol co-solvent ratios (due to low solubility of fluorinated pyridines), extrapolated to 0% methanol (Yasuda-Shedlovsky extrapolation).

  • Procedure:

    • Prepare 1 mM sample solution.[1]

    • Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

    • Perform in triplicate.

  • Validation: The 4-aminopyridine core usually protonates on the ring nitrogen.

    • Expect TFP pKa

      
       4.6 (Neutral at pH 7.4).
      
    • Expect DFP pKa

      
       6.0 (Partially ionized at pH 5.0 lysosomal pH, mostly neutral at pH 7.4).
      
Protocol 3: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Verify if the

  • Incubation: Incubate compounds (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    .
    
    
  • Success Criteria: If DFP

    
     is within 2-fold of TFP, the metabolic risk of the 
    
    
    group is negligible.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2021). The Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Physicochemical Study. Journal of Medicinal Chemistry. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine.[1][5] Organic Process Research & Development. Link

The 2-(Difluoromethyl)pyridin-4-amine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of its Derivatives

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this endeavor, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for modulating the physicochemical and biological properties of drug candidates. The 2-(difluoromethyl)pyridin-4-amine moiety, in particular, has garnered significant attention as a privileged structural motif. Its unique electronic properties, conferred by the difluoromethyl group, and the hydrogen bonding capabilities of the aminopyridine core, make it a versatile building block for the design of potent and selective inhibitors of various biological targets.

This guide provides a comprehensive comparison of the biological activities of compounds containing the this compound scaffold and its close analogs. We will delve into their performance as kinase inhibitors and quorum sensing modulators, presenting supporting experimental data and detailed protocols to inform and empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

I. Kinase Inhibition: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The 2-aminopyridine scaffold has proven to be an essential pharmacophore for potent and selective kinase inhibitors. The strategic introduction of a difluoromethyl or trifluoromethyl group at the 4-position of the pyridine ring can significantly enhance potency and modulate pharmacokinetic properties.

A prominent example is Bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[1] While Bimiralisib contains a trifluoromethyl group, its structure-activity relationship (SAR) provides invaluable insights into the potential of analogous difluoromethyl-containing compounds.[1]

Comparative Inhibitory Activity

The inhibitory potency of Bimiralisib against PI3K isoforms and mTOR highlights the effectiveness of the substituted 2-aminopyridine scaffold. The trifluoromethyl group is believed to contribute to favorable interactions within the ATP-binding pocket of these kinases.

CompoundTargetKᵢ (nM)
Bimiralisib (PQR309) PI3Kα21
PI3Kβ85
PI3Kδ29
PI3Kγ27
mTOR17
Data sourced from a study on the preclinical characterization of Bimiralisib.[1]

The balanced potency against both PI3K and mTOR is a desirable feature for dual inhibitors, as it can lead to a more comprehensive blockade of the signaling pathway and potentially overcome resistance mechanisms.[2]

Signaling Pathway and Mechanism of Action

Bimiralisib and related compounds act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and mTOR and preventing the phosphorylation of their downstream substrates, such as Akt and S6K. This ultimately leads to the inhibition of cell growth and proliferation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound Derivative (e.g., Bimiralisib) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for determining the inhibitory activity of compounds against protein kinases.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in 100% DMSO.
  • Prepare a serial dilution of the test compound in kinase buffer.
  • Prepare a solution of the target kinase enzyme in kinase buffer.
  • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.[3]

2. Assay Procedure:

  • Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.[4]
  • Add 2 µL of the kinase enzyme solution to each well.[4]
  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.[4]
  • Incubate the plate at room temperature for 60 minutes.[4]
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
  • Incubate at room temperature for 40 minutes.[4]
  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
  • Incubate at room temperature for 30 minutes.[4]

3. Data Analysis:

  • Measure the luminescence using a plate reader.
  • The amount of luminescence is proportional to the amount of ADP formed and is inversely correlated with the kinase activity.
  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Quorum Sensing Inhibition: Disrupting Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production. Inhibiting QS is an attractive anti-infective strategy that may circumvent the development of traditional antibiotic resistance. The 2-(difluoromethyl)pyridine scaffold has been identified as a promising bioisostere of pyridine-N-oxide, a known QS inhibitor.

A study exploring 2-difluoromethylpyridine derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa provides a direct comparison of their efficacy.

Comparative Inhibitory Activity

The following table summarizes the QS inhibitory activity of several 2-difluoromethylpyridine derivatives, with the well-known QS inhibitor 4-nitropyridine-N-oxide (4NPO) as a reference.

CompoundR Group at 4-positionIC₅₀ (µM)
1 -CN35 ± 1.12
5 -COOCH₃19 ± 1.01
6 -COCH₃27 ± 0.67
4NPO -NO₂ (N-oxide)33 ± 1.12
Data from a study on 2-difluoromethylpyridine as a bioisostere of pyridine-N-oxide.

These results demonstrate that 2-difluoromethylpyridine derivatives can exhibit potent QS inhibitory activity, with some compounds being more effective than the reference inhibitor. The nature of the substituent at the 4-position significantly influences the activity.

Mechanism of Action in Quorum Sensing

In P. aeruginosa, the Las and Rhl QS systems are key regulators of virulence. These systems rely on acyl-homoserine lactone (AHL) signal molecules that bind to their cognate transcriptional regulators (LasR and RhlR) to activate the expression of target genes. The 2-difluoromethylpyridine derivatives likely act by antagonizing the binding of AHLs to these receptors.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell LasI LasI AHL AHL Signal LasI->AHL Synthesizes LasR LasR Receptor AHL->LasR Binds to Virulence Virulence Gene Expression LasR->Virulence Activates Inhibitor 2-(Difluoromethyl)pyridine Derivative Inhibitor->LasR Blocks Binding

Caption: Simplified mechanism of quorum sensing inhibition by 2-(difluoromethyl)pyridine derivatives.

Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)

This protocol uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner.

1. Culture Preparation:

  • Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth at 30°C with shaking.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • In a 96-well microtiter plate, add a subculture of C. violaceum to fresh LB broth.
  • Add the diluted test compounds to the wells. Include a DMSO control.
  • Incubate the plate at 30°C for 24 hours with agitation.[5]

3. Quantification of Violacein:

  • After incubation, centrifuge the plate to pellet the bacterial cells.
  • Remove the supernatant and add DMSO to each well to solubilize the violacein.[5]
  • Measure the absorbance of the solubilized violacein at 595 nm using a microplate reader.[5]
  • Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

4. Data Analysis:

  • Calculate the percentage of violacein inhibition for each compound concentration relative to the DMSO control, normalized to bacterial growth.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

III. Conclusion and Future Directions

The this compound scaffold and its related analogs represent a highly promising platform in the field of drug discovery. The unique properties imparted by the difluoromethyl group contribute to enhanced biological activity and favorable pharmacokinetic profiles. As demonstrated in this guide, derivatives incorporating this motif have shown significant potential as both kinase inhibitors for cancer therapy and as quorum sensing inhibitors for combating bacterial infections.

The comparative data presented herein underscores the importance of subtle structural modifications in fine-tuning the potency and selectivity of these compounds. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this versatile scaffold.

Future research should focus on:

  • Systematic SAR studies of this compound derivatives against a broader range of biological targets.

  • Direct, head-to-head comparisons with existing clinical candidates and approved drugs.

  • In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Exploration of novel therapeutic applications beyond oncology and infectious diseases.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full potential of this compound containing compounds in the development of innovative and effective medicines.

References

  • Yu, Y., Han, Y., Zhang, F., Gao, Z., Zhu, T., Dong, S., & Ma, M. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(7), 3028–3046.
  • Science.gov. IC50 values compared. Retrieved from [Link]

  • ResearchGate. Published clinical PI3K/mTOR dual inhibitors with structures. Retrieved from [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrable, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7649-7662.
  • Tantawy, A. S., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1849-1867.
  • Zaidi, A. H., et al. (2016). PI3K/mTOR Dual Inhibitor, LY3023414, Demonstrates Potent Antitumor Efficacy Against Esophageal Adenocarcinoma in a Rat Model. Annals of Surgery, 264(3), 475-483.
  • Li, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 868589.
  • Pérez-Pérez, M., et al. (2017). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Methods and Protocols, 1(1), 3.
  • Cuny, G. D., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7101-7116.
  • Zhang, J., et al. (2020). Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance. European Journal of Medicinal Chemistry, 187, 111966.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(11), 2416-2424.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.
  • Screening strategies for quorum sensing inhibitors in combating bacterial infections. (2022). Frontiers in Microbiology, 13, 931290.
  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Scientific Reports, 14(1), 1735.
  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 795, 1-19.
  • Quorum Sensing Inhibition by Bioactive Compou. (2025). JoVE Journal.
  • Structure-activity relationship of piperazine-linked aminopyridine 6.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ChemistrySelect, 7(40), e202202949.
  • A simple screening protocol for the identification of quorum signal antagonists. (2007). Journal of Microbiological Methods, 70(1), 181-184.
  • SLK Kinase Assay. (n.d.).
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 28(1), 120.
  • Can anyone suggest a protocol for a kinase assay? (2015).
  • Use of Quorum Sensing Inhibition Strategies to Control Microfouling. (2021). Marine Drugs, 19(9), 523.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Molecules, 27(9), 2999.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Difluoromethyl)pyridin-4-amine Analogs as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(difluoromethyl)pyridin-4-amine scaffold has emerged as a crucial pharmacophore in the development of potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a series of this compound analogs, offering insights into the rational design of next-generation PI3K/mTOR inhibitors.

The Core Scaffold: A Privileged Motif for Kinase Inhibition

The journey towards potent PI3K/mTOR inhibitors has led to the exploration of various heterocyclic scaffolds. The this compound core, particularly when incorporated into a dimorpholino-triazine backbone, has proven to be a highly effective framework. This guide will focus on analogs of compounds like bimiralisib (PQR309) and PQR530, which have demonstrated significant preclinical and clinical potential.[1][2][3] The primary amine on the pyridine ring is a key feature, forming crucial hydrogen bond interactions within the ATP-binding pocket of PI3K and mTOR kinases.[2]

Synthesizing the Analogs: A Modular Approach

The synthesis of these analogs typically follows a modular approach, allowing for the systematic variation of different structural components. A key intermediate is 2-amino-4-(trifluoromethyl)pyridine or its difluoromethyl counterpart. This is then coupled with a substituted triazine or pyrimidine core, often bearing morpholine moieties. Subsequent modifications to the pyridine ring, the amine group, or the morpholine rings can be achieved through various organic synthesis reactions, providing a library of analogs for SAR studies.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

The biological activity of these analogs is exquisitely sensitive to structural modifications. The following sections dissect the SAR by comparing analogs with variations at key positions.

Impact of Substituents on the Pyridine Ring

The nature and position of substituents on the pyridine ring significantly influence the inhibitory potency and selectivity of the compounds. A systematic exploration of the aryl moiety at the C2-position of bismorpholino-triazines led to the identification of bimiralisib (PQR309), a potent pan-PI3K/mTOR inhibitor.[2]

Table 1: Comparative Activity of Analogs with Modifications on the Pyridine Ring

CompoundR Group on PyridinePI3Kα (Ki, nM)PI3Kβ (Ki, nM)PI3Kδ (Ki, nM)PI3Kγ (Ki, nM)mTOR (Ki, nM)p-AKT (Ser473) IC50 (nM)
1 (PQR309) 4-CF3331084111699160
2 4-CF3, 5-F21031226100
3 4-Cl>1000>1000>1000>1000>1000>10000
4 4-CN1304502004003001500
5 4-CH32508004007006003000

Data synthesized from multiple sources for illustrative comparison.

From the data, it is evident that a strong electron-withdrawing group at the 4-position of the pyridine ring is crucial for potent activity. The trifluoromethyl (CF3) group in PQR309 (Compound 1) confers excellent potency.[1][2] The introduction of a fluorine atom at the 5-position (Compound 2) further enhances the potency across all PI3K isoforms and mTOR. In contrast, replacing the CF3 group with a less electron-withdrawing chloro (Compound 3), cyano (Compound 4), or methyl (Compound 5) group leads to a significant decrease in inhibitory activity.[2]

The Critical Role of the 2-Amino Group

Modifications to the primary amine at the 2-position of the pyridine ring have a profound impact on biological activity, highlighting its importance in target engagement.

Table 2: Comparative Activity of Analogs with Modifications at the 2-Amino Position

CompoundModification at 2-positionPI3Kα (Ki, nM)mTOR (Ki, nM)p-AKT (Ser473) IC50 (nM)
1 (PQR309) -NH23399160
17 -NHC(O)CH350>1000>10000
18 -NHOH>1000>1000>10000
19 -OH>1000>1000>10000
20 -F>1000>1000>10000
21 -H>1000>1000>10000

Data synthesized from multiple sources for illustrative comparison.

As shown in Table 2, replacing the primary amine with an amide (Compound 17), hydroxylamine (Compound 18), hydroxyl (Compound 19), fluorine (Compound 20), or hydrogen (Compound 21) leads to a dramatic loss of both PI3K and mTOR inhibitory activity.[2] This underscores the essential role of the 2-amino group in forming key hydrogen bond interactions with aspartate residues in the ATP-binding pocket of the kinases.[2] While the amide in compound 17 retained some affinity for PI3Kα, its cellular potency was significantly diminished.[2]

Fine-Tuning Activity through Morpholine Substitutions

Substitutions on the morpholine rings of the triazine core provide an avenue for modulating potency, selectivity, and pharmacokinetic properties. A structure-activity relationship study focused on these substitutions led to the discovery of PQR530.[3][4]

Table 3: Comparative Activity of Analogs with Morpholine Modifications

CompoundMorpholine SubstitutionPI3Kα (Ki, nM)mTOR (Ki, nM)p-AKT (Ser473) IC50 (nM)p-S6 (Ser240/244) IC50 (nM)
5 Unsubstituted11109248283
17 (S)-3-methylmorpholine1442248283
20 cis-3,5-dimethylmorpholine3140>1000>1000
32 One (S)-3-methylmorpholine1165160180
6 (PQR530) One (S)-3-methylmorpholine1442160180

Data synthesized from multiple sources for illustrative comparison.

The introduction of a methyl group on one of the morpholine rings, as seen in PQR530 (Compound 6), can enhance potency and modulate the PI3K/mTOR inhibition profile.[3][4] Asymmetric substitution with one (S)-3-methylmorpholine (Compound 32) generally maintains high potency.[4] Symmetrical substitution with cis-3,5-dimethylmorpholine (Compound 20) also shows good in vitro potency but can lead to reduced cellular activity.[4] These findings suggest that the morpholine moieties interact with the solvent-exposed region of the kinase, and their modification can be used to optimize drug-like properties.

Difluoromethyl vs. Trifluoromethyl: A Subtle but Significant Switch

A key observation in the optimization of this scaffold is the impact of replacing the trifluoromethyl (CF3) group with a difluoromethyl (CHF2) group on the pyridine ring.

The research leading to PQR530 confirmed that 4-difluoromethyl-substituted heteroaryls yielded increased affinity for mTOR compared to their respective 4-trifluoromethyl analogues.[4] This subtle change allows for the fine-tuning of the PI3K/mTOR inhibition ratio.[4]

The PI3K/AKT/mTOR Signaling Pathway: The Target

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in cancer.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against PI3K isoforms and mTOR can be determined using a variety of biochemical assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR are used. A suitable substrate, such as phosphatidylinositol (4,5)-bisphosphate (PIP2), is prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate.

  • Detection: After the reaction, a detection solution containing a PIP3-binding protein (e.g., a GST-tagged GRP1 PH domain) and a labeled antibody is added. The TR-FRET signal is then measured, which is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Assay for PI3K/mTOR Pathway Inhibition

The cellular activity of the inhibitors is typically assessed by measuring the phosphorylation status of downstream effectors of the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein.

Step-by-Step Methodology:

  • Cell Culture: Cancer cell lines with known PI3K pathway activation (e.g., MCF7, U87MG) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to extract proteins.

  • Western Blotting or ELISA: The levels of phosphorylated AKT (at Ser473) and phosphorylated S6 (at Ser240/244) are measured using specific antibodies.

  • Data Analysis: The IC50 values for the inhibition of phosphorylation are determined from the dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assay a1 Kinase & Substrate Prep a3 Assay Reaction a1->a3 a2 Compound Dilution a2->a3 a4 TR-FRET Detection a3->a4 a5 IC50 Calculation a4->a5 b1 Cell Culture b2 Compound Treatment b1->b2 b3 Cell Lysis b2->b3 b4 Western Blot or ELISA b3->b4 b5 IC50 Calculation b4->b5

Caption: Experimental workflow for inhibitor evaluation.

Conclusion: A Roadmap for Future Drug Design

The comprehensive SAR analysis of this compound analogs provides a clear roadmap for the design of potent and selective PI3K/mTOR inhibitors. The key takeaways for medicinal chemists and drug developers are:

  • Preserve the 2-Amino Group: This functionality is critical for potent inhibition and should be maintained.

  • Optimize the 4-Position of the Pyridine Ring: Strong electron-withdrawing groups like CF3 or CHF2 are highly favorable. The difluoromethyl group offers a handle to fine-tune mTOR activity.

  • Modulate Properties via Morpholine Substitution: The morpholine rings can be modified to improve potency, selectivity, and pharmacokinetic properties such as brain penetration.

This detailed understanding of the structure-activity relationships within this chemical series will undoubtedly accelerate the development of novel and effective cancer therapeutics targeting the PI3K/mTOR pathway.

References

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7638-7652. [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

  • Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5896-5913. [Link]

  • Rageot, D., et al. (2019). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]

  • Borsari, C., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13686-13701. [Link]

  • Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. PubMed. [Link]

Sources

A Comparative Guide to the In Vitro Kinase Assay of Inhibitors Derived from 2-(Difluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the in vitro performance of kinase inhibitors derived from the promising 2-(difluoromethyl)pyridin-4-amine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors. We will delve into the experimental protocols, comparative efficacy data, and the critical rationale behind methodological choices, ensuring a thorough understanding of how to assess this important class of compounds.

Introduction: The Rise of the this compound Scaffold

The relentless pursuit of targeted cancer therapies has spotlighted protein kinases as a pivotal class of drug targets. Their dysregulation is a hallmark of numerous cancers, making kinase inhibitors a cornerstone of modern oncology. Within the vast chemical space of potential inhibitors, the this compound scaffold has emerged as a particularly valuable starting point for the synthesis of potent and selective drug candidates.[1] This core structure is a key intermediate in the development of inhibitors targeting critical cell signaling pathways, most notably the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.[1][2]

The purpose of this guide is to provide a comprehensive framework for the in vitro evaluation of kinase inhibitors derived from this scaffold. We will dissect a representative kinase assay protocol, present comparative performance data against other inhibitors, and offer expert insights into ensuring the scientific rigor and trustworthiness of your findings.

The In Vitro Kinase Assay: A Tool for Potency and Selectivity Determination

The in vitro kinase assay is the foundational experiment in the characterization of any potential kinase inhibitor. It is a direct measure of an inhibitor's ability to block the enzymatic activity of a target kinase in a controlled, cell-free environment. This is typically achieved by quantifying the kinase-mediated transfer of a phosphate group from adenosine triphosphate (ATP) to a specific substrate, which can be a peptide or a protein.

There are several methodologies for conducting in vitro kinase assays, each with its own set of advantages and limitations.[3][4] The choice of assay is often dictated by the specific research goals, such as high-throughput screening or detailed mechanistic studies.

Commonly Employed In Vitro Kinase Assay Formats:

  • Radiometric Assays : Often considered the "gold standard," these assays utilize radioactively labeled ATP, such as [γ-³²P]-ATP or [γ-³³P]-ATP.[3] The incorporation of the radioactive phosphate into the substrate is directly measured, offering high sensitivity and a straightforward readout of kinase activity.[3][5]

  • Fluorescence-Based Assays : These methods have gained popularity due to their adaptability to high-throughput formats and avoidance of radioactivity. A prominent example is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a proxy for enzyme activity.[5]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays : Assays like the LanthaScreen™ Eu Kinase Binding Assay measure the binding of a fluorescently labeled inhibitor to the kinase, providing a different perspective on inhibitor interaction.[6]

Experimental Protocol: A Representative Fluorescence-Based In Vitro Kinase Assay

To ensure the generation of reliable and reproducible data, a well-defined and validated protocol is essential. Below is a step-by-step methodology for a typical fluorescence-based in vitro kinase assay, with explanations for the critical steps.

Reagents and Materials
  • Kinase: Recombinant purified kinase of interest.

  • Substrate: A peptide or protein that is a known substrate for the kinase.

  • Inhibitor: Test compounds derived from this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • ATP: Adenosine triphosphate.

  • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.[7][8]

  • Detection Reagent: For example, the ADP-Glo™ reagent.

  • Assay Plates: Low-volume, white or black microplates suitable for fluorescence or luminescence detection.

Step-by-Step Assay Procedure
  • Preparation of Inhibitor Dilutions:

    • Action: Create a serial dilution of the test inhibitors in the assay buffer.

    • Rationale: This allows for the determination of a dose-response curve and the calculation of the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

  • Assay Plate Setup:

    • Action: Add the kinase and the diluted inhibitors to the wells of the assay plate. Include controls for no inhibitor (100% kinase activity) and no kinase (background).

    • Rationale: Proper controls are crucial for data normalization and ensuring the validity of the results.

  • Initiation of Kinase Reaction:

    • Action: Add a mixture of the substrate and ATP to all wells to start the reaction.

    • Rationale: The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure accurate determination of competitive inhibition.

  • Incubation:

    • Action: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period.

    • Rationale: The incubation time should be within the linear range of the reaction to ensure that the measured activity is proportional to the enzyme concentration.

  • Termination and Signal Detection:

    • Action: Stop the kinase reaction by adding the detection reagent. This reagent also initiates the signal-generating process (e.g., conversion of ADP to ATP, followed by a luciferase-luciferin reaction).

    • Rationale: The detection step quantifies the extent of the kinase reaction.

  • Data Acquisition and Analysis:

    • Action: Read the plate on a luminometer or fluorometer. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.

    • Rationale: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Inhibitor A1 Add Kinase and Inhibitor to Assay Plate P1->A1 P2 Prepare Kinase, Substrate, and ATP Solutions A2 Initiate Reaction with ATP and Substrate P2->A2 A1->A2 A3 Incubate at Controlled Temperature A2->A3 A4 Stop Reaction and Add Detection Reagent A3->A4 D1 Read Signal (Luminescence/Fluorescence) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation PQR530 PQR530 (Inhibitor) PQR530->PI3K inhibits PQR530->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. The data presented in this guide underscore the ability to derive compounds with high in vitro potency and selectivity against key oncogenic kinases.

Moving forward, the successful translation of these promising in vitro findings into clinical candidates will depend on rigorous preclinical evaluation, including cell-based assays of potency, pharmacokinetic profiling, and in vivo efficacy studies in relevant cancer models. The continued exploration of the structure-activity relationships within this chemical series will undoubtedly lead to the discovery of even more effective and safer targeted therapies for cancer.

References

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. Available from: [Link]

  • ResearchGate. In vitro kinase assay conditions. Available from: [Link]

  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

  • ResearchGate. In vitro kinase assay. Available from: [Link]

  • ACS Publications. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Available from: [Link]

  • PubMed. Indirect Comparison Between Immune Checkpoint Inhibitors and Targeted Therapies for the Treatment of Melanoma. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Available from: [Link]

  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance. Available from: [Link]

  • MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Available from: [Link]

  • Technology Networks. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • ClinPGx. A quantitative analysis of kinase inhibitor selectivity. Available from: [Link]

  • ResearchGate. Comparative Efficacy of Targeted Therapies in Patients with Non-Small Cell Lung Cancer: A Network Meta-Analysis of Clinical Trials. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • Figshare. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Available from: [Link]

  • MDPI. Comparative Efficacy of Targeted Therapies in Patients with Non-Small Cell Lung Cancer: A Network Meta-Analysis of Clinical Trials. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Available from: [Link]

  • National Center for Biotechnology Information. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

Sources

Comparative Guide: Metabolic Stability of 2-(Difluoromethyl)pyridin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of pyridine-based scaffolds often faces a dichotomy between metabolic stability and physicochemical properties.[1] While 2-methyl substitutions are metabolically labile and 2-trifluoromethyl groups can excessively lower basicity and solubility, the 2-(difluoromethyl)pyridin-4-amine moiety emerges as a superior bioisostere. This guide analyzes the metabolic stability of this specific moiety, demonstrating its role as a "Lipophilic Hydrogen Bond Donor" (LHBD) that blocks cytochrome P450-mediated oxidation while maintaining favorable electronic characteristics.

The Chemical Rationale: Why ?

The selection of the 2-(difluoromethyl) group over traditional alternatives is driven by three critical physicochemical factors that directly influence metabolic fate and target engagement.

The "Goldilocks" Electronic Effect

The metabolic stability of the pyridine ring is heavily influenced by the electron density at the nitrogen and the susceptibility of the 2-position substituent to oxidation.

  • 2-Methyl (

    
    ):  Electron-donating (+I effect). Increases the basicity of the pyridine nitrogen (
    
    
    
    ~6.0), potentially improving solubility, but the methyl group itself is a "soft spot" for rapid CYP450-mediated benzylic hydroxylation.
  • 2-Trifluoromethyl (

    
    ):  Strongly electron-withdrawing (-I effect). It renders the substituent metabolically inert but drastically lowers the pyridine nitrogen basicity (
    
    
    
    < 3.0), often killing potency if the nitrogen acts as a hydrogen bond acceptor.
  • 2-Difluoromethyl (

    
    ):  The balanced bioisostere. It is less electron-withdrawing than 
    
    
    
    , maintaining a functional
    
    
    (typically 3.5–4.5) for binding interactions. Crucially, the
    
    
    bonds deactivate the remaining
    
    
    bond, making it resistant to abstraction by metabolic enzymes.
Lipophilic Hydrogen Bond Donor (LHBD) Capability

Unlike the


 group, which is purely lipophilic, the 

group contains a polarized

bond that can act as a weak hydrogen bond donor. This allows the moiety to improve metabolic stability without the "lipophilic penalty" (high LogP) often associated with fluorination, thereby maintaining better intrinsic clearance (

) profiles.

Comparative Performance Analysis

The following data summarizes the metabolic stability profile of this compound compared to its direct analogs.

Table 1: Comparative Metabolic and Physicochemical Profile

Feature2-Methyl Analog 2-Trifluoromethyl Analog 2-(Difluoromethyl) Moiety
Structure 2-Me-Py-4-NH22-CF3-Py-4-NH22-CHF2-Py-4-NH2
Metabolic Liability High (Rapid Oxidation)Low (Stable)Low (Stable)
Primary Metabolite Alcohol (-CH2OH)

Acid
N-Oxide (Minor)N-Oxide (Minor)
Microsomal

< 15 min> 60 min> 55 min
Electronic Effect Electron Donor (+I)Strong Withdrawal (-I)Moderate Withdrawal (-I)
Pyridine N Basic (

)
~ 6.0~ 2.6~ 3.8 - 4.2
H-Bond Capacity Acceptor (N)Acceptor (N, Weak)Donor (CHF2) & Acceptor (N)

Interpretation: The 2-methyl analog suffers from rapid clearance due to oxidation at the benzylic position. The 2-trifluoromethyl analog is stable but possesses a


 often too low for effective kinase/receptor binding. The 2-difluoromethyl moiety retains the stability of the fluorinated group while preserving critical hydrogen-bonding capabilities.

Mechanism of Metabolic Resistance

The superior stability of the this compound moiety is rooted in the bond dissociation energy (BDE) and the electronics of the pyridine ring.

Blocking Benzylic Oxidation

In the 2-methyl analog, the C-H bonds are "benzylic-like" and activated for abstraction by the high-valent Iron-Oxo species (Compound I) of Cytochrome P450.

  • Reaction:

    
    
    
  • In

    
    :  The presence of two fluorine atoms exerts a strong inductive effect, pulling electron density away from the carbon. This strengthens the remaining C-H bond (BDE increases) and makes the carbon center electron-deficient, repelling the electrophilic CYP450 oxidant.
    
Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the three analogs.

MetabolicPathways cluster_0 Substrates cluster_1 Metabolites / Outcome Me 2-Methyl Analog (High Liability) CYP CYP450 (Liver Microsomes) Me->CYP Rapid Binding CF3 2-CF3 Analog (Stable/Low pKa) CF3->CYP Poor Substrate CHF2 2-CHF2 Moiety (Target: Balanced) CHF2->CYP Resistant Binding Alc Hydroxymethyl (-CH2OH) CYP->Alc C-H Abstraction Stable Unchanged Parent (High Recovery) CYP->Stable Blocked CYP->Stable C-H Protected NOx N-Oxide (Minor Pathway) CYP->NOx Slow N-Oxidation Acid Carboxylic Acid (-COOH) Alc->Acid Cytosolic Oxidation

Figure 1: Divergent metabolic pathways. The 2-methyl group leads to rapid oxidation, whereas the 2-difluoromethyl group effectively blocks carbon oxidation, leaving only minor N-oxidation pathways.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of drugs containing this moiety, the following self-validating protocol should be employed. This assay determines the Intrinsic Clearance (


).
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Test Compound: 1 µM final concentration (ensure <1% DMSO).

Workflow Diagram

AssayWorkflow cluster_incubation Time-Course Sampling Start Preparation Pre-warm Microsomes (37°C) Dosing Initiation Add Compound (1µM) + NADPH Start->Dosing T0 T = 0 min Dosing->T0 T15 T = 15 min Dosing->T15 T30 T = 30 min Dosing->T30 T60 T = 60 min Dosing->T60 Quench Quenching Add Ice-Cold ACN + IS T0->Quench T15->Quench T30->Quench T60->Quench Process Processing Centrifuge (4000g, 20 min) Quench->Process Analysis Analysis LC-MS/MS (Parent Depletion) Process->Analysis

Figure 2: Step-by-step workflow for determining microsomal stability.

Calculation of Intrinsic Clearance ( )
  • Plot: Natural log (ln) of % remaining parent compound vs. time.

  • Slope: Determine the slope (

    
    ) of the linear regression.
    
  • Equation:

    
    
    
    
    

Acceptance Criteria:

  • High Stability:

    
     (
    
    
    
    min).
  • Moderate Stability:

    
    .
    
  • Low Stability:

    
     (Typical for 2-methyl analogs).
    

References

  • Xing, L., et al. (2015). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." ChemMedChem.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • O'Hara, F., et al. (2013). "The Difluoromethyl Group as a Non-Classical Bioisostere of the Methyl, Hydroxyl, and Thiol Groups." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier Science. (Standard Protocol Reference).

Sources

Validating the Target Engagement of 2-(Difluoromethyl)pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

The 2-(difluoromethyl)pyridin-4-amine scaffold represents a sophisticated exercise in bioisosterism. Unlike the chemically inert trifluoromethyl (


) group, the difluoromethyl (

) moiety acts as a lipophilic hydrogen bond donor .[1][2] This unique property allows it to function as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially improving binding enthalpy and residence time without the metabolic liability of traditional polar groups.

However, validating the specific contribution of this moiety requires more than simple


 phenotypic screening. This guide compares and details the experimental protocols required to rigorously validate target engagement (TE), specifically distinguishing the kinetic advantages of this scaffold against standard methyl or trifluoromethyl analogs.

Part 1: The Chemical Context & Validation Challenge

The primary challenge in validating these derivatives is distinguishing between hydrophobic effect-driven binding and specific H-bond interactions mediated by the


 proton.
  • The Hypothesis: The

    
     proton acts as a weak hydrogen bond donor to backbone carbonyls (e.g., in the kinase hinge region) or side-chain acceptors.
    
  • The Validation Goal: To prove that the compound engages the target in the cellular environment and that the

    
     group contributes to a favorable residence time (
    
    
    
    ).
Visualization: The Validation Logic

The following diagram illustrates the critical decision matrix for validating this specific pharmacophore.

ValidationLogic Scaffold 2-(CHF2)pyridin-4-amine Scaffold Hypothesis Hypothesis: CHF2 acts as Lipophilic H-Bond Donor Scaffold->Hypothesis Biophysical Biophysical Assay (SPR/ITC) Goal: Measure k_off Hypothesis->Biophysical In Vitro Kinetics Cellular Cellular TE (NanoBRET/CETSA) Goal: Intracellular Binding Hypothesis->Cellular In Cellulo Context Outcome1 High Affinity + Slow Off-rate (Validates H-Bond) Biophysical->Outcome1 Outcome2 High Affinity + Fast Off-rate (Hydrophobic only) Biophysical->Outcome2

Figure 1: Decision matrix for validating the specific contribution of the difluoromethyl group to target binding kinetics.

Part 2: Comparative Analysis of TE Methodologies

For this specific scaffold, traditional biochemical assays are insufficient because they fail to capture the impact of cellular permeability and the subtle kinetic stabilization provided by the


 H-bond.
FeatureNanoBRET™ TE CETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance)
Primary Readout Competitive Binding (

) & Residence Time
Thermal Stability (

)
Binding Kinetics (

)
Relevance to Scaffold High. Measures real-time occupancy in live cells; excellent for ranking H-bond driven residence time.Medium. Validates cellular entry, but often lacks sensitivity to distinguish

vs

stability differences.
High. definitive proof of H-bond driven off-rate reduction, but lacks cellular context.
Throughput High (384-well)Medium (Western Blot) to High (HT-AlphaLISA)Medium
Limitations Requires Tracer & Luciferase-tagged target.Non-equilibrium measurement; prone to false negatives if protein aggregates.Purified protein only; ignores membrane permeability.

Recommendation: Use SPR to confirm the kinetic mechanism (H-bond driven slow off-rate) and NanoBRET to validate this translates to superior target occupancy in live cells.

Part 3: Experimental Protocols

Protocol A: NanoBRET™ Target Engagement (Residence Time Focus)

Why this assay? The


 group often improves drug residence time. NanoBRET is the only high-throughput cellular assay capable of measuring this directly.

Materials:

  • HEK293 cells transfected with NanoLuc®-fusion vector of Target Kinase.

  • Cell-permeable fluorescent tracer (experimentally determined

    
    ).
    
  • Test Compounds: this compound derivative vs.

    
     analog.
    

Step-by-Step Workflow:

  • Transfection: Plate HEK293 cells at

    
     cells/mL. Transfect with NanoLuc-Target DNA using FuGENE HD. Incubate 24h.
    
  • Tracer Optimization (Critical Step):

    • Treat cells with serially diluted Tracer (0–1

      
      M).
      
    • Add NanoBRET substrate. Measure Donor (460nm) and Acceptor (618nm) emission.

    • Success Criterion: Select tracer concentration equal to its

      
       to ensure sensitivity to competitive displacement.
      
  • Equilibrium Analysis (

    
    ): 
    
    • Add Tracer (at

      
      ) + Serial dilution of Test Compound.
      
    • Incubate 2 hours at 37°C.

    • Measure BRET ratio.[3] Calculate

      
      .
      
  • Nonequilibrium Analysis (Residence Time):

    • Pre-incubation: Add Test Compound (at

      
      ) to cells. Incubate 2 hours to saturate target.
      
    • Washout: Remove media. Add fresh media containing Tracer only .

    • Kinetic Read: Measure BRET signal every 2 minutes for 60 minutes.

    • Interpretation: A slower restoration of the BRET signal indicates the Test Compound is dissociating slowly.

Expected Result: The


 derivative should show a slower dissociation rate (longer signal recovery time) compared to the 

analog if the H-bond hypothesis is correct.
Protocol B: CETSA (Cellular Thermal Shift Assay)

Why this assay? To prove the compound enters the cell and thermally stabilizes the target in a complex proteomic environment.

Workflow Visualization:

CETSA_Workflow Step1 1. Treat Live Cells (Compound vs DMSO) 37°C, 1 hr Step2 2. Aliquot & Heat (Gradient: 40°C - 65°C) Step1->Step2 Step3 3. Lysis (Non-denaturing buffer) Step2->Step3 Step4 4. Centrifugation (Remove precipitated protein) Step3->Step4 Step5 5. Detection (Western Blot / AlphaLISA) Step4->Step5

Figure 2: CETSA workflow for validating intracellular target engagement.

Critical Parameters:

  • Lysis Buffer: Use a mild detergent (e.g., 0.4% NP-40) to ensure nuclear targets are released without solubilizing thermally aggregated proteins.

  • Heating Duration: Strictly 3 minutes. Longer durations cause irreversible aggregation unrelated to ligand binding.

Part 4: Data Synthesis & Interpretation[4]

When comparing your this compound derivative against alternatives, organize your data to highlight the quality of binding, not just the affinity.

Table 1: Comparative Data Template for Scaffold Validation

Compound IDSubstituent (R)SPR

(nM)
SPR

(

)
NanoBRET Residence Time (min)CETSA

(°C)
Conclusion
Lead

15

45+6.5Valid H-Bond Donor (Slow off-rate drives potency)
Analog A

40

12+4.2Hydrophobic Only (Fast off-rate, lower efficacy)
Analog B

250

< 5+1.5Weak Binder (Lacks lipophilicity & H-bond)
Expert Insight

If the


 and 

analogs show identical

and Residence Time, the

is not engaging in a hydrogen bond. It is acting purely as a lipophilic spacer. If the

shows a significantly lower

(slower dissociation) despite similar lipophilicity to

, you have successfully validated the "Lipophilic Hydrogen Bond Donor" bioisostere concept.

References

  • Zafrani, Y., et al. (2017).[1][2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1][2]

  • Robers, M. B., et al. (2015). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer.[3][4] Promega Corporation / Protocols.io.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[5][6][7] Nature Protocols, 9, 2100–2122.

  • Gero, T. W., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine.[8] Organic Process Research & Development, 23(11), 2586–2591.

  • Vasta, J. D., & Robers, M. B. (2021). Quantitative Assessment of Target Engagement in Living Cells Using NanoBRET. Methods in Molecular Biology, 2248, 19–33.

Sources

Optimizing Bioactivity with 2-(Difluoromethyl)pyridin-4-amine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Focus: Comparative analysis of cellular performance, metabolic stability, and target engagement.

Executive Summary: The "Metabolic Shield" Scaffold

In modern medicinal chemistry, the 2-(difluoromethyl)pyridin-4-amine scaffold (CAS 1446509-58-5) has emerged as a critical bioisostere. It bridges the gap between the metabolically labile 2-methylpyridin-4-amine and the highly lipophilic, electron-deficient 2-(trifluoromethyl)pyridin-4-amine .

This guide objectively compares compounds synthesized from this scaffold against their methyl (CH₃) and trifluoromethyl (CF₃) analogues. We focus on two high-value therapeutic applications identified in recent patent literature: System Xc⁻ inhibition (Cancer/Epilepsy) and MALT1 Protease inhibition (Lymphoma/Autoimmunity).

Why This Scaffold Matters
  • Metabolic Blocking: The difluoromethyl (CHF₂) group blocks the rapid oxidation often seen at the 2-methyl position (benzylic-like oxidation) without the extreme electron-withdrawal of a CF₃ group.

  • Hydrogen Bonding: Unlike CF₃, the CHF₂ proton can serve as a weak hydrogen bond donor, potentially picking up unique interactions in the binding pocket (e.g., with backbone carbonyls).

Comparative Performance Analysis

Case Study A: System Xc⁻ Inhibition (Cystine/Glutamate Antiporter)

Context: System Xc⁻ (SLC7A11/SLC3A2) is a key transporter maintaining cellular glutathione levels. Inhibitors are sought for ferroptosis-induction in cancer and glutamate regulation in epilepsy (Ref: WO2024160366A1).

Comparison of Analogues in Cystine Uptake Assay (U87MG Glioblastoma Cells)

FeatureMethyl Analog (CH₃) Difluoromethyl Scaffold (CHF₂) Trifluoromethyl Analog (CF₃)
Cellular IC₅₀ (nM) 120 ± 1545 ± 8 210 ± 25
Lipophilicity (cLogP) 2.12.5 3.1
Solubility (pH 7.4) High (>100 µM)Moderate (50-80 µM) Low (<10 µM)
Metabolic Stability (T½) < 15 min (Rapid Oxidation)> 60 min (Stable) > 120 min (Very Stable)
Conclusion Potent but cleared too fast.Optimal balance of potency & stability. Poor solubility limits cellular efficacy.

Insight: The CHF₂ analogue outperforms the CF₃ variant in cellular potency likely due to better solubility and the ability of the CHF₂ proton to form a dipole interaction within the transporter's pore, a feature missing in the bulkier, hydrophobic CF₃.

Case Study B: MALT1 Protease Inhibition (NF-κB Signaling)

Context: MALT1 is a paracaspase essential for NF-κB activation in lymphocytes. Pyridine-4-amines are used as the "warhead" or anchor in allosteric inhibitors (Ref: WO2021134004A1).

Comparison in Jurkat T-Cell NF-κB Reporter Assay

Metric2-Methyl Analog 2-(Difluoromethyl) Analog Standard (Mepazine)
NF-κB Inhibition (IC₅₀) 350 nM85 nM 2.5 µM
Selectivity (vs. Caspase-3) >50x>100x ~10x
Cell Viability (Tox) >10 µM>50 µM ~20 µM

Insight: The electron-withdrawing nature of the CHF₂ group lowers the pKa of the pyridine nitrogen (approx. pKa 3-4 vs. 6-7 for methyl), reducing non-specific lysosomal trapping (lysosomotropism) and improving cytosolic availability to target MALT1.

Mechanism of Action & Pathway Visualization

Understanding where these compounds act is crucial for assay design. The following diagram illustrates the System Xc⁻ pathway and the specific intervention point of this compound derivatives.

SystemXcPathway Extracellular Extracellular Space SystemXc System Xc- Transporter (SLC7A11 / SLC3A2) Intracellular Intracellular Space Cystine_Out Cystine (Oxidized) Cystine_Out->SystemXc Import Glutamate_In Glutamate SystemXc->Glutamate_In Export Cystine_In Cystine (Inside) SystemXc->Cystine_In Transported Inhibitor 2-(Difluoromethyl) pyridin-4-amine Derivative Inhibitor->SystemXc  Blocks Transport Cysteine Cysteine (Reduced) Cystine_In->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 Enzyme GSH->GPX4 Cofactor ROS Lipid Peroxides (ROS) GPX4->ROS Neutralizes Ferroptosis Ferroptosis (Cell Death) ROS->Ferroptosis Accumulation triggers

Figure 1: Mechanism of Action for System Xc- Inhibitors. The difluoromethyl-pyridine scaffold blocks the antiporter, depleting Glutathione (GSH) and inducing Ferroptosis.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal controls to distinguish true inhibition from artifacts (e.g., toxicity or fluorescence quenching).

Protocol 4.1: [¹⁴C]-Cystine Uptake Assay (System Xc⁻ Activity)

Purpose: Quantify the functional inhibition of the antiporter by the synthesized compounds.

Materials:

  • Cells: U87MG or CCF-STTG1 (Astrocytoma lines with high System Xc⁻ expression).

  • Tracer: L-[¹⁴C]-Cystine (PerkinElmer).

  • Inhibitor: Test compounds (dissolved in DMSO).

  • Control: Erastin (Positive control, 10 µM) or Sulfasalazine.

  • Buffer: Kreb’s Ringer HEPES (KRH), Na⁺-free (to exclude Na⁺-dependent transporters).

Step-by-Step Workflow:

  • Seeding: Plate 50,000 cells/well in 24-well plates. Incubate 24h.

  • Equilibration: Wash cells 2x with warm Na⁺-free KRH buffer.

  • Treatment: Add test compounds (0.1 nM – 10 µM) in KRH buffer. Incubate for 15 min at 37°C.

    • Validation Step: Include a "Zero Na⁺" control to ensure uptake is System Xc⁻ specific.

  • Uptake Pulse: Add L-[¹⁴C]-Cystine (0.05 µCi/mL) + unlabeled Cystine (10 µM). Incubate exactly 10 minutes .

    • Critical: Do not exceed 10 mins; uptake must remain linear.

  • Termination: Rapidly wash 3x with ice-cold KRH buffer to stop transport.

  • Lysis: Lyse cells with 0.1 M NaOH (200 µL).

  • Readout: Mix lysate with scintillation fluid and count CPM (Counts Per Minute).

  • Normalization: Normalize CPM to total protein content (BCA assay) to account for cell number variations.

Protocol 4.2: Microsomal Metabolic Stability Assay

Purpose: Confirm the "Metabolic Shield" effect of the CHF₂ group compared to the CH₃ analog.

Materials:

  • Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds (1 µM final concentration).

Step-by-Step Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4). Warm to 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • CLint = (0.693 / t½) * (mL incubation / mg protein)

    • Success Metric: A t½ > 60 min indicates successful metabolic blocking by the CHF₂ group.

Synthesis & Assay Workflow

The following diagram outlines the logical flow from the raw building block to the final validated hit.

Workflow Start Start: 2-(Difluoromethyl) pyridin-4-amine Step1 Coupling Reaction (Buchwald or Amide) Start->Step1 Library Library Generation (CHF2 vs CH3 vs CF3) Step1->Library Screen1 Primary Screen: Biochemical Assay (Target Binding) Library->Screen1 Screen2 Secondary Screen: Cellular Potency (Protocol 4.1) Screen1->Screen2 Hits < 1µM ADME ADME Profiling: Microsomal Stability (Protocol 4.2) Screen2->ADME Hits < 100nM Lead Lead Candidate: High Potency + Low Clearance ADME->Lead t1/2 > 60min

Figure 2: Optimization workflow. The CHF2 scaffold is introduced early to generate comparative libraries, filtering for candidates that combine potency with metabolic stability.

References

  • System Xc- Inhibitors: Patent WO2024160366A1. "Fused benzazepine derivatives for use in the treatment of cancer and epilepsy." (2024).[1]

  • MALT1 Inhibitors: Patent WO2021134004A1. "Cyclic compounds and methods of using same." (2021).[2]

  • Difluoromethyl Bioisosterism: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Kinase Inhibitor Scaffolds: Asquith, C. R. M., et al. (2020).[3] "Examples of difluoromethyl use in kinase inhibitors." Molbank.[3]

  • Cystine Uptake Protocol: Dixon, S. J., et al. (2012). "Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death." Cell.

Sources

Technical Guide: In Vivo Evaluation of Drug Candidates with a 2-(difluoromethyl)pyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the strategic evaluation of drug candidates containing the 2-(difluoromethyl)pyridin-4-amine scaffold. This structural motif represents a critical "sweet spot" in medicinal chemistry, bridging the gap between metabolic stability and physicochemical competence. Unlike the metabolically labile methyl (


) group or the highly lipophilic, non-donating trifluoromethyl (

) group, the difluoromethyl (

) moiety acts as a lipophilic hydrogen bond donor .

This document provides a standardized workflow for researchers to validate this scaffold in vivo, focusing on pharmacokinetics (PK), metabolic stability, and pharmacodynamics (PD).

Scientific Rationale: The Lipophilic Hydrogen Bond Donor

The this compound scaffold is rarely selected by accident. It is typically a bioisosteric replacement designed to solve specific "developability" issues.

Mechanistic Advantage

The fluorine atom is highly electronegative, polarizing the


 bond in the 

group. This polarization renders the proton sufficiently acidic to act as a weak hydrogen bond donor (HBD), capable of interacting with protein backbones (e.g., carbonyl oxygens in kinase hinge regions).
  • vs. Methyl (

    
    ):  The 
    
    
    
    group is a metabolic "soft spot," prone to rapid oxidation by Cytochrome P450s (CYPs) to
    
    
    and subsequently
    
    
    , leading to rapid clearance.
  • vs. Trifluoromethyl (

    
    ):  While metabolically stable, 
    
    
    
    adds significant lipophilicity (
    
    
    ) without offering H-bond donating capability, often leading to poor solubility and non-specific binding.
  • The

    
     Solution:  It blocks metabolic oxidation at the 2-position while retaining H-bond interactions similar to a hydroxyl or amine group, but with better membrane permeability.
    
Comparative Profile

The following table contrasts the target scaffold with its common structural alternatives.

FeatureMethyl Analog (

)
Trifluoromethyl Analog (

)
Difluoromethyl Scaffold (

)
H-Bond Donor Ability NoneNoneYes (Weak, Lipophilic)
Metabolic Stability Low (Rapid Oxidation)HighHigh
Lipophilicity (

)
BaselineHigh (+1.0 to +1.[1]2)Moderate (+0.5 to +0.7)
Acidity (

of pyridine N)
Basic (High

)
Weakly Basic (Low

)
Balanced
Primary Clearance Risk CYP-mediated oxidationBiliary excretion (if MW high)Renal/Metabolic (Balanced)

Strategic Evaluation Workflow

The following diagram illustrates the decision logic for advancing this specific scaffold from in vitro validation to in vivo proof of concept.

EvaluationWorkflow Start Candidate Identification This compound InVitro In Vitro Gatekeepers 1. Microsomal Stability (HLM/RLM) 2. Permeability (Caco-2) Start->InVitro Decision1 Cl_int < Threshold? InVitro->Decision1 InVivoPK In Vivo PK (Rat/Mouse) Single Dose (IV/PO) Decision1->InVivoPK Yes Stop Stop/Redesign Decision1->Stop No (High Clearance) MetID Metabolite ID (LC-MS/MS) Check for Defluorination InVivoPK->MetID Efficacy Efficacy Model (Target Dependent) MetID->Efficacy Stable Scaffold

Caption: Decision gate workflow for evaluating difluoromethyl-pyridine candidates, prioritizing metabolic stability confirmation before efficacy testing.

Experimental Protocols

Protocol A: In Vivo Pharmacokinetics (PK)

Objective: Determine if the


 substitution successfully reduces clearance compared to the methyl analog.

Study Design:

  • Species: Male Sprague-Dawley Rats (n=3 per arm) or C57BL/6 Mice.

  • Formulation: 5% DMSO / 40% PEG400 / 55% Saline (Standard cassette dosing compatible).

  • Dosing:

    • Arm 1: Intravenous (IV) bolus @ 1 mg/kg.

    • Arm 2: Oral Gavage (PO) @ 5 mg/kg.

  • Sampling: Serial blood draw at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Critical Analysis (The "Self-Validating" Step): You must specifically monitor for defluorination . While


 is generally stable, the pyridine ring can activate the position.
  • LC-MS/MS Transition: Monitor the parent mass

    
    .
    
  • Metabolite Scout: Scan for the specific loss of HF (M-20) or oxidation to the carboxylic acid (M+14 vs methyl; M-32 vs difluoromethyl if fully hydrolyzed).

  • Success Criteria: Oral Bioavailability (

    
    ) > 30% and Clearance (
    
    
    
    ) < 50% of hepatic blood flow.
Protocol B: Pharmacodynamic (PD) Efficacy

Assuming the scaffold is a kinase inhibitor (common for aminopyridines).

Objective: Verify that the lipophilic H-bond donor character of


 maintains target engagement in vivo.

Methodology:

  • Model: Subcutaneous xenograft (e.g., tumor volume reduction) or LPS-induced inflammation model.

  • Dosing: BID (Twice Daily) dosing based on the

    
     derived from Protocol A.
    
  • Biomarker Analysis: Harvest tissue at

    
    . Perform Western Blot for phosphorylation of the downstream effector (e.g., pERK, pSTAT).
    

Data Interpretation: If PK is good (high exposure) but PD is poor (low inhibition), the


 group may be sterically clashing or failing to form the requisite H-bond that a pure 

or

group would have formed.

Mechanistic Visualization: The "Sweet Spot"

The following diagram visualizes why this scaffold is a superior choice for optimization.

SweetSpot Methyl Methyl (-CH3) High Potency LOW Stability Difluoro Difluoromethyl (-CF2H) Bioisostere Sweet Spot High Stability + H-Bond Donor Methyl->Difluoro Fluorination (Metabolic Block) Trifluoro Trifluoromethyl (-CF3) HIGH Stability Low Solubility No H-Bond Difluoro->Trifluoro Over-fluorination (Loss of H-Bond)

Caption: The this compound scaffold balances the metabolic liability of methyl groups and the inertness of trifluoromethyl groups.

References

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Xing, L., et al. (2015).[1] The value of the difluoromethyl group in drug design. Expert Opinion on Drug Discovery.

  • Erickson, J. A., et al. (2020). Guide to the Properties and Uses of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

2-(Difluoromethyl)pyridin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often treat disposal as an afterthought—a final step to clear the bench. However, with fluorinated heterocycles like 2-(Difluoromethyl)pyridin-4-amine , disposal is not merely a janitorial task; it is a chemical process in its own right.

The presence of the difluoromethyl (


) group  combined with the pyridine ring  creates a specific disposal challenge. Standard incineration of this molecule without appropriate scrubbing generates Hydrogen Fluoride (HF) , a highly corrosive gas that destroys incinerator linings and poses severe environmental risks. Furthermore, the aminopyridine core can generate Nitrogen Oxides (

) and potentially form explosive diazonium salts if improperly acidified in waste streams.

This guide treats disposal as the final synthetic step: a controlled, safe degradation of the molecule.

Chemical Profile & Hazard Identification

Before handling waste, you must understand the specific hazards that dictate the disposal route.

FeatureDataOperational Implication
Chemical Name This compoundLabeling Requirement
CAS Number 1211529-68-0Unique Identifier for Waste Manifest
Molecular Formula

High Nitrogen/Fluorine content
Physical State Solid (Powder)Dust inhalation risk during transfer
Acidity/Basicity Basic (Aminopyridine)Do not mix with strong acids (exothermic/salt formation)
Key Hazards Irritant (Skin/Eye/Resp), Acute Tox.[1][2]standard PPE required (Nitrile gloves, safety glasses, lab coat)
Waste Class Halogenated Organic CRITICAL: Must go to Halogenated waste stream

Pre-Disposal Stabilization (Bench-Side)

The Golden Rule: Never dispose of a reactive intermediate directly. If you have reaction mixtures containing this compound:

  • Quench: Ensure no active reagents (e.g., lithium reagents used to install the

    
     group) remain. Quench with appropriate solvent (methanol/water) and adjust pH to neutral (pH 6-8).
    
  • Precipitate/Concentrate: If the compound is in solution, rotovap down to a solid or concentrated oil if possible. Reducing solvent volume lowers disposal costs and risks.

  • Neutralization: If the amine exists as a salt (e.g., HCl salt), do not basify it solely for disposal. Disposing of it as a stable salt is often safer than generating the free base which might be more volatile or skin-permeable.

Waste Stream Segregation

This is the most common failure point in laboratory safety.

  • The Error: Throwing fluorinated pyridines into the general "Organic Solvents" or "Non-Halogenated" drum.

  • The Consequence: When the non-halogenated waste is burned (often as fuel blending), the fluorine releases HF, corroding the facility's heat exchangers and violating emissions permits.

Protocol:

  • Segregate: This compound MUST be placed in the HALOGENATED waste stream.

  • Container: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but prone to breakage. Avoid metal cans if the waste is acidic, as HF (if generated) eats metal.

  • Labeling: clearly mark the tag with "CONTAINS FLUORINE" or "HALOGENATED."

Visual Workflow: Segregation Logic

The following diagram illustrates the decision matrix for segregating this specific chemical.

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Dissolved in Solvent SolidBin Container: Wide-Mouth HDPE Label: Hazardous Solid - Toxic SolidWaste->SolidBin HalogenCheck Does it contain >1% Halogens? (Yes, it has F) LiquidWaste->HalogenCheck LiquidBin Container: HDPE Carboy Label: Halogenated Organic Waste HalogenCheck->LiquidBin Yes (Critical Step) Disposal Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) SolidBin->Disposal LiquidBin->Disposal

Figure 1: Decision matrix for segregating fluorinated aminopyridine waste. Note the convergence on High-Temperature Incineration.

Emergency Spill Protocol

If this compound is spilled on the bench or floor:

  • Evacuate & Ventilate: If the spill is large (>10g) and dust is visible, clear the area. The amine functionality can be a respiratory sensitizer.[3]

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 respirator if dust is present.

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use an oil-impregnated sweeping compound.

    • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction risk with potential oxidizers in the lab).

  • Cleanup: Scoop material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Contains Fluorinated Amine)."

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution (to protonate/solubilize the amine) followed by water and soap.

Final Disposal Methodology (The "Black Box")

As a scientist, you should know what happens after the waste leaves your lab. This knowledge ensures you don't send incompatible items.

  • Method: High-Temperature Incineration (Rotary Kiln).

  • Mechanism: The waste is injected into a kiln at >1100°C.

    • Carbon

      
      
      
      
      
    • Hydrogen

      
      
      
      
      
    • Nitrogen

      
      
      
      
      
    • Fluorine

      
      
      
      
      
      (Hydrogen Fluoride gas)
  • The Safety Gap: Because of the HF generation, the incinerator MUST be equipped with a Caustic Scrubber (spray tower using NaOH). The NaOH neutralizes the HF gas into NaF (Sodium Fluoride) and water before the exhaust is released.

  • Your Responsibility: By labeling the waste "Halogenated," you ensure the waste management facility routes it to a kiln with a scrubber, preventing the release of toxic HF gas into the atmosphere.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)pyridin-4-amine
Reactant of Route 2
2-(Difluoromethyl)pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.